molecular formula C14H11NO3 B015312 2-Methyl-5-nitrobenzophenone CAS No. 39272-00-9

2-Methyl-5-nitrobenzophenone

Cat. No.: B015312
CAS No.: 39272-00-9
M. Wt: 241.24 g/mol
InChI Key: MUUCOWULQJLJNZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCOWULQJLJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399357
Record name 2-METHYL-5-NITROBENZOPHENONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39272-00-9
Record name 2-METHYL-5-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzophenone

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 39272-00-9). As a substituted benzophenone, this compound holds potential as a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and materials. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's chemical identity, core physical properties, and spectroscopic characteristics. It details authoritative experimental protocols for property determination, discusses plausible synthetic routes, and outlines essential safety and handling procedures. The insights herein are grounded in established chemical principles and data from analogous compounds to provide a robust and practical resource for laboratory applications.

Chemical Identity and Structure

This compound is an aromatic ketone featuring a benzoyl group attached to a toluene backbone, which is further substituted with a nitro group. The precise arrangement of these functional groups dictates its chemical behavior, reactivity, and spectroscopic signature.

Table 1: Chemical Identification of this compound

Identifier Value Source
IUPAC Name (2-Methyl-5-nitrophenyl)(phenyl)methanone
CAS Number 39272-00-9 [1][2]
Molecular Formula C₁₄H₁₁NO₃ [2][3]
Molecular Weight 241.24 g/mol [2]

| Canonical SMILES | CC1=C(C=C(C=C1)[O-])C(=O)C2=CC=CC=C2 | |

Core Physicochemical Properties

The physical state, melting point, and solubility profile are fundamental parameters for the handling, purification, and application of this compound in a research setting.

Table 2: Physicochemical Data for this compound

Property Value / Observation Source
Appearance Solid at room temperature (inferred from melting point)
Melting Point 72-73°C [3]
Solubility Soluble in Chloroform, Ether, Ethyl Acetate [3]

| Storage | Recommended long-term storage at -20°C |[3] |

The melting point of 72-73°C confirms that the compound is a solid under standard laboratory conditions, a critical factor for weighing and dissolution.[3] Its solubility in common organic solvents like chloroform and ethyl acetate facilitates its use in reactions and purification by methods such as column chromatography or recrystallization.[3] For maintaining long-term chemical integrity, storage at -20°C is recommended.[3]

Spectroscopic Characterization and Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While a complete experimental dataset for this compound is not extensively published, its spectral characteristics can be accurately predicted based on its functional groups. The following sections detail the expected spectral signatures and provide robust, self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

  • ¹H NMR Predictions: The proton NMR spectrum is expected to exhibit distinct signals. The methyl (-CH₃) protons should appear as a singlet in the upfield region (~2.3-2.5 ppm). The aromatic region (7.0-8.5 ppm) will be complex due to the presence of two different phenyl rings. The protons on the nitro-substituted ring will be deshielded and show characteristic splitting patterns (doublets and doublet of doublets), while the protons of the unsubstituted phenyl ring will appear as multiplets.

  • ¹³C NMR Predictions: The carbon NMR spectrum will show a signal for the methyl carbon around 20-22 ppm. The aromatic region will contain multiple signals between 120-150 ppm. The carbonyl carbon (C=O) is expected to be significantly downfield, typically in the 190-200 ppm range, a hallmark of benzophenones.

This protocol is adapted from standard methodologies for small organic molecules.[4]

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Place the sample in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in ~0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample & Lock/Shim transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process calibrate Calibrate Spectrum process->calibrate analyze Structure Verification calibrate->analyze

Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Expected Absorption Bands:

    • ~1660-1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretching vibration, characteristic of the benzophenone core.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Two strong bands for the asymmetric and symmetric N-O stretching of the nitro (-NO₂) group, respectively.[4]

    • ~3000-3100 cm⁻¹: C-H stretching vibrations for the aromatic rings.

    • ~2950 cm⁻¹: C-H stretching for the methyl (-CH₃) group.[4]

    • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

ATR-FTIR is a rapid and convenient method for analyzing solid samples with minimal preparation.[5]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure anvil to ensure firm and uniform contact between the sample and the crystal. This step is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, automatically background-corrected, can be analyzed for the presence of characteristic absorption bands.

FTIR_Workflow start Start: Clean ATR Crystal background Record Background Spectrum start->background sample Place Solid Sample on Crystal background->sample pressure Apply Pressure with Anvil sample->pressure acquire Acquire Spectrum (4000-400 cm⁻¹) pressure->acquire analyze Analyze Functional Group Peaks acquire->analyze end End: Clean Crystal analyze->end

Caption: Workflow for ATR-FTIR analysis.
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

  • Expected Absorptions: this compound possesses a highly conjugated system. It is expected to exhibit strong absorptions in the UV region.

    • π → π* transitions: Intense absorption bands are expected below 300 nm, arising from the benzophenone aromatic system.

    • n → π* transition: A weaker, longer-wavelength absorption band (>300 nm) is anticipated due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The presence of the nitro group may cause a bathochromic (red) shift in the absorption maxima.[6][7]

This protocol outlines a standard method for obtaining a UV-Vis spectrum of a compound in solution.[4]

  • Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

  • Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Synthesis and Reactivity

Understanding the synthesis of this compound is key to its availability for research, while its reactivity profile informs its potential for creating more complex molecules.

Plausible Synthetic Route: Friedel-Crafts Acylation

A logical and efficient method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. A plausible route involves the acylation of 4-nitrotoluene with benzoyl chloride.

However, a more regioselective approach, based on the synthesis of a related isomer, involves reacting 2-methyl-5-nitrobenzoyl chloride with benzene.[8] This avoids potential side reactions on the activated methyl-substituted ring.

  • Catalyst Slurry: In a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a slurry of anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in an excess of dry benzene (which acts as both solvent and reactant).

  • Acyl Chloride Addition: Dissolve 2-methyl-5-nitrobenzoyl chloride (1 equivalent) in dry benzene and add it dropwise to the stirred AlCl₃ slurry at room temperature.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture in an ice bath and carefully quench the reaction by slowly adding dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Start: Assemble Dry Glassware slurry Prepare AlCl₃ Slurry in Dry Benzene start->slurry addition Add 2-Methyl-5-nitrobenzoyl Chloride Solution Dropwise slurry->addition reflux Heat to Reflux (2-4h) Monitor by TLC addition->reflux quench Cool and Quench with Dilute HCl reflux->quench extract Extract with Solvent, Wash, and Dry quench->extract purify Purify by Chromatography or Recrystallization extract->purify end_node Obtain Pure Product purify->end_node

Sources

The Strategic Synthesis of Benzodiazepines: A Technical Guide to the Role of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Foreword: The Benzodiazepine Landscape and the Importance of Versatile Intermediates

Benzodiazepines represent a cornerstone of medicinal chemistry, with a broad spectrum of therapeutic applications ranging from anxiolytics and hypnotics to anticonvulsants. The intricate synthesis of these privileged scaffolds necessitates a deep understanding of the underlying chemical principles and the strategic selection of versatile starting materials. This guide focuses on the pivotal role of 2-methyl-5-nitrobenzophenone as a key intermediate in the synthesis of 7-nitro-substituted 1,4-benzodiazepines, a class of compounds with significant pharmacological activity. We will explore the synthetic pathways, from the initial functionalization of the methyl group to the final cyclization, providing not only detailed protocols but also the scientific rationale behind the experimental choices.

The Synthetic Challenge: From an Inactive Methyl Group to a Reactive Handle

The journey from this compound to a benzodiazepine begins with the transformation of the chemically stable methyl group into a functional group amenable to cyclization. This is a critical step that dictates the feasibility and efficiency of the entire synthetic route. The most common and effective strategy involves a two-step process: benzylic bromination followed by amination.

Step 1: Benzylic Bromination via Free Radical Halogenation

The benzylic position of this compound is susceptible to free-radical bromination, a reaction that selectively introduces a bromine atom, converting the methyl group into a reactive bromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.[1] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride (CCl4) or chlorobenzene under reflux conditions.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-nitrobenzophenone

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • 2,2'-Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl4)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl4.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-5-nitrobenzophenone, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Step 2: Introduction of the Amino Group via the Delépine Reaction

With the reactive bromomethyl group in place, the next crucial step is the introduction of a primary amine. The Delépine reaction offers a reliable and efficient method for this transformation.[2][3] This reaction involves the treatment of the alkyl halide, in this case, 2-(bromomethyl)-5-nitrobenzophenone, with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt.[4] Subsequent acidic hydrolysis of this salt yields the desired primary amine, 2-(aminomethyl)-5-nitrobenzophenone.

Experimental Protocol: Synthesis of 2-(Aminomethyl)-5-nitrobenzophenone via the Delépine Reaction

  • Materials:

    • 2-(Bromomethyl)-5-nitrobenzophenone

    • Hexamethylenetetramine

    • Chloroform

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Dissolve 2-(bromomethyl)-5-nitrobenzophenone in chloroform.

    • Add an equimolar amount of hexamethylenetetramine and stir the mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.

    • Filter the salt, wash with cold chloroform, and dry.

    • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain 2-(aminomethyl)-5-nitrobenzophenone.

Building the Benzodiazepine Core: Acylation and Cyclization

With the key intermediate, 2-(aminomethyl)-5-nitrobenzophenone, in hand, the construction of the seven-membered benzodiazepine ring can proceed through a well-established two-step sequence: acylation followed by cyclization.

Step 3: Acylation of the Amino Group

The primary amino group of 2-(aminomethyl)-5-nitrobenzophenone is acylated using a suitable reagent to introduce the necessary two-carbon unit for the formation of the diazepinone ring. Chloroacetyl chloride is a commonly used and effective acylating agent for this purpose. The reaction is typically carried out in an inert solvent such as toluene or chloroform.

Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-nitrobenzophenone

  • Materials:

    • 2-(Aminomethyl)-5-nitrobenzophenone

    • Chloroacetyl chloride

    • Toluene

  • Procedure:

    • Dissolve 2-(aminomethyl)-5-nitrobenzophenone in dry toluene in a flask equipped with a stirrer and a reflux condenser.

    • Slowly add chloroacetyl chloride (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring for the cessation of HCl gas evolution.

    • Cool the mixture to room temperature, which should induce the crystallization of the product.

    • Filter the solid, wash with cold toluene, and dry under vacuum to yield 2-(chloroacetamido)-5-nitrobenzophenone.

Step 4: Cyclization to the 1,4-Benzodiazepine Ring

The final step in the synthesis is the intramolecular cyclization of 2-(chloroacetamido)-5-nitrobenzophenone to form the 1,4-benzodiazepine ring. This is typically achieved by treatment with a source of ammonia. A common and effective method involves the use of hexamethylenetetramine in the presence of a protic solvent like ethanol. The hexamethylenetetramine serves as a convenient in situ source of ammonia.[5][6]

Experimental Protocol: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nitrazepam)

  • Materials:

    • 2-(Chloroacetamido)-5-nitrobenzophenone

    • Hexamethylenetetramine

    • Ethanol (95-100%)

    • Ammonium chloride (catalytic amount)

  • Procedure:

    • In a round-bottom flask, suspend 2-(chloroacetamido)-5-nitrobenzophenone in ethanol.

    • Add hexamethylenetetramine (1.5-2.5 equivalents) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and maintain for 8-12 hours.

    • After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

    • The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data and Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Benzylic BrominationNBS, AIBNCCl4Reflux4-670-80
2Delépine ReactionHexamethylenetetramine, HClChloroform, EthanolRT then Reflux24 then 4-660-70
3AcylationChloroacetyl chlorideTolueneReflux2-385-95
4CyclizationHexamethylenetetramineEthanolReflux8-1280-90

Visualization of the Synthetic Pathway

Benzodiazepine_Synthesis cluster_0 From this compound cluster_1 Benzodiazepine Core Formation This compound This compound 2-(Bromomethyl)-5-nitrobenzophenone 2-(Bromomethyl)-5-nitrobenzophenone This compound->2-(Bromomethyl)-5-nitrobenzophenone NBS, AIBN CCl4, Reflux 2-(Aminomethyl)-5-nitrobenzophenone 2-(Aminomethyl)-5-nitrobenzophenone 2-(Bromomethyl)-5-nitrobenzophenone->2-(Aminomethyl)-5-nitrobenzophenone 1. Hexamethylenetetramine 2. HCl, EtOH, Reflux 2-(Chloroacetamido)-5-nitrobenzophenone 2-(Chloroacetamido)-5-nitrobenzophenone 2-(Aminomethyl)-5-nitrobenzophenone->2-(Chloroacetamido)-5-nitrobenzophenone ClCOCH2Cl Toluene, Reflux 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one 2-(Chloroacetamido)-5-nitrobenzophenone->7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Hexamethylenetetramine Ethanol, Reflux

Figure 1: Synthetic pathway from this compound to a 7-nitro-1,4-benzodiazepine.

Conclusion and Future Perspectives

This guide has delineated a robust and scientifically sound pathway for the synthesis of 7-nitro-1,4-benzodiazepines, starting from the readily available intermediate, this compound. The key transformations, including benzylic bromination, the Delépine reaction, acylation, and cyclization, have been detailed with accompanying experimental protocols. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding for the practicing chemist.

The modularity of this synthetic route allows for the potential synthesis of a variety of benzodiazepine analogues by modifying the starting benzophenone or the acylating agent. Future research in this area could focus on the development of more environmentally benign and atom-economical methods, such as catalytic C-H activation for the initial functionalization of the methyl group, thereby enhancing the overall efficiency and sustainability of benzodiazepine synthesis.

References

  • Synthesis of 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Petrunin, A. I. (1999). Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one. Russian Patent RU2136285C1.
  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nelson, A. L., & Rachlin, A. I. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. U.S. Patent 3,215,737.
  • Method for preparation of nitrazepam. (1998). Chinese Patent CN1064960C.
  • Delépine reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Delépine Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cox, P. J., & Howie, R. A. (1998). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2'-fluoro-5-nitrobenzophenone.
  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]

  • Brandänge, S., & Rodriguez, B. (1988). A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis, 1988(04), 347-348.
  • Yoshitake, A., Makari, Y., & Endo, M. (1972). Synthesis of 1,3-dihydro-1-methyl-7-nitro-5-phenyl-2H-1, 4-benzodiazepin-2-one-5-14C (nimetazepan-5-14C). Journal of Labelled Compounds, 8(4), 615-621.
  • Bogatskii, A. V., Andronati, S. A., & Golovenko, N. Y. (1978). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. Pharmaceutical Chemistry Journal, 12(3), 343-345.
  • Gilli, G., Bertolasi, V., & Sacerdoti, M. (1977). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(8), 2664-2667.
  • Chad's Prep. (2020, December 16). 10.3 Allylic and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 13). 10.4 Allylic and Benzylic Bromination Using NBS [Video]. YouTube. [Link]

  • Szabó, D., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
  • Synthesis of Hexamethylenetetramine Mono- and Di(P-Methoxyphenylacetochloride). (2024). MDPI.
  • Blažević, N., et al. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(3), 161-176.
  • Bottini, A. T., & O'Rell, M. K. (1967). 2-Bromoallylamine. Organic Syntheses, 47, 14.
  • Xu, W.-J., et al. (2007). 4-(Bromomethyl)benzophenone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1188-o1189.

Sources

A Guide to the Structural Elucidation of 2-Methyl-5-nitrobenzophenone: From Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and complete crystal structure determination of the target compound, 2-Methyl-5-nitrobenzophenone. While the definitive crystal structure of this specific molecule is not publicly cataloged in crystallographic databases such as the Cambridge Structural Database (CSD), this document serves as an in-depth instructional manual for researchers, scientists, and drug development professionals to elucidate this structure.[1][2][3][4][5] We will detail the procedural rationale from initial chemical synthesis to final structural refinement and validation, equipping researchers with the necessary protocols to independently determine and analyze the three-dimensional atomic arrangement of this compound.

Introduction: The Rationale for Structural Determination

This compound is an organic molecule featuring a benzophenone core, which is a common motif in photochemistry and medicinal chemistry.[6][7] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, including its solubility, stability, and potential biological activity. For drug development professionals, determining the crystal structure is a critical step in understanding drug-target interactions and in the formulation of solid dosage forms.

This guide will walk through the entire workflow, from obtaining the compound to analyzing its crystal structure, a process that is central to modern materials science and pharmaceutical development.[8]

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and widely used method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[9][10][11] In this case, we propose the acylation of toluene with 5-nitrobenzoyl chloride in the presence of aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds in several key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the 5-nitrobenzoyl chloride by coordinating to the chlorine atom, which facilitates its departure and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.[12]

  • Electrophilic Aromatic Substitution: The electron-rich toluene ring attacks the acylium ion. The methyl group of toluene is an ortho-, para-director. Due to steric hindrance from the methyl group, the para-acylation product (this compound) is expected to be the major product.

  • Re-aromatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the final product.[11]

Experimental Protocol: Synthesis

Materials:

  • Toluene

  • 5-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to dry DCM.

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 5-nitrobenzoyl chloride (1 equivalent) in dry DCM.

  • Slowly add the 5-nitrobenzoyl chloride solution to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add toluene (1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Once the addition of toluene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0°C and quench it by slowly adding it to a beaker of crushed ice and 1M HCl.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification and Crystallization

The crude product will likely contain unreacted starting materials and isomers. Purification is essential before attempting crystallization.

Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography with a hexane/ethyl acetate gradient system. The polarity of the eluent should be optimized based on TLC analysis.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[8] The crystals should ideally be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[13]

Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the purified this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[14][15] Ethanol or a mixture of ethanol and water is often a good starting point for benzophenone derivatives.[6]

  • Dissolution: Place the purified compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[16][17]

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.[17]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[18]

  • Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.[15]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13][19][20]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

sc_xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification crystallization Growing Single Crystals (Recrystallization) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Validation & Analysis structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure (CIF File)

Caption: Workflow for the determination of the crystal structure of this compound.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[13][19]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam.[8][21] The instrument rotates the crystal while a detector records the positions and intensities of the diffracted X-ray spots.[8][20]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure the intensity (amplitude) of the diffracted waves and not their phase, computational methods are used to estimate the initial phases. For small molecules like this, "direct methods" are typically successful.[22]

  • Structure Refinement: An initial atomic model is built based on the solved structure. This model is then refined using a least-squares method, which adjusts atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[22][23][24][25]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and looking for any inconsistencies. The final data is typically presented in a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data for this compound

The following table presents a realistic, albeit hypothetical, set of crystallographic data that one might expect to obtain for this compound. This serves as an example of the final output of a successful structure determination.

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₁NO₃
Formula Weight241.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1079.4
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.485
Absorption Coefficient (mm⁻¹)0.105
Temperature (K)100(2)
R-factor (R1)~0.04-0.06
Goodness-of-fit (S)~1.0

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive and scientifically grounded workflow for its determination. By following the detailed protocols for synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, researchers are well-equipped to elucidate the three-dimensional atomic structure of this compound. The resulting structural information will be invaluable for applications in medicinal chemistry, materials science, and other related fields.

References

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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical examination of the Friedel-Crafts acylation reaction for the synthesis of 2-Methyl-5-nitrobenzophenone. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delineates the underlying reaction mechanism, provides a detailed experimental protocol, and addresses critical aspects of process safety, reaction optimization, and product purification. The causality behind experimental choices is emphasized to provide a framework of field-proven insights and ensure procedural robustness.

Introduction and Strategic Overview

The Friedel-Crafts acylation is a foundational C-C bond-forming reaction in organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[3][4]

The target molecule, this compound, is synthesized by the acylation of toluene with 4-nitrobenzoyl chloride. This specific transformation presents unique considerations. The methyl group of toluene is an activating, ortho, para-directing group, while the nitro group on the acyl chloride is strongly deactivating.[3][5] Understanding the interplay of these electronic effects is paramount for achieving high regioselectivity and yield. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acyl chloride to generate the reactive electrophile, the acylium ion.[6][7]

A critical aspect of this reaction is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, the resulting ketone product is a moderate Lewis base that forms a stable complex with AlCl₃.[1][8] This complex deactivates the product against further acylation and necessitates the use of at least a stoichiometric amount of the catalyst.[1][8] The complex is subsequently hydrolyzed during aqueous workup to liberate the final product.[1]

Reaction Mechanism: An In-depth Analysis

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, which can be dissected into three primary stages:

Stage 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the coordination of the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), to the chlorine atom of 4-nitrobenzoyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[3][9][10] The resonance stabilization of the acylium ion advantageously prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[3]

Stage 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][6] This is the rate-determining step of the reaction. The attack disrupts the aromaticity of the toluene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] Due to the ortho, para-directing nature of the methyl group, the attack occurs preferentially at the C4 position (para) to yield the desired precursor to this compound. Acylation at the C2 position (ortho) is sterically hindered by the adjacent methyl group and the bulky acylium complex.[4][5]

Stage 3: Aromaticity Restoration and Product-Catalyst Complexation Aromaticity is restored when the AlCl₄⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the sigma complex.[9][10] This regenerates the aromatic ring, yielding the ketone product and regenerating the AlCl₃ catalyst, along with HCl.[9] However, the Lewis basic oxygen atom of the newly formed ketone product immediately coordinates with a molecule of AlCl₃, forming a stable complex.[1] This complex is catalytically inactive and requires a deliberate hydrolysis step (workup) to release the final this compound product.

G cluster_0 Stage 1: Acylium Ion Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Deprotonation & Complexation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylium_Ion 4-Nitrobenzoyl Acylium Ion (Electrophile) + AlCl₄⁻ 4-Nitrobenzoyl_Chloride->Acylium_Ion Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion->Sigma_Complex Attack by Toluene Toluene Toluene (Nucleophile) Toluene->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation by AlCl₄⁻ Final_Product This compound Product_Complex->Final_Product Aqueous Workup (Hydrolysis)

Caption: Reaction mechanism for Friedel-Crafts acylation.

Experimental Protocol: A Validated Methodology

This protocol details the synthesis of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Toluene92.1450 mL~0.47(Solvent/Reagent)
4-Nitrobenzoyl chloride185.5618.56 g0.101.0
Anhydrous Aluminum Chloride (AlCl₃)133.3414.67 g0.111.1
Dichloromethane (DCM), anhydrous-100 mL-(Solvent)
Concentrated HCl-30 mL-(Workup)
Crushed Ice-200 g-(Workup)

3.2. Reaction Setup and Execution

  • Glassware Preparation: Ensure all glassware (a 250 mL three-neck round-bottom flask, addition funnel, and reflux condenser) is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[9]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents).[9] Add 50 mL of anhydrous dichloromethane via cannula. Begin stirring the suspension with a magnetic stir bar and cool the flask to 0-5 °C in an ice bath.[3] The reaction between AlCl₃ and the acyl chloride is highly exothermic, so initial cooling is critical to control the reaction rate.[9]

  • Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in 50 mL of anhydrous toluene. Transfer this solution to the addition funnel.

  • Acylation Reaction: Add the toluene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes.[11] Maintain the internal reaction temperature below 10 °C during the addition. The mixture will typically change color and HCl gas will be evolved, which should be vented through a gas trap.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 2-3 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

3.3. Workup and Product Isolation

  • Quenching: After the reaction is complete, cool the mixture back down in an ice bath. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 30 mL of concentrated hydrochloric acid.[3]

  • Complex Decomposition: Cautiously and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[9] This highly exothermic step quenches the reaction and hydrolyzes the aluminum chloride-ketone complex.[12]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[4]

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with 50 mL of brine.[4][13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[9]

Caption: General experimental workflow for synthesis.

Purification and Characterization

The crude this compound is often a yellowish solid and can be purified by recrystallization to remove unreacted starting materials and side products.[14][15]

  • Recrystallization Protocol: An ethanol/water mixture is often effective. Dissolve the crude solid in a minimal amount of hot ethanol. To the hot solution, add water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[14] Collect the purified crystals by vacuum filtration.[14]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point consistent with the literature value indicates high purity.[14]

    • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure.

Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • Aluminum Chloride (AlCl₃): Corrosive and extremely water-sensitive. It reacts exothermically with moisture, including humidity in the air or on skin, to release corrosive HCl gas.[3][9] It must be handled quickly and carefully in a fume hood, and the reagent bottle must be kept tightly capped.[9][16]

  • 4-Nitrobenzoyl Chloride: A corrosive solid and lachrymator.[3] Inhalation of dust and contact with skin and eyes must be avoided.

  • Solvents: Dichloromethane is a volatile and potentially harmful solvent. Toluene is flammable. All operations should be conducted in a well-ventilated fume hood.[3]

  • Reaction Hazards: The reaction is exothermic and generates HCl gas.[3] Proper temperature control and a gas scrubbing system are essential. The quenching process is also highly exothermic and must be performed slowly and with caution.

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: Deactivation of AlCl₃ catalyst.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous grade solvents and fresh AlCl₃.[11]
Insufficient Catalyst: Stoichiometric amount of catalyst is consumed by complexation with the product.Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (4-nitrobenzoyl chloride).[11]
Deactivated Substrate: The nitro group on the acyl chloride is deactivating.If possible, consider using a more activated aromatic substrate. Carefully increasing the reaction temperature after the initial addition may help overcome the activation energy barrier.[11]
Formation of Isomers Incorrect Temperature Control: Friedel-Crafts reactions can sometimes yield different isomer ratios at different temperatures.Maintain a low temperature (0-10 °C) during the addition of reagents to favor the thermodynamically controlled para-product.
Difficult Workup Emulsion Formation: Incomplete quenching or pH issues can lead to emulsions during extraction.Ensure complete hydrolysis of the aluminum salts by using sufficient acid in the quench step. Add brine during washing to help break emulsions.

References

  • Experiment 1: Friedel-Crafts Acylation. umich.edu. Available at: [Link]

  • Friedel-Crafts Acylation of Toluene. Scribd. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. University of Wisconsin-Madison. Available at: [Link]

  • Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Study.com. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • the acylation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel-Crafts Alkylation. Beyond Benign. Available at: [Link]

  • CN105837452A - Production method of 2-methyl-5-nitrophenol. Google Patents.
  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

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The Architectural Versatility of the Benzophenone Scaffold: An In-Depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Scaffold

The benzophenone core, a deceptively simple diaryl ketone structure, represents a privileged scaffold in medicinal chemistry. Its inherent structural rigidity, coupled with the vast potential for functionalization on its two phenyl rings, has made it a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted benzophenones, moving beyond a mere cataloging of effects to delve into the underlying structure-activity relationships (SAR), mechanisms of action, and the practical methodologies employed in their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a technical resource, blending established knowledge with actionable, field-proven insights.

The Benzophenone Core: A Foundation for Diverse Bioactivity

The biological potential of a benzophenone derivative is intrinsically linked to the nature and position of substituents on its phenyl rings. These modifications modulate the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.[2] The diphenyl ketone framework provides a unique three-dimensional canvas for orienting these functional groups in space, allowing for precise tuning of pharmacological activity.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

A significant area of investigation for benzophenone derivatives has been in the realm of anti-inflammatory therapeutics. The well-known non-steroidal anti-inflammatory drug (NSAID) ketoprofen, itself a benzophenone, stands as a testament to the potential of this scaffold.[4]

Mechanism of Action: COX Inhibition and Dual-Action Modalities

The primary mechanism of action for many anti-inflammatory benzophenones is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5] Some derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is theoretically associated with a more favorable gastrointestinal side effect profile.[4][6][7]

Molecular docking studies have been instrumental in elucidating the binding modes of benzophenone derivatives within the active sites of COX-1 and COX-2.[4][5][8][9] These in silico analyses reveal key interactions, such as hydrogen bonding and hydrophobic contacts, that drive inhibitory potency and selectivity. For instance, the orientation of substituted phenyl rings within the hydrophobic channel of the COX active site is a critical determinant of activity.[5][10]

Interestingly, some novel benzophenone-thiazole hybrids have demonstrated a dual mechanism of action, not only inhibiting prostaglandin production but also neutrophil recruitment, a key event in the inflammatory cascade. This offers a potential advantage over traditional NSAIDs.[4]

Diagram 1: Generalized Workflow for Assessing Anti-Inflammatory Activity

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Data Analysis start Design of Substituted Benzophenones docking Molecular Docking (COX-1/COX-2) start->docking synthesis Chemical Synthesis docking->synthesis char Structural Characterization (NMR, MS) synthesis->char cox_assay COX-1/COX-2 Inhibition Assay char->cox_assay ear_edema Mouse Ear Edema Assay cox_assay->ear_edema ic50 IC50 Determination cox_assay->ic50 ear_edema->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A streamlined workflow for the discovery and evaluation of anti-inflammatory benzophenones.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of selected benzophenone derivatives against COX enzymes.

CompoundTargetIC50 (µM)Reference
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4)COX-24[7][11]
4-hydroxy-4'-methoxybenzophenone (5)COX-167.25[7]
para-fluoro-substituted benzophenoneIL-60.19[2]
Celecoxib (Reference)COX-20.30[9]
Ketoprofen (Reference)COX-1/COX-2>100 (for both)[7]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Principle: This assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes to the desired concentration in assay buffer.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Shake the plate for a few seconds and incubate for 5-10 minutes at 25°C. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) solution to all wells, followed quickly by 20 µL of Arachidonic Acid to initiate the reaction.

  • Incubation: Shake the plate and incubate for precisely 2 minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The benzophenone scaffold is a recurring feature in compounds with potent anticancer properties. Their mechanisms of action are diverse, ranging from cytotoxicity and cell cycle arrest to the inhibition of key processes like angiogenesis.[2][12]

Mechanisms of Action
  • Cytotoxicity and Cell Cycle Arrest: Many substituted benzophenones exhibit direct cytotoxic effects on various cancer cell lines.[12][13] For example, certain benzophenone-1,2,3-triazole hybrids have shown promising activity against fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines.[13] The mechanism often involves inducing apoptosis and causing cell cycle arrest, for instance, at the G1/S transition by downregulating cyclin E.[7]

  • Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[14][15] Several benzophenone derivatives have been identified as potent inhibitors of angiogenesis. For instance, benzophenone-thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein in angiogenesis.[2]

Diagram 2: Relationship between Benzophenone Substitution and Anticancer Activity

SAR cluster_substituents Substitutions cluster_activities Enhanced Anticancer Activities Benzophenone Benzophenone Core Thiazole Thiazole Moiety Benzophenone->Thiazole Hybridization Triazole 1,2,3-Triazole Hybrid Benzophenone->Triazole Hybridization Hydroxyl Hydroxyl Groups Benzophenone->Hydroxyl Functionalization AntiAngio Anti-angiogenesis (VEGF-A Inhibition) Thiazole->AntiAngio Cytotoxicity Cytotoxicity (e.g., HT-1080, A-549) Triazole->Cytotoxicity CellCycle Cell Cycle Arrest (Cyclin E Downregulation) Hydroxyl->CellCycle

Caption: Structure-Activity Relationship (SAR) concept for anticancer benzophenones.

Quantitative Comparison of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various benzophenone derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1 HL-60 (Leukemia)0.48[12]
Compound 1 SMMC-7721 (Hepatocarcinoma)0.26[12]
Compound 1 A-549 (Lung Carcinoma)0.82[12]
Compound 1 SW480 (Colon Carcinoma)0.99[12]
Compound 8h (triazole hybrid)HT-1080 (Fibrosarcoma)Potent activity reported[13]
Compound 8l (triazole hybrid)A-549 (Lung Carcinoma)Potent activity reported[13]
2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4)MCF-7 (Breast Cancer)Lower than ketoprofen[7]
4-hydroxy-4'-methoxybenzophenone (5)MCF-7 (Breast Cancer)Lower than ketoprofen[7]
Doxorubicin (Reference)HT-1080, A-549Standard reference[13]
Cisplatin (Reference)Multiple linesStandard reference[7][12]
Experimental Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Anti-angiogenesis

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent in vivo model to study angiogenesis. Test compounds can be applied directly to the CAM to observe their effects on blood vessel formation.[14][15][16]

Materials:

  • Fertilized chicken eggs (e.g., day 6 of incubation)

  • Egg incubator (37.5°C, 85% humidity)

  • Sterile filter paper disks or coverslips

  • Test compounds

  • Stereomicroscope

  • Methanol/acetone mixture (1:1) for fixation

Procedure:

  • Egg Preparation: Clean fertilized eggs and incubate them for 6 days. On day 6, create a small window in the eggshell to expose the CAM.[14][16]

  • Compound Application: Prepare sterile filter paper disks or coverslips soaked with the test compound at the desired concentration. Place the disk/coverslip gently onto the CAM.[16]

  • Incubation: Reseal the window with tape and return the eggs to the incubator for a specified period (e.g., 48-72 hours).

  • Observation and Imaging: After incubation, reopen the window and observe the blood vessels in the area of the applied compound under a stereomicroscope. Capture images for quantification.

  • Quantification: Fix the CAM with a methanol/acetone mixture. Excise the treated area and quantify angiogenesis by counting the number of blood vessel branch points or measuring vessel density using image analysis software.[14][16]

  • Analysis: Compare the vascularization in the treated groups to a vehicle control to determine the anti-angiogenic effect.

Antimicrobial and Antiviral Activities

The benzophenone scaffold is also a promising platform for the development of antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Substituted benzophenones have demonstrated activity against a range of bacterial and fungal pathogens.[17][18][19] For example, benzophenone-fused azetidinone derivatives have been synthesized and shown to possess good inhibitory effects.[18] The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane potential.

Anti-HIV Activity

Notably, benzophenone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[20] Extensive structure-activity relationship studies have led to the discovery of compounds with nanomolar potency against both wild-type and drug-resistant HIV strains.[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microplates

  • Test compounds serially diluted in broth

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

QSAR is a computational approach that relates the chemical structure of molecules to their biological activity.[21][22][23] For benzophenone derivatives, QSAR models can predict the activity of new compounds based on their structural features, thereby guiding the rational design of more potent and selective agents.[3][22] These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship with the biological activity.[21][24]

Molecular docking, as previously mentioned, is a key tool in this process, providing insights into the binding interactions between benzophenone derivatives and their target proteins, such as COX-2 or viral enzymes.[5][8][10]

Diagram 3: Conceptual QSAR Workflow

QSAR_Workflow Data Dataset of Benzophenone Derivatives (Structures and Biological Activities) Descriptors Calculation of Molecular Descriptors (e.g., electronic, steric, hydrophobic) Data->Descriptors Model Model Development (e.g., Multiple Linear Regression, PLS) Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New, Untested Compounds Validation->Prediction Design Rational Design of Novel Benzophenone Derivatives Prediction->Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Synthesis and Characterization

The synthesis of substituted benzophenones often involves classical organic reactions such as Friedel-Crafts acylation.[2] Further modifications, such as the introduction of heterocyclic moieties like thiazole or hydrazone, can be achieved through multi-step reaction sequences.[1][4][25][26][27]

The structural elucidation of newly synthesized benzophenone derivatives is crucial and is typically accomplished using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.[27]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[27]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) group of the benzophenone core.[27]

Conclusion and Future Perspectives

The benzophenone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the profound impact of substitution patterns on biological activity ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of derivatives with enhanced selectivity for their biological targets, leading to improved efficacy and reduced side effects. The integration of computational methods like QSAR and molecular docking with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of novel benzophenone-based compounds from the laboratory to the clinic. The exploration of this "ubiquitous scaffold" is far from over, and its potential to address a wide range of diseases remains a compelling area of scientific inquiry.[1][2]

References

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  • Song, B. A. et al. (2012). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. Molecules, 17(10), 11736-11750. Available from: [Link]

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  • Various Authors. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... ResearchGate. Available from: [Link]

  • Li, A. et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 173, 107823. Available from: [Link]

  • Folquitto, D. G. et al. (2022). Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. ResearchGate. Available from: [Link]

  • Chan, J. H. et al. (1995). Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. Journal of Medicinal Chemistry, 38(20), 4055-4058. Available from: [Link]

  • de Oliveira, J. C. et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(12), 3185. Available from: [Link]

  • Various Authors. (2019). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 24(10), 1985. Available from: [Link]

  • Fichtali, I. et al. (2016). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus, 16(8), e66938. Available from: [Link]

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  • Various Authors. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Applied Pharmaceutical Science, 10(01), 108-112. Available from: [Link]

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Exploring the Reactivity of the Nitro Group in 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

2-Methyl-5-nitrobenzophenone is a substituted aromatic ketone of significant interest in organic synthesis. Its molecular architecture, featuring a nitro group, a methyl group, and a benzoyl group, presents a unique electronic landscape that dictates the reactivity of the aromatic core. The nitro group, in particular, serves as a versatile functional handle, enabling a variety of chemical transformations. This guide provides a comprehensive exploration of the nitro group's reactivity in this specific molecule, focusing on its reduction to the corresponding amine—a critical precursor in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the influence of the adjacent substituents on the reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this molecule.

Introduction: The Molecular Context of this compound

This compound (CAS No: 39272-00-9, Molecular Formula: C₁₄H₁₁NO₃) is a nitroaromatic compound whose synthetic utility is largely defined by the chemistry of its nitro moiety.[1] The aromatic ring is functionalized with three distinct groups, each exerting a specific electronic and steric influence:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution. Conversely, and more importantly for its synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) and is readily transformed into other functional groups.[2]

  • The Benzoyl Group (-C(O)Ph): This ketone group is also electron-withdrawing and deactivating, further reducing the electron density of the aromatic ring.

  • The Methyl Group (-CH₃): As a weak electron-donating group, the methyl group provides a slight counter-balance to the deactivating effects of the other two substituents.

The interplay of these groups makes the nitro functionality the primary site of chemical reactivity. Its reduction to an amino group is the most pivotal transformation, converting the molecule into 2-amino-5-methylbenzophenone, a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The Primary Transformation: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. This transformation can be achieved through various methods, each with its own set of advantages concerning yield, selectivity, cost, and substrate compatibility. The general pathway proceeds through nitroso and hydroxylamine intermediates, though these are typically not isolated.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3] It involves the use of hydrogen gas in the presence of a metal catalyst.[4] This method is often preferred in industrial settings due to its high yields and the ease of removal of the catalyst by simple filtration.

Common Catalyst Systems:

  • Palladium on Carbon (Pd/C): The most common and versatile catalyst for this transformation. It is effective under mild conditions.[3]

  • Platinum(IV) Oxide (PtO₂): A highly active catalyst, often used when other catalysts fail.[5]

  • Raney Nickel: A cost-effective alternative, particularly useful when avoiding precious metals is desired.[6]

Causality Behind Experimental Choices: The choice of catalyst and solvent is critical. Palladium on carbon is selected for its high activity and selectivity for the nitro group reduction over the potential reduction of the benzophenone carbonyl group, which requires more forcing conditions. Solvents like ethanol or ethyl acetate are used as they are relatively inert and effectively dissolve the starting material and hydrogen gas. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient concentration of the reducing agent is available at the catalyst surface.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or a balloon setup

  • Celite™ or another filtration aid

  • Rotary Evaporator

Procedure:

  • Vessel Preparation: A Parr hydrogenation vessel or a round-bottom flask is charged with this compound and the solvent (e.g., 20 mL per gram of substrate).

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, as the dry catalyst can be pyrophoric.

  • Hydrogenation: The vessel is sealed, evacuated, and purged with hydrogen gas three times to ensure an inert atmosphere. The reaction is then stirred vigorously under a positive pressure of hydrogen (typically 40-50 psi or a balloon) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is carefully vented, and the hydrogen atmosphere is replaced with an inert gas. The mixture is then filtered through a pad of Celite™ to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-methylbenzophenone, which can be further purified by recrystallization or column chromatography if necessary.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with This compound & Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Seal & Purge with H₂ B->C D Stir under H₂ Pressure (e.g., 50 psi, RT) C->D E Monitor by TLC/HPLC D->E F Vent & Purge with N₂ E->F G Filter through Celite™ to Remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporator) G->H I Purify Product (e.g., Recrystallization) H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

Metal-Acid Reduction

A classic and robust method for nitro group reduction involves the use of an easily oxidized metal in an acidic medium.[6] This method is often used in laboratory settings due to its simplicity and low cost.

Common Reagent Systems:

  • Tin (Sn) and Hydrochloric Acid (HCl): A traditional method, though the workup can be complicated by the formation of tin salts.

  • Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid: Iron is cheaper and more environmentally benign than tin.[3]

  • Zinc (Zn) and Acid: Zinc is also an effective reducing agent for this purpose.

Causality Behind Experimental Choices: This method operates via a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source. While effective, the reaction conditions are harsh and may not be suitable for substrates with acid-labile functional groups. The workup requires neutralization of the excess acid and removal of metal hydroxides, which can sometimes complicate product isolation.

Data Summary: Nitro Group Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney Ni), Ethanol, RT, 40-50 psiHigh yield, clean reaction, easy product isolation.[4]Requires specialized pressure equipment, catalyst can be expensive/pyrophoric.[7]
Metal-Acid Reduction Fe/HCl or Sn/HCl, RefluxInexpensive, robust, simple setup.[6]Harsh acidic conditions, difficult workup, potential for metal salt contamination.
Transfer Hydrogenation Hydrazine Hydrate, Fe₂O₃ or Mg/Zn Powder, RefluxAvoids use of high-pressure H₂ gas, selective.Hydrazine is highly toxic.
Chemical Reduction SnCl₂, Ethanol, RefluxMild conditions, good for sensitive substrates.Stoichiometric amounts of tin salts are produced.[5]

Activating Potential for Nucleophilic Aromatic Substitution (SNAr)

The nitro group is one of the strongest activating groups for nucleophilic aromatic substitution (SNAr).[8] This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction.[2][10]

For SNAr to occur, a good leaving group (typically a halide) must be present on the ring, usually in a position ortho or para to the nitro group.[8] While this compound itself does not possess such a leaving group, understanding this principle is crucial. If a related substrate, such as 2-methyl-4-chloro-5-nitrobenzophenone, were used, the chlorine atom would be highly susceptible to displacement by nucleophiles (e.g., alkoxides, amines) due to the activating effect of the para-nitro group.

Meisenheimer Complex Stabilization

Caption: The SNAr mechanism, highlighting the role of the nitro group in stabilizing the Meisenheimer intermediate.

Conclusion

The reactivity of this compound is dominated by the chemistry of its nitro group. This functionality serves as a powerful synthetic handle, with its reduction to an amino group being the most significant and widely utilized transformation. Methods such as catalytic hydrogenation offer a clean, efficient, and scalable route to the corresponding amine, a key intermediate for further synthetic elaboration. While the molecule is not primed for direct nucleophilic aromatic substitution, the strong activating potential of the nitro group is a fundamental principle that informs the design of related synthetic targets. A thorough understanding of these reaction pathways and the causal factors behind protocol design is essential for any scientist working with this versatile chemical building block.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2001). A new reagent for selective reduction of nitro group. [Link]

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  • Google Patents. (2016). CN105837452B - 2- methyl-5-nitro phenol production process.
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  • PubChem. (Date N/A). 2-Amino-5-nitrobenzophenone. [Link]

  • ResearchGate. (2017). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. [Link]

  • Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • SDI Chemical. (Date N/A). 2 AMINO 5 NITRO BENZOPHENONE. [Link]

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Google Patents. (2002).
  • The Organic Chemistry Tutor via YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

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  • PubMed Central. (2001). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

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An In-depth Technical Guide to (2-Methyl-5-nitrophenyl)(phenyl)methanone (CAS Number: 39272-00-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-5-nitrophenyl)(phenyl)methanone, registered under CAS number 39272-00-9, is a substituted benzophenone that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. Its chemical structure, featuring a methyl group and a nitro group on one of the phenyl rings, provides a versatile scaffold for the development of complex chemical entities. This guide offers a comprehensive overview of its properties, synthesis, applications, and a list of potential suppliers, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

(2-Methyl-5-nitrophenyl)(phenyl)methanone, also known as 2-Methyl-5-nitrobenzophenone, is a solid organic compound. The presence of the electron-withdrawing nitro group and the ketone functionality makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of (2-Methyl-5-nitrophenyl)(phenyl)methanone

PropertyValueSource
CAS Number 39272-00-9N/A
Molecular Formula C₁₄H₁₁NO₃[1]
Molecular Weight 241.24 g/mol [1]
Appearance To be confirmed by experimental data[2]
Melting Point 72 °CN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the positions of the methyl and nitro substituents, as well as the benzoyl group. The methyl protons would appear as a singlet in the upfield region.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

Expected IR Spectral Data

The infrared spectrum is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the benzophenone structure, typically in the range of 1650-1670 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are also anticipated, usually appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3]

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (241.24 m/z). The fragmentation pattern would likely involve cleavage at the carbonyl group and loss of the nitro group.

Synthesis and Reactivity

While a specific, detailed laboratory protocol for the synthesis of (2-Methyl-5-nitrophenyl)(phenyl)methanone is not widely published, it can be prepared through established organic synthesis reactions. A plausible and common method is the Friedel-Crafts acylation.

Friedel-Crafts Acylation

This approach involves the acylation of 2-methyl-5-nitrobenzene (also known as 2-nitrotoluene) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the solvent while stirring.

  • Acylating Agent Addition: Add benzoyl chloride dropwise to the suspension at a controlled temperature (typically 0-5 °C).

  • Substrate Addition: After the formation of the acylium ion complex, add 2-nitrotoluene dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

(2-Methyl-5-nitrophenyl)(phenyl)methanone is primarily utilized as a pharmaceutical intermediate.[2] Its structure is a precursor to more complex molecules, particularly in the synthesis of benzodiazepine derivatives.

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with various therapeutic applications, including anxiolytic, sedative, hypnotic, and anticonvulsant effects. The synthesis of certain benzodiazepines involves the reduction of the nitro group in a benzophenone derivative to an amino group, followed by cyclization reactions to form the characteristic seven-membered diazepine ring.

The reduction of the nitro group in (2-Methyl-5-nitrophenyl)(phenyl)methanone would yield (2-Methyl-5-aminophenyl)(phenyl)methanone. This amino derivative can then undergo a series of reactions, such as acylation followed by cyclization, to form a benzodiazepine core structure. The specific benzodiazepine synthesized would depend on the subsequent reaction partners and conditions.

G A (2-Methyl-5-nitrophenyl) (phenyl)methanone B (2-Methyl-5-aminophenyl) (phenyl)methanone A->B Reduction of Nitro Group C Acylated Intermediate B->C Acylation D Benzodiazepine Derivative C->D Cyclization

Figure 2: Potential pathway to Benzodiazepine derivatives.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Suppliers

(2-Methyl-5-nitrophenyl)(phenyl)methanone (CAS 39272-00-9) is available from several chemical suppliers. It is important to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

Table 2: Potential Suppliers of (2-Methyl-5-nitrophenyl)(phenyl)methanone

SupplierLocationNotes
BLDpharmGlobalOffers the product for research use.[1]
Toronto Research ChemicalsNorth York, ON, CanadaProvides high-purity organic molecules.[4]
Hunan Longxianng Runhui Trading Co.,LtdChangsha, Hunan, ChinaLists the product as a pharmaceutical intermediate.[2]
Chem-ImpexWood Dale, IL, USASpecializes in intermediates for research and development.
BOC SciencesShirley, NY, USAProvides a wide range of chemicals for pharmaceutical research.

Conclusion

(2-Methyl-5-nitrophenyl)(phenyl)methanone is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds, particularly benzodiazepines. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be inferred from established chemical principles. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can source it from various specialized chemical suppliers. Further research into its properties and applications is warranted to fully explore its potential in the development of new therapeutics.

References

  • BenchChem. Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.
  • LookChem. (2-Methyl-5-nitro-phenyl)-phenyl-methanone CAS NO.39272-00-9.
  • PubChem. 2-Amino-5-nitrobenzophenone.
  • NIST. Methanone, (2-amino-5-nitrophenyl)phenyl-.
  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals (Page 51).
  • BLDpharm. 2-Amino-2'-chloro-5-nitrobenzophenone.
  • BLDpharm. 39272-00-9|(2-Methyl-5-nitrophenyl)(phenyl)methanone.
  • PrepChem.com. Synthesis of 2-methyl-5-nitrophenol.
  • Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
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Synthetic Routes to Key Isomers of C₁₄H₁₁NO₃: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular formula C₁₄H₁₁NO₃ represents a fascinating landscape of structural isomers, each with unique chemical properties and potential applications. Molecules sharing this formula are not a monolith; they exist as distinct arrangements of atoms, known as structural isomers, which can lead to vastly different biological activities and material characteristics.[1][2] This diversity makes the C₁₄H₁₁NO₃ chemical space a fertile ground for discovery in medicinal chemistry and materials science. Prominent scaffolds within this class include benzamidobenzoic acids, which are valuable in polymer science and as precursors to pharmacologically active molecules, and derivatives of the phenoxazine core, a heterocyclic system renowned for its broad biological activity spectrum, including anticancer and antimalarial properties.[3][4][5][6][7][8]

This technical guide provides an in-depth exploration of the synthetic pathways to key isomers of C₁₄H₁₁NO₃. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical principles, explain the rationale for specific experimental choices, and offer validated, step-by-step methodologies. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the synthesis of these versatile compounds with both precision and a deep mechanistic understanding.

Chapter 1: Synthesis of 4-(Benzoylamino)benzoic Acid via Schotten-Baumann Acylation

The benzamide linkage is a cornerstone of medicinal chemistry, and 4-(Benzoylamino)benzoic acid (also known as 4-benzamidobenzoic acid) is a quintessential example of a C₁₄H₁₁NO₃ isomer featuring this critical functional group.[5] Its synthesis is most classically achieved through the Schotten-Baumann reaction, a robust and reliable method for acylating amines.

Mechanistic Principle: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. The choice of this method is deliberate for several reasons:

  • Reactivity: Benzoyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds efficiently.

  • Causality of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The base (typically sodium hydroxide) is crucial as it serves two purposes: it neutralizes the HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic), and it facilitates the reaction by activating the nucleophile.

  • Process Control: The two-phase (aqueous/organic) nature of the reaction helps to control the reaction rate and minimize side reactions, such as the hydrolysis of the benzoyl chloride, making it a self-validating and trustworthy protocol.

Experimental Protocol: Synthesis of 4-(Benzoylamino)benzoic Acid

This protocol details the synthesis of 4-(Benzoylamino)benzoic acid from 4-aminobenzoic acid and benzoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a 250 mL flask, dissolve 2.5 g of 4-aminobenzoic acid in 50 mL of 10% aqueous NaOH solution. Stir until a clear solution is obtained.

  • Acylation: Cool the solution in an ice bath. While stirring vigorously, add 2.5 mL of benzoyl chloride dropwise. Simultaneously, add 10% NaOH solution as needed to maintain a slightly alkaline pH (test with litmus or pH paper). A white precipitate of the product will form.

  • Reaction Completion: Continue stirring in the ice bath for 10 minutes after the addition is complete, then stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation and Acidification: Filter the reaction mixture to remove any impurities. Transfer the clear filtrate to a clean flask and, while stirring in an ice bath, slowly acidify with concentrated HCl until the pH is approximately 3-4. This will precipitate the 4-(benzoylamino)benzoic acid product.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove salts. Recrystallize the crude solid from an ethanol/water mixture to yield pure, crystalline 4-(benzoylamino)benzoic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Data Summary
ParameterValueReference
Molecular Formula C₁₄H₁₁NO₃[5]
Molecular Weight 241.24 g/mol [5]
Starting Materials 4-Aminobenzoic acid, Benzoyl chloride
Key Reagents Sodium hydroxide
Typical Yield > 85%
Appearance White crystalline solid
Melting Point 253-256 °C
Visualization: Schotten-Baumann Workflow

Schotten_Baumann Reactant1 4-Aminobenzoic Acid Process Acylation (Schotten-Baumann) Reactant1->Process Reactant2 Benzoyl Chloride Reactant2->Process Reagent 10% NaOH (aq) Reagent->Process Product 4-(Benzoylamino)benzoic Acid (C₁₄H₁₁NO₃) Process->Product

Caption: Workflow for the synthesis of 4-(Benzoylamino)benzoic acid.

Chapter 2: Synthesis of the Phenoxazine Core

Phenoxazine and its derivatives represent a vital class of heterocyclic compounds, many of which possess the C₁₄H₁₁NO₃ formula or serve as precursors to it.[3][4] These scaffolds are of immense interest due to their prevalence in molecules with pronounced biological activities, including anticancer and antibiotic properties like Actinomycin D.[3][4] The synthesis of the core phenoxazine ring system is a key step in accessing this chemical diversity.

Synthetic Strategy: Oxidative Cyclization

A common and effective method for constructing the phenoxazine nucleus is through the oxidative coupling or dimerization of substituted o-aminophenols.[9] This strategy leverages the reactivity of the phenol and amine functionalities under oxidizing conditions to forge the heterocyclic ring system. The choice of oxidizing agent and reaction conditions can be tuned to favor the desired product. Modern approaches even utilize enzymatic catalysts, such as laccase, to perform this transformation under mild, environmentally benign conditions.[3]

Conceptual Protocol: Phenoxazine Ring Formation

This conceptual protocol outlines the general steps for the synthesis of a phenoxazine derivative from an o-aminophenol precursor.

Materials:

  • Substituted o-aminophenol (e.g., 2-aminophenol)

  • A suitable coupling partner (e.g., another molecule of 2-aminophenol or a catechol derivative)

  • Oxidizing agent (e.g., potassium ferricyanide, manganese dioxide, or an enzyme like laccase)

  • Appropriate solvent system (e.g., acetone, buffer solution)

Procedure:

  • Reactant Dissolution: Dissolve the o-aminophenol substrate(s) in a suitable solvent. For enzymatic reactions, this would be an aqueous buffer at an optimal pH.

  • Initiation of Oxidation: Add the oxidizing agent portion-wise or as a solution to the reaction mixture while stirring. The reaction is often accompanied by a distinct color change.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the oxidant, extracting the product into an organic solvent, and removing the solvent under reduced pressure.

  • Purification: The crude phenoxazine derivative is purified using techniques such as column chromatography or recrystallization to yield the final product.

Visualization: Phenoxazine Synthesis Workflow

Phenoxazine_Synthesis Reactant 2-Aminophenol (2 equivalents) Process Oxidative Dimerization & Cyclization Reactant->Process Reagent Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Reagent->Process Product Phenoxazine Core Structure Process->Product

Caption: Conceptual workflow for phenoxazine core synthesis.

Chapter 3: Amide Bond Formation via Benzamidomethylation

To further broaden the synthetic toolkit, alternative methods for constructing molecules with related scaffolds are highly valuable. Benzamidomethylation offers a different approach to forming C-N bonds, particularly with less reactive amines.[10] The synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide (C₁₄H₁₃N₃O₃), while having a slightly different molecular formula, provides an excellent, field-proven example of this strategy, utilizing the key building blocks of a benzamide and a nitrophenyl group.

Rationale and Mechanistic Insight

Direct acylation of weakly nucleophilic amines, such as 4-nitroaniline, can be challenging. The strong electron-withdrawing effect of the nitro group deactivates the amino group towards nucleophilic attack.[10] Benzamidomethylation, using a pre-activated reagent like (benzamidomethyl)triethylammonium chloride, circumvents this issue. This reagent acts as an electrophilic source of the "benzamidomethyl" cation, which readily reacts with the amine nucleophile. This method is particularly effective in aqueous media and provides a pathway to mono-substituted products.[10][11]

Experimental Protocol: Synthesis of N-{[(4-Nitrophenyl)amino]methyl}benzamide

This protocol is adapted from the synthesis reported by Buzarevski et al.[10][11]

Materials:

  • 4-Nitroaniline

  • (Benzamidomethyl)triethylammonium chloride

  • Triethylamine

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a flask containing 50 mL of deionized water, add 3.91 g (0.014 mol) of (benzamidomethyl)triethylammonium chloride and 0.2 mL of triethylamine.

  • Substrate Addition: Add 1.0 g (0.0072 mol) of finely ground 4-nitroaniline to the stirring solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. A thick, yellow precipitate will form as the reaction progresses.

  • Isolation: After 24 hours, collect the yellow precipitate via vacuum filtration.

  • Purification: Purify the crude product by dissolving it in a minimal amount of hot ethanol and then inducing precipitation by the slow addition of water.

  • Drying and Characterization: Filter the purified product, wash with water, and dry under vacuum. The final product was obtained in 94% yield and characterized by ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.[10]

Visualization: Benzamidomethylation Workflow

Benzamidomethylation Reactant1 4-Nitroaniline Process Benzamido- methylation Reactant1->Process Reactant2 (Benzamidomethyl)triethyl- ammonium chloride Reactant2->Process Reagent Aqueous Media + Triethylamine Reagent->Process Product N-{[(4-Nitrophenyl)amino]- methyl}benzamide Process->Product

Caption: Workflow for N-alkylation via a benzamidomethylating agent.

Conclusion

The synthesis of compounds with the molecular formula C₁₄H₁₁NO₃ is not confined to a single pathway but is accessible through a variety of robust and adaptable chemical strategies. We have explored three distinct and powerful approaches: the classical Schotten-Baumann acylation for constructing benzamides, the oxidative cyclization for forging the biologically significant phenoxazine core, and the targeted benzamidomethylation for engaging less reactive amines. Each method offers unique advantages in terms of substrate scope, reaction conditions, and mechanistic control. A thorough understanding of these routes, from the underlying principles to the practical experimental details, empowers researchers to confidently and efficiently construct these valuable molecules for applications in drug discovery, materials science, and beyond.

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-5-nitrobenzophenone in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzophenone Scaffold and a Strategic Precursor

The benzophenone framework is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Within this important class of compounds, substituted benzophenones serve as critical intermediates for building more complex, pharmacologically active molecules.

This guide focuses on 2-Methyl-5-nitrobenzophenone (CAS No. 39272-00-9), a strategic starting material for synthesizing novel pharmaceuticals.[5] While its direct applications are less documented than its amino-substituted counterpart, its true potential lies in its efficient conversion to 2-amino-5-nitrobenzophenone . This key intermediate is the direct precursor to a class of potent 7-nitro-1,4-benzodiazepine drugs, including the hypnotic agent Nitrazepam.[6][7]

Here, we provide a comprehensive technical guide that not only details the established synthetic routes from the amino-intermediate but also critically—elucidates the synthetic logic for transforming this compound into this pivotal precursor. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and discuss pathways for creating novel derivatives beyond the benzodiazepine class.

Section 1: Physicochemical Properties & Safe Handling of this compound

A thorough understanding of the starting material's properties and safety requirements is fundamental to any synthetic campaign.

Physicochemical Data
PropertyValueSource
CAS Number 39272-00-9
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.24 g/mol
Appearance Solid (form may vary)Inferred
Solubility Likely insoluble in water; soluble in common organic solvents.[8]
Safety & Handling Precautions

As with related nitroaromatic compounds, this compound should be handled with care. The following precautions are based on data for structurally similar chemicals like 2-Methyl-5-nitrophenol and various nitro compounds.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents and bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Section 2: The Synthetic Bridge: From a Methyl Group to a Key Amine

The primary utility of this compound is its role as a precursor to 2-amino-5-nitrobenzophenone. The transformation of the aryl-methyl group into an amine is a critical step that unlocks the potential for further elaboration into benzodiazepines and other heterocyclic systems. A robust and high-yielding method for this conversion is paramount. One of the most reliable pathways involves the oxidation of the methyl group to a carboxylic acid, followed by a Curtius rearrangement.

Proposed Synthetic Workflow

The diagram below outlines the logical two-step conversion. The initial oxidation creates a carboxylic acid, a versatile functional group. The subsequent Curtius rearrangement is a classic and effective method for converting carboxylic acids to amines with the loss of one carbon atom, which is ideal in this context.

G Start This compound Oxidation Step 1: Oxidation Reagent: KMnO₄ or CrO₃ Product: 2-Benzoyl-4-nitrobenzoic acid Start->Oxidation Oxidize Methyl Group Rearrangement Step 2: Curtius Rearrangement Reagents: 1. SOCl₂, 2. NaN₃, 3. Heat (reflux in toluene), 4. H₂O/H⁺ Product: 2-Amino-5-nitrobenzophenone Oxidation->Rearrangement Convert COOH to NH₂ End Key Intermediate (2-Amino-5-nitrobenzophenone) Rearrangement->End

Caption: Proposed workflow for converting the starting material to the key amine intermediate.

Protocol: Synthesis of 2-Amino-5-nitrobenzophenone

Part A: Oxidation to 2-Benzoyl-4-nitrobenzoic Acid

  • Rationale: Potassium permanganate (KMnO₄) is a strong, yet cost-effective, oxidizing agent suitable for converting an activated methyl group on an aromatic ring to a carboxylic acid. The reaction is typically performed in an aqueous solution with heating.

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of water and pyridine.

    • Heat the mixture to reflux (approx. 90-100 °C).

    • Add a solution of potassium permanganate (approx. 3.0 eq) in water portion-wise over 2-3 hours, maintaining the reflux. Caution: The reaction is exothermic.

    • After the addition is complete, continue to reflux for an additional 4-6 hours or until TLC analysis shows consumption of the starting material.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

    • Combine the filtrates and cool in an ice bath. Acidify the solution with concentrated HCl until the pH is ~1-2.

    • The product, 2-benzoyl-4-nitrobenzoic acid, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Part B: Curtius Rearrangement to 2-Amino-5-nitrobenzophenone

  • Rationale: This multi-step, one-pot sequence reliably converts the carboxylic acid to a primary amine. Thionyl chloride (SOCl₂) first creates a reactive acyl chloride. Sodium azide (NaN₃) then forms an acyl azide, which upon heating, rearranges to an isocyanate. Finally, acidic hydrolysis of the isocyanate yields the desired amine.

  • Procedure:

    • In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend the 2-benzoyl-4-nitrobenzoic acid (1.0 eq) from Part A in toluene.

    • Add thionyl chloride (SOCl₂, ~1.5 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Cool the mixture to room temperature.

    • In a separate flask, dissolve sodium azide (NaN₃, ~2.0 eq) in a minimal amount of water and add it to a rapidly stirring solution of the acyl chloride in acetone at 0 °C. Stir vigorously for 1 hour. Caution: Sodium azide and acyl azides are explosive. Handle with extreme care behind a blast shield.

    • Extract the acyl azide into toluene. Carefully separate the organic layer, wash with brine, and dry with anhydrous Na₂SO₄.

    • Gently heat the toluene solution containing the acyl azide to reflux. The azide will rearrange to the isocyanate, which can be monitored by the evolution of N₂ gas. Reflux for 1-2 hours after gas evolution stops.

    • Cool the solution and add dilute aqueous HCl (~2M). Reflux the biphasic mixture for 2-4 hours to hydrolyze the isocyanate.

    • Cool the reaction, separate the layers, and neutralize the aqueous layer with NaOH or NaHCO₃ solution.

    • The product, 2-amino-5-nitrobenzophenone, will precipitate and can be filtered. Alternatively, it can be extracted with an organic solvent like dichloromethane or ethyl acetate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Application in Benzodiazepine Synthesis: The Nitrazepam Case Study

2-amino-5-nitrobenzophenone is the cornerstone for synthesizing several 7-nitro-1,4-benzodiazepines.[6] Its structure contains both the nucleophilic amine and the electrophilic ketone required for the construction of the seven-membered diazepine ring. Nitrazepam is a classic example that showcases this transformation.[12][13][14]

Reaction Pathway

The synthesis involves two key steps: acylation of the amino group with a two-carbon building block, followed by cyclization with an ammonia source to form the diazepine ring.

G Start 2-Amino-5-nitrobenzophenone Acylation Acylation Reagent: Chloroacetyl Chloride (ClCOCH₂Cl) Solvent: Chloroform or Toluene Start->Acylation Intermediate 2-(Chloroacetamido)-5-nitrobenzophenone Acylation->Intermediate Cyclization Cyclization Reagents: Hexamethylenetetramine (HMTA) & Ammonia (NH₃) Solvent: THF/Ethanol Intermediate->Cyclization Product Nitrazepam Cyclization->Product

Caption: Synthetic pathway for Nitrazepam from the key amine intermediate.

Protocol: Synthesis of Nitrazepam

This protocol is adapted from established synthetic methods.[12][13][14]

  • Materials & Equipment:

    • 2-amino-5-nitrobenzophenone

    • Chloroacetyl chloride

    • Dry chloroform (or toluene)

    • Tetrahydrofuran (THF)

    • Hexamethylenetetramine (Hexamine)

    • 96% Ethanol

    • 25% Ammonia solution

    • Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator.

  • Step 1: Acylation to form 2-(Chloroacetamido)-5-nitrobenzophenone

    • Dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in dry chloroform in a round-bottom flask.

    • With stirring and under moisture protection (e.g., a drying tube), add chloroacetyl chloride (~1.5 eq) dropwise over 5-10 minutes. An exotherm may be observed.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 35-40 °C) for 2-3 hours.[12] Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

    • Add more chloroform and evaporate again to ensure complete removal of volatiles, yielding the crude 2-(chloroacetamido)-5-nitrobenzophenone as a residue.[12]

  • Step 2: Cyclization to form Nitrazepam

    • Take up the crude residue from Step 1 in THF.

    • To this solution, add hexamethylenetetramine (~1.5 eq), 96% ethanol, and a 25% aqueous ammonia solution (~14 eq of NH₃).[12]

    • Rationale: In this step, hexamethylenetetramine and ammonia serve as the nitrogen source for the formation of the diazepine ring. The ammonia facilitates the displacement of the chloride and subsequent intramolecular cyclization onto the benzophenone carbonyl.

    • Stir the mixture at room temperature or with gentle heating (reflux) for several hours to overnight. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture. The crude Nitrazepam may precipitate from the solution.

    • The product can be isolated by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield pure Nitrazepam.

Section 4: Beyond Benzodiazepines: Pathways to Novel Pharmaceuticals

While the synthesis of benzodiazepines is a primary application, the 2-amino-5-nitrobenzophenone scaffold is a versatile platform for creating other novel pharmaceutical agents. The presence of the amino, nitro, and ketone functionalities allows for diverse chemical modifications.

G cluster_0 Core Intermediate cluster_1 Potential Pharmaceutical Classes Core 2-Amino-5-nitrobenzophenone Benzodiazepines Benzodiazepines (e.g., Nitrazepam) Activity: Hypnotic, Anxiolytic Core->Benzodiazepines Acylation & Cyclization Quinolines Quinoline Derivatives Activity: Antimalarial, Anticancer Core->Quinolines Reduction of NO₂, then Combes/Friedländer Synthesis Acridones Acridone Scaffolds Activity: Anticancer, Antiviral Core->Acridones Reduction of NO₂, Intramolecular Cyclization (e.g., Ullmann Condensation) Amides Novel Amide Derivatives Activity: Anti-inflammatory Core->Amides Acylation of NH₂ with Bioactive Carboxylic Acids

Caption: Potential diversification pathways from the core amine intermediate.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a diamino-benzophenone. This highly functionalized molecule can be a precursor for:

    • Quinoline and Quinoxaline Derivatives: These heterocyclic systems are known for their broad pharmacological activities, including antimalarial and anticancer properties.

    • Novel Ligands: The two amino groups can be used to build complex ligands for metal-based therapeutics.

  • Modification of the Amino Group: The primary amine can be acylated with various bioactive carboxylic acids to produce novel amide derivatives with potential anti-inflammatory or analgesic properties.[1]

  • Reactions at the Ketone: The carbonyl group can undergo reactions such as reductive amination or Wittig reactions to introduce further diversity and create entirely different molecular scaffolds.

Section 5: Analytical & Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and yield of all intermediates and final products.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for analyzing benzophenone derivatives.[15][16]

ParameterHPLC ProtocolGC-MS Protocol
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30m x 0.25mm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)Carrier Gas: Helium
Detection UV at 254 nm or 280 nmMass Spectrometry (MS) in Electron Ionization (EI) mode
Application Purity assessment, reaction monitoringIdentification of volatile intermediates and byproducts

Source: Adapted from principles described in analytical literature.[15][16][17]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation of the synthesized compounds, confirming the presence of key functional groups and the overall molecular structure.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional group transformations, such as the appearance of a C=O stretch in the carboxylic acid, the azide stretch (N₃), and the N-H stretches in the final amine or amide products.

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can give the exact mass to further validate the molecular formula.[18]

Conclusion

This compound, while not a direct precursor, represents a strategically valuable starting point for accessing the highly important intermediate, 2-amino-5-nitrobenzophenone. The synthetic pathway involving oxidation and Curtius rearrangement provides a robust method for this key transformation. From this intermediate, well-established protocols allow for the efficient synthesis of potent benzodiazepine drugs like Nitrazepam. Furthermore, the rich functionality of the 2-amino-5-nitrobenzophenone scaffold opens numerous avenues for the development of novel pharmaceuticals in diverse therapeutic areas, including oncology and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely utilize this chemical building block in their drug discovery and development endeavors.

References

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  • 2-amino-2'-halo-5-nitro benzophenones.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry . Royal Society of Chemistry Publishing. [Link]

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Application Notes & Protocols for the Quantification of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-Methyl-5-nitrobenzophenone, a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry. The purity and concentration of this compound are critical parameters that can significantly impact the yield, purity, and safety of subsequent products. This document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to be adaptable for standard laboratory instrumentation. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific applications.

Introduction: The Imperative of Purity in Synthesis

This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its molecular structure, featuring a nitro group and a benzoyl moiety, makes it a versatile precursor. In the context of drug development, the purity of such intermediates is paramount. Impurities, whether they are starting materials, by-products, or degradation products, can lead to undesirable side reactions, reduced yields of the final active pharmaceutical ingredient (API), and the potential introduction of toxic components.[1] Therefore, validated and reliable analytical methods for the quantification of this compound are essential for quality control and process optimization.

This guide provides two primary analytical approaches for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of volatile and semi-volatile compounds, offering high specificity.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₃N/A
Molecular Weight 241.24 g/mol N/A
Melting Point 72-73°C[2]
Solubility Soluble in Chloroform, Ether, Ethyl Acetate[2]

The compound's solubility in common organic solvents facilitates sample preparation for both HPLC and GC analysis. Its relatively low melting point suggests that it is amenable to GC analysis without significant thermal degradation.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a stalwart technique for the purity assessment and quantification of pharmaceutical intermediates.[3] A reverse-phase method is proposed here, which is ideal for moderately polar compounds like this compound.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of organic molecules based on their hydrophobicity.[1]

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities. The addition of a small amount of acid (phosphoric or formic acid) to the aqueous phase helps to sharpen peaks and improve reproducibility by suppressing the ionization of any acidic or basic functional groups.[4]

  • Detection: The aromatic and nitro-group chromophores in this compound are expected to exhibit strong UV absorbance, making UV detection a sensitive and appropriate choice.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or formic acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase (premixed at the initial gradient composition).[5]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. If necessary, sonicate to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards cal_curve Inject Standards (Calibration Curve) prep_std->cal_curve prep_sample Dissolve & Filter Sample inject_sample Inject Sample prep_sample->inject_sample instrument_setup Set Up HPLC Conditions instrument_setup->cal_curve cal_curve->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks quantify Quantify using Calibration Curve integrate_peaks->quantify

Caption: HPLC experimental workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent confirmatory technique that provides both quantitative data and structural information, making it ideal for impurity identification.[1]

Rationale for Method Design
  • Separation: A non-polar capillary column (e.g., DB-5ms or equivalent) is chosen for its ability to separate compounds based on their boiling points and, to a lesser extent, their polarity.[6]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard and robust method for generating reproducible mass spectra, which can be compared against spectral libraries for identification.[7]

  • Sample Introduction: A split/splitless injector is used to handle a wide range of sample concentrations. A split injection is suitable for higher concentration samples to avoid overloading the column.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system coupled to a mass spectrometer.[1]

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Helium carrier gas.

  • Volatile organic solvents (e.g., ethyl acetate, dichloromethane).

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Transfer Line Temp 280 °C

Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample containing the analyte in ethyl acetate to a concentration within the calibration range.

Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_std Prepare Standards in Volatile Solvent inject Inject Sample/Standard prep_std->inject prep_sample Dissolve Sample prep_sample->inject gc_setup Set GC-MS Parameters gc_setup->inject acquire_data Acquire Chromatogram & Mass Spectra inject->acquire_data peak_integration Integrate Total Ion Chromatogram (TIC) acquire_data->peak_integration spectral_analysis Analyze Mass Spectra for Identification acquire_data->spectral_analysis quantification Quantify using Calibration Curve peak_integration->quantification

Caption: GC-MS experimental workflow for the quantification and identification of this compound.

Method Validation and System Suitability

For use in a regulated environment, both methods must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

System suitability tests should be performed before each batch of analysis to ensure the chromatographic system is performing adequately.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC method is well-suited for routine quality control and purity assessments, while the GC-MS method offers a high degree of specificity and is invaluable for impurity identification. The choice of method will depend on the specific requirements of the analysis, including the need for structural confirmation, the sample matrix, and the available instrumentation. These protocols serve as a comprehensive starting point for researchers to develop and validate analytical methods tailored to their specific needs in the synthesis and development of new chemical entities.

References

  • SIELC Technologies. (n.d.). Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylamino-5-nitrobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
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  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4153632A - 2-Methyl-3-nitrobenzophenone.
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  • Frontiers in Analytical Science. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Google Patents. (n.d.). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Quantification of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5-nitrobenzophenone. This compound is a critical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The method utilizes a C18 stationary phase with a mobile phase consisting of a methanol and water gradient, offering excellent separation and peak symmetry. Detection is performed via UV spectrophotometry. The described protocol is suitable for quality control, impurity profiling, and stability testing in drug development and manufacturing environments. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a key building block in organic synthesis, and its purity must be strictly controlled to ensure the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for pharmaceutical impurity analysis due to its reliability, versatility, and ability to meet stringent regulatory requirements.[4] This note provides a comprehensive guide for researchers and drug development professionals to establish a reliable analytical method for this compound. The narrative explains the scientific rationale behind the selection of chromatographic conditions, sample preparation, and validation procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundational first step in any HPLC method development.[5]

  • Structure: this compound possesses a benzophenone core with a methyl group and a nitro group on one of the phenyl rings. This structure imparts a significant degree of non-polarity.

  • Polarity: The presence of the nitro group and the carbonyl group introduces some polarity, but the overall molecule is predominantly non-polar. This makes it an ideal candidate for reversed-phase chromatography.[6]

  • UV Absorbance: The conjugated system of the benzophenone structure and the presence of the nitro group, a chromophore, suggest strong UV absorbance. Based on similar benzophenone derivatives, a detection wavelength in the range of 254 nm is expected to provide good sensitivity.[7][8]

  • Solubility: The compound is expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and ethanol. This is a key consideration for sample and standard preparation.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following sections detail the experimental choices and their justifications.

Chromatographic System and Column Selection

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase HPLC and is an excellent starting point for non-polar to moderately polar compounds like this compound.[5][8] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A mixture of an organic solvent and water is the standard for reversed-phase HPLC.[8]

    • Organic Modifier: Both acetonitrile and methanol are common choices. Methanol was selected for this method due to its lower cost and good solubilizing power for the analyte.

    • Aqueous Phase: HPLC-grade water is used.

    • Gradient Elution: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to reduce the total run time.

Detection Wavelength

The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. A UV scan of a standard solution of this compound in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For benzophenone and its derivatives, a wavelength of approximately 254 nm is often a good starting point and provides robust detection.[7][8]

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and variable wavelength detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Methanol:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the initial mobile phase may be sufficient. For a drug product, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary to remove excipients and concentrate the analyte.[4][9] A general procedure is to accurately weigh a sample amount, dissolve it in a suitable solvent (e.g., methanol), and then dilute it with the initial mobile phase to a concentration within the calibration range. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[10][11] The following validation parameters should be assessed:

System Suitability

Before each validation run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the working standard solution five or six times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should be checked under each varied condition.

Visualization of Workflow

The following diagram illustrates the logical flow of the HPLC method development and validation process.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization A Analyte Characterization (Polarity, UV, Solubility) B Initial Parameter Selection (Column, Mobile Phase) A->B informs C Optimization (Gradient, Flow Rate, Temp) B->C refine D System Suitability Check C->D verify E Specificity D->E Proceed to Validation F Linearity & Range G Accuracy H Precision (Repeatability, Intermediate) I LOD & LOQ J Robustness K Final Method Protocol J->K Document L Validation Report K->L

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a suitable concentration range. It can be readily implemented in a quality control laboratory for routine analysis of drug substances and products, contributing to the overall quality and safety of pharmaceuticals.

References

  • J Hazard Mater. 2009 Dec 30;172(2-3):1652-8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • J Appl Toxicol. 1992 Aug;12(4):255-9. Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. [Link]

  • AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

  • MDPI. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

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  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • ResearchGate. (2006). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]

  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • PubChem. 2-Methyl-5-nitrobenzoic acid. [Link]

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Introduction: The Strategic Importance of Nitrated Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Nitrated 2-Methylbenzophenone Derivatives

Nitrated benzophenone scaffolds are of significant interest to researchers in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) onto the aromatic framework serves as a crucial synthetic handle for further chemical transformations. It can be readily reduced to an amino group, a precursor for a vast array of heterocyclic compounds, amides, and other functionalities central to the development of novel pharmaceuticals and functional materials. For instance, 2-aminobenzophenone derivatives are foundational synthons for bioactive molecules like benzodiazepines.[1]

The nitration of 2-methylbenzophenone presents a classic yet insightful case study in electrophilic aromatic substitution (EAS). The reaction's outcome is governed by the competing directing effects of the substituents on its two distinct aromatic rings. Understanding and controlling the regioselectivity of this reaction is paramount for isolating the desired isomers in high yield and purity. This application note provides a detailed protocol for the nitration of 2-methylbenzophenone, grounded in mechanistic principles and best laboratory practices. We will explore the causality behind each experimental step, from the in-situ generation of the electrophile to the final purification of the product, ensuring a reproducible and safe procedure for professionals in drug development and chemical research.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic compound is a quintessential electrophilic aromatic substitution reaction. The process is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[2][3]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[2][3]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → H₂O + NO₂⁺

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] This is typically the rate-determining step of the reaction.[2]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system.[6]

Controlling Regioselectivity in 2-Methylbenzophenone

The 2-methylbenzophenone molecule features two aromatic rings with distinct electronic properties, leading to a regiochemical challenge.

  • Ring A (Tolyl Ring): The methyl group (—CH₃) is an electron-donating group (EDG) through induction. It is classified as an activating, ortho, para-director.[7][8] It increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack than unsubstituted benzene. Attack is favored at the positions ortho and para to the methyl group.

  • Ring B (Benzoyl Ring): The benzoyl group (—C(O)Ph) is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It is a deactivating, meta-director.[7][9] It reduces the ring's electron density, making it less reactive towards electrophiles.

Given that Ring A is activated and Ring B is deactivated, nitration is overwhelmingly favored to occur on the methyl-substituted ring. The primary products expected are 2-methyl-4-nitrobenzophenone (para-substitution) and 2-methyl-6-nitrobenzophenone (ortho-substitution), with the para isomer often being the major product due to reduced steric hindrance.

Caption: Directing effects on the two aromatic rings of 2-methylbenzophenone.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent / MaterialSpecificationSupplier Example
2-Methylbenzophenone>98% PuritySigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR Chemicals
Methanol (MeOH)ACS GradeEMD Millipore
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLabChem
Deionized WaterHigh Purity-
Crushed Ice--
Equipment Specification -
Round-bottom flask100 mL-
Dropping funnel50 mL-
Magnetic stirrer and stir bar--
Ice-water bath--
Beaker400 mL-
Büchner funnel and filter flaskAppropriate Size-
pH paper--
Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Mixed Acid)

  • Place a 50 mL beaker in an ice-water bath on a magnetic stirrer.

  • Carefully measure 15 mL of concentrated sulfuric acid (H₂SO₄) into the beaker.

  • In a separate graduated cylinder, measure 5 mL of concentrated nitric acid (HNO₃).

  • Crucially , add the nitric acid dropwise to the cold, stirring sulfuric acid over a period of 10-15 minutes.[10][11] Never add sulfuric acid to nitric acid. The temperature of the mixture should be maintained below 15°C.

  • Once the addition is complete, leave the mixed acid in the ice bath until needed.

2. Reaction Setup

  • Add 5.0 g of 2-methylbenzophenone and a magnetic stir bar to a 100 mL round-bottom flask.

  • Place the flask in the ice-water bath and carefully add 15 mL of concentrated sulfuric acid while stirring to dissolve the solid.

3. Nitration Reaction

  • Transfer the pre-cooled nitrating mixture to a dropping funnel mounted above the reaction flask.

  • Add the mixed acid dropwise to the stirring solution of 2-methylbenzophenone over 20-30 minutes.

  • Temperature control is critical. Maintain the internal reaction temperature between 0°C and 10°C throughout the addition to prevent over-nitration and the formation of by-products.[12]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[10]

4. Work-up and Isolation (Quenching)

  • Fill a 400 mL beaker with approximately 150 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[13] This step quenches the reaction and precipitates the solid nitroaromatic product.

  • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water (total of ~100 mL) until the filtrate is neutral to pH paper. This removes residual acids.[13]

5. Neutralization and Final Wash

  • Transfer the crude solid to a beaker and add 50 mL of a saturated sodium bicarbonate solution. Stir for 10 minutes to neutralize any remaining traces of acid. Be cautious as CO₂ gas may evolve.[11][13]

  • Filter the solid again and wash it with two 25 mL portions of cold deionized water.

  • Press the solid as dry as possible on the filter paper.

6. Purification by Recrystallization

  • Transfer the crude, air-dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol and heat the mixture gently to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry them thoroughly.[10]

Caption: Experimental workflow for the nitration of 2-methylbenzophenone.

Safety and Hazard Management

The nitration of aromatic compounds is a potentially hazardous procedure that demands strict adherence to safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns upon contact.[14] They are also strong oxidizing agents. Always handle them within a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14]

  • Exothermic Reaction: The reaction is highly exothermic. Inadequate temperature control can lead to a "runaway reaction," resulting in rapid gas evolution, boiling of the acid mixture, and potential explosions.[14][15] Always use an ice bath and add reagents slowly.

  • Toxic Fumes: Nitrogen dioxide (NO₂), a toxic brown gas, can be produced, especially if the reaction overheats. Ensure the procedure is conducted in a well-ventilated fume hood.[14]

  • Spill Management: Have a spill containment kit readily available. Neutralize acid spills with sodium bicarbonate before cleanup.

  • Thermal Stability of Products: Organic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[15] Avoid excessive heat during drying and store the final product in a cool, dark place.

References

  • Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
  • Process for the preparation of benzophenone derivatives. (1999, March 2). Google Patents.
  • 2-amino-2'-halo-5-nitro benzophenones. (1965, August 31). Google Patents.
  • Methods for the preparation of benzophenone derivatives. (2002, December 11). Google Patents.
  • Methods for the preparation of benzophenone derivatives. (2001, May 3). Google Patents.
  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999, August 31). Google Patents.
  • A Mini-Review on Synthetic Methodologies of 2-Aminobenzophenones. (2019). Asian Journal of Organic & Medicinal Chemistry, 4(1), 20-27.
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube.
  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of the Brazilian Chemical Society, 28(12), 2354-2362. Retrieved from [Link].

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (1965, November 2). Google Patents.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.
  • Method of purifying nitrated aromatic compounds from a nitration process. (2016, December 15). Google Patents.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). ResearchGate.
  • Nitration of Methyl Benzoate | Process and Applications. (2023, October 24). Echemi.
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Preparation method of 3-nitro-2-methylbenzoic acid. (2020, June 30). Google Patents.
  • Process for the purification of nitro aliphatic compounds. (1941, January 21). Google Patents.
  • The electrophilic substitution - nitration of benzene and methylbenzene. (n.d.). Doc Brown's Chemistry.
  • Electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide.

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experimental procedure for the reduction of the nitro group in 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-08B4

Topic: Experimental Procedure for the Reduction of the Nitro Group in 2-Methyl-5-nitrobenzophenone to Synthesize 2-Methyl-5-aminobenzophenone.

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals and functional materials. The resulting arylamine, 2-Methyl-5-aminobenzophenone, is a versatile intermediate. The amino group dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing nitro substituent into a strongly activating, ortho-, para-directing one.[1] This opens up a vast landscape of subsequent chemical modifications, including diazotization, amide bond formation, and participation in various cross-coupling reactions. Given that the benzophenone scaffold is a privileged structure in medicinal chemistry, the efficient and clean synthesis of 2-Methyl-5-aminobenzophenone is of significant interest.

Method Selection: Navigating the Avenues of Nitro Reduction

Several established methods exist for the reduction of nitroarenes, each with its own set of advantages and limitations.[2] A careful consideration of the substrate, this compound, is crucial in selecting the optimal methodology. The presence of a potentially reducible benzophenone carbonyl group necessitates a chemoselective approach.

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3][4] While highly effective for nitro group reduction, there is a risk of over-reduction of the benzophenone carbonyl to a secondary alcohol, especially under harsh conditions. However, with careful control of catalyst loading, pressure, and temperature, high selectivity can be achieved.

  • Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are classical and robust methods for nitro reduction.[1] Tin(II) chloride (SnCl₂), in particular, is known for its mildness and tolerance of other reducible functional groups.[4][5] These methods are often cost-effective and straightforward to perform.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a metal-free alternative that is valued for its mild reaction conditions and high chemoselectivity.[6][7] It is particularly useful when other functional groups sensitive to catalytic hydrogenation or strongly acidic conditions are present.[6] The reaction is believed to proceed through a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[6]

For this application note, we will detail a protocol utilizing Sodium Dithionite , chosen for its excellent chemoselectivity, which minimizes the risk of reducing the benzophenone carbonyl. This method is also advantageous due to its operational simplicity and avoidance of heavy metals.

Experimental Protocol: Reduction of this compound with Sodium Dithionite

This protocol provides a step-by-step methodology for the reduction of this compound to 2-Methyl-5-aminobenzophenone using sodium dithionite.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Dithionite (Na₂S₂O₄)≥85% (Technical Grade)Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and methanol (a 2:1 v/v ratio is a good starting point).

  • Reagent Addition: In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in deionized water.

  • Reaction Execution: Vigorously stir the solution of the nitro compound and begin to add the aqueous sodium dithionite solution dropwise over 15-20 minutes. The reaction can be exothermic.

  • Heating and Monitoring: After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Workup - Quenching and Extraction: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform an extraction. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[6]

  • Washing and Drying: Combine all the organic extracts and wash them sequentially with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminobenzophenone. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve this compound in THF/MeOH B 2. Add aqueous solution of Sodium Dithionite A->B Dropwise C 3. Heat to reflux and monitor by TLC B->C Heat D 4. Cool and remove organic solvents C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Wash with H₂O and Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Concentrate and purify by column chromatography G->H I Pure 2-Methyl-5-aminobenzophenone H->I

Caption: Workflow for the reduction of this compound.

Characterization of 2-Methyl-5-aminobenzophenone

The successful synthesis of the target compound can be confirmed through various analytical techniques.

  • Thin Layer Chromatography (TLC): The product, being more polar than the starting material due to the amino group, will have a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.5 ppm, exchangeable with D₂O) is a key indicator of successful reduction. The aromatic protons will also exhibit shifts consistent with the presence of an electron-donating amino group.

    • ¹³C NMR: The carbon atom attached to the amino group will experience a significant upfield shift compared to the carbon attached to the nitro group in the starting material.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of 2-Methyl-5-aminobenzophenone (C₁₄H₁₃NO, MW: 211.26 g/mol ).

  • Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹) in the starting material will be absent in the product spectrum. The appearance of N-H stretching bands (~3300-3500 cm⁻¹) will confirm the presence of the primary amine.

Safety and Handling Considerations

  • Sodium Dithionite: While generally safe, it is a reducing agent and can be unstable. Its decomposition can be accelerated in the presence of organic solvents.[8] Handle in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran, methanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2016). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

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Application Notes & Protocols: 2-Methyl-5-nitrobenzophenone as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-Methyl-5-nitrobenzophenone as a foundational building block for synthesizing complex heterocyclic compounds. Moving beyond a simple recitation of procedures, this guide elucidates the chemical logic behind key transformations, focusing on the synthesis of pharmaceutically relevant scaffolds such as 1,4-benzodiazepines and acridones. We present validated, step-by-step protocols, data interpretation guidelines, and the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: Unlocking the Synthetic Potential of a Latent Building Block

This compound is a readily available aromatic ketone whose value in synthetic chemistry lies in the latent reactivity of its functional groups. The true synthetic power of this molecule is unlocked through strategic transformations of the electron-withdrawing nitro group and the benzylic methyl group. The selective manipulation of these sites provides access to key intermediates—primarily aminobenzophenones and benzoylbenzoic acids—which are primed for cyclization into diverse heterocyclic systems.

Benzodiazepines and acridones represent two classes of heterocycles with profound impacts on medicine and materials science. Benzodiazepines are a cornerstone of neuropharmacology, widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] Acridone-based structures are valued for their fluorescence, finding applications as biological probes, and also exhibit a range of bioactivities, including anticancer and antimicrobial effects.[4][5] This guide will detail robust synthetic pathways from this compound to these high-value molecular frameworks.

Section 1: Synthesis of Key Intermediates

The initial transformation of this compound is critical and dictates the subsequent cyclization strategy. The two primary pathways involve either the reduction of the nitro group or the oxidation of the methyl group.

Workflow: Divergent Synthesis of Key Intermediates

The following workflow illustrates the two divergent paths from the starting material to the crucial amino and carboxylic acid intermediates.

G start This compound intermed_amine 5-Amino-2-methylbenzophenone start->intermed_amine Pathway A: Selective Nitro Reduction (e.g., Fe/NH₄Cl) intermed_acid 2-Benzoyl-4-nitrobenzoic Acid start->intermed_acid Pathway B: Methyl Group Oxidation (e.g., KMnO₄)

Caption: Divergent synthesis paths from this compound.

Pathway A: Selective Nitro Group Reduction to 5-Amino-2-methylbenzophenone

Scientific Rationale: The reduction of the aromatic nitro group to a primary amine is arguably the most pivotal transformation of the starting material. The resulting aniline moiety is a potent nucleophile, essential for forming nitrogen-containing heterocycles. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the benzophenone's carbonyl group intact. While catalytic hydrogenation (e.g., H₂/Pd-C) can work, it often requires careful optimization to prevent reduction of the ketone.[6] Metal-acid systems, particularly the Béchamp reduction and its modern variants, offer a robust, cost-effective, and highly selective alternative.[7][8][9] The use of iron powder with an acid or ammonium chloride is a classic and reliable method for reducing nitroarenes without affecting ketones or aldehydes.[7][10][11]

Protocol 1: Béchamp-type Reduction

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol (10 mL/g), and water (3 mL/g).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (<325 mesh, 5.0 eq).

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Amino-2-methylbenzophenone as a crystalline solid.

Parameter Expected Value
Typical Yield 85-95%
Appearance Yellow crystalline solid
Melting Point 92-94 °C
¹H NMR (CDCl₃, δ) ~7.5-7.2 (m, Ar-H), ~6.8-6.6 (m, Ar-H), 3.7 (s, NH₂), 2.1 (s, CH₃)
IR (cm⁻¹) ~3450, 3350 (N-H stretch), ~1650 (C=O stretch)

Section 2: Application in 1,4-Benzodiazepine Synthesis

With the key intermediate, 5-Amino-2-methylbenzophenone, in hand, the path is clear for the construction of the diazepine ring system. This process involves a two-step sequence of N-acylation followed by cyclization.

Workflow: Synthesis of a Methylated Benzodiazepine

G start 5-Amino-2-methylbenzophenone step1 N-Acylation start->step1 intermed 2-(Chloroacetamido)- 5-methylbenzophenone step1->intermed Chloroacetyl Chloride, Pyridine, DCM step2 Ammonolysis & Cyclization intermed->step2 product 8-Methyl-7-amino-5-phenyl- 1,4-benzodiazepin-2-one step2->product NH₃ in Methanol

Caption: Two-step synthesis of a benzodiazepine derivative.

Protocol 2: Synthesis of 8-Methyl-7-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 2A: N-Acylation with Chloroacetyl Chloride

  • Setup: Dissolve 5-Amino-2-methylbenzophenone (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution. Then, add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)-5-methylbenzophenone, which can often be used in the next step without further purification.

Step 2B: Ammonolysis and Intramolecular Cyclization

  • Setup: Dissolve the crude chloroacetamide intermediate from the previous step in a solvent such as methanol or ethanol.

  • Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, large excess) or bubble ammonia gas through the solution. Some protocols may use hexamethylenetetramine in the presence of ammonium chloride as an ammonia source.[12][13]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) in a sealed vessel. The reaction progress can be monitored by TLC. This step involves the displacement of the chloride by ammonia, followed by an intramolecular condensation to form the seven-membered ring.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After concentrating, the final product can be purified by column chromatography or recrystallization to yield the pure benzodiazepine derivative.

Section 3: Application in Acridone Synthesis

The synthesis of acridones from this compound requires a different strategy, leveraging the oxidation of the methyl group to a carboxylic acid. The resulting 2-benzoylbenzoic acid derivative is a classic precursor for intramolecular cyclization to the acridone core.

Workflow: Synthesis of a Nitro-Acridone Derivative

G start This compound step1 Oxidation start->step1 intermed 2-Benzoyl-4-nitrobenzoic Acid step1->intermed KMnO₄, H₂O/Pyridine, Reflux step2 Ullmann-type Intramolecular Cyclization intermed->step2 product 2-Nitro-9(10H)-acridone step2->product Polyphosphoric Acid (PPA), 100-120°C

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds from 2-Methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping the Potential of a Versatile Building Block

2-Methyl-5-nitrobenzoic acid is a readily available aromatic compound whose strategic arrangement of functional groups—a carboxylic acid, a nitro group, and a methyl group—renders it a highly versatile building block in medicinal chemistry and organic synthesis. The differential reactivity of these groups allows for a stepwise and controlled introduction of molecular complexity, making it an ideal starting point for the synthesis of diverse heterocyclic systems and other potential pharmacophores. The nitro group serves as a masked amine, the carboxylic acid provides a handle for amide or ester formation, and the methyl group offers a site for potential further functionalization.

This technical guide provides an in-depth exploration of the core synthetic transformations of 2-methyl-5-nitrobenzoic acid, detailing field-proven protocols for its conversion into key intermediates. We will elucidate the causality behind methodological choices and present a complete synthetic route to a representative bioactive scaffold, 2,7-dimethyl-4H-benzo[d][1][2]oxazin-4-one, to illustrate the practical application of these protocols.

Core Synthetic Transformations & Strategic Considerations

The synthetic utility of 2-methyl-5-nitrobenzoic acid is primarily derived from three key transformations targeting its principal functional groups. The choice of reaction conditions is paramount as it dictates the chemoselectivity and overall efficiency of the synthetic route.

G cluster_0 Key Intermediates start 2-Methyl-5-nitrobenzoic Acid amino_acid 5-Amino-2-methylbenzoic Acid start->amino_acid Nitro Group Reduction ester Methyl 2-methyl-5-nitrobenzoate start->ester Carboxylic Acid Esterification amide N-Substituted-2-methyl-5-nitrobenzamide start->amide Carboxylic Acid Amidation

Caption: Key synthetic transformations of 2-methyl-5-nitrobenzoic acid.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The conversion of the aromatic nitro group to a primary amine is arguably the most critical transformation, unlocking the potential for cyclization, diazotization, and acylation reactions.[3] The choice of reducing agent is dictated by the presence of other functional groups and desired reaction conditions (e.g., pH, temperature).

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields.[4] Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective.[1][4] The primary advantage is the mild conditions and simple workup (filtration of the catalyst). However, care must be taken as Pd/C can also reduce other functionalities like alkenes or dehalogenate aryl halides.[4]

  • Metal-Acid Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are robust and cost-effective.[5][6] The Béchamp reduction, using iron and a weak acid, was historically significant for industrial aniline production.[3][6] These methods are particularly useful when catalytic hydrogenation is not viable due to catalyst poisoning or unwanted side reactions. The workup, however, can be more involved due to the need to remove metal salts. Tin(II) chloride (SnCl₂) offers a milder alternative for substrates sensitive to strongly acidic conditions.[1][4]

The resulting product, 5-amino-2-methylbenzoic acid , is a bifunctional molecule analogous to anthranilic acid and serves as a valuable precursor for heterocyclic synthesis.

Modification of the Carboxylic Acid: Esters and Amides

The carboxylic acid moiety provides a reliable anchor for derivatization through esterification or amidation, which can be used to protect the acid, modulate solubility, or build out a molecular scaffold.

  • Esterification: The most common method is the Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol.[7] Using an excess of the alcohol (e.g., methanol) as the solvent drives the equilibrium towards the ester product. This is a straightforward and scalable method for producing intermediates like methyl 2-methyl-5-nitrobenzoate .[7]

  • Amide Bond Formation: The synthesis of amides from carboxylic acids requires the use of coupling reagents to activate the carboxyl group for nucleophilic attack by an amine.[8] A vast array of such reagents exists, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being among the most common, often used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions and improve efficiency.[8] This transformation is fundamental in drug discovery, as the amide bond is a key feature in a majority of pharmaceutical agents.[8]

Exemplary Synthetic Route: Synthesis of 2,7-Dimethyl-4H-benzo[d][1][2]oxazin-4-one

To demonstrate the synthetic utility of 2-methyl-5-nitrobenzoic acid, we present a two-step protocol for the synthesis of a substituted benzoxazinone. This heterocyclic core is present in various biologically active compounds. The route leverages the initial reduction of the nitro group, followed by a cyclization reaction of the resulting amino-benzoic acid intermediate.

G start 2-Methyl-5-nitrobenzoic Acid intermed 5-Amino-2-methylbenzoic Acid start->intermed Step 1: Nitro Reduction (H₂, Pd/C, EtOH) target 2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one intermed->target Step 2: Cyclization (Acetic Anhydride, Reflux)

Caption: Two-step synthesis of a benzoxazinone target compound.

This pathway first generates the key bifunctional intermediate, 5-amino-2-methylbenzoic acid. In the second step, this intermediate undergoes an intramolecular cyclization upon reaction with acetic anhydride, which serves as both the acetylating agent and the dehydrating agent to form the oxazinone ring.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Amino-2-methylbenzoic Acid (Nitro Group Reduction)

This protocol employs catalytic hydrogenation for a clean and efficient reduction.

  • Reaction Setup: To a 250 mL hydrogenation flask, add 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 250 mg, 5% w/w) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours.

  • Work-up: Carefully vent the hydrogen pressure. Purge the flask with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 5-amino-2-methylbenzoic acid.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)

This protocol details a standard Fischer-Speier esterification.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL, ~27.6 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The product, methyl 2-methyl-5-nitrobenzoate, can be purified by recrystallization from methanol.

Protocol 3: Synthesis of 2,7-Dimethyl-4H-benzo[d][1][2]oxazin-4-one (Cyclization)

This protocol uses the product from Protocol 1 to perform the target cyclization.

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 5-amino-2-methylbenzoic acid (3.0 g, 19.8 mmol) and acetic anhydride (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield pure 2,7-dimethyl-4H-benzo[d][1][2]oxazin-4-one.

Data Summary Table

ProtocolStarting MaterialKey ReagentsProductTypical Yield
12-Methyl-5-nitrobenzoic AcidH₂, 10% Pd/C5-Amino-2-methylbenzoic Acid>95%
22-Methyl-5-nitrobenzoic AcidMethanol, H₂SO₄Methyl 2-methyl-5-nitrobenzoate85-95%
35-Amino-2-methylbenzoic AcidAcetic Anhydride2,7-Dimethyl-4H-benzo[d][1][2]oxazin-4-one80-90%

Conclusion

2-Methyl-5-nitrobenzoic acid is a powerful and cost-effective starting material for accessing a wide array of chemical structures. By understanding the interplay of its functional groups and mastering the core transformations of nitro reduction, esterification, and amidation, researchers can efficiently construct complex molecules and novel bioactive scaffolds. The protocols provided herein offer reliable and scalable methods for generating key intermediates and demonstrate a practical application in heterocyclic synthesis, underscoring the strategic value of this versatile building block in modern drug discovery and development.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Pharmaceutical Significance of 4-Aminobenzoic Acid. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Bentham Science Publishers. Drug Evolution: p-Aminobenzoic Acid as a Building Block. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Patsnap Synapse. What is Aminobenzoic acid used for?. (2024-06-14). [Link]

  • Springer. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3478. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023-08-18). [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • NIH. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • ACS Publications. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • NIH. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 4-nitrotoluene with benzoyl chloride.[1][2] This electrophilic aromatic substitution reaction offers a direct and generally efficient route to the desired ketone.[3] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

Q2: Why is Friedel-Crafts acylation preferred over other potential routes?

Friedel-Crafts acylation has several distinct advantages for this specific synthesis:

  • High Regioselectivity: The methyl group of 4-nitrotoluene is an ortho-, para-directing group, while the nitro group is a meta-directing deactivator. The acylation predominantly occurs at the position ortho to the methyl group and meta to the nitro group, leading directly to the desired 2-methyl-5-nitro isomer.[4]

  • Avoidance of Poly-acylation: The product, an aryl ketone, contains an electron-withdrawing carbonyl group. This group deactivates the aromatic ring, making it less reactive than the starting material and thus preventing subsequent acylation reactions.[1][2] This is a significant advantage over Friedel-Crafts alkylation, which is prone to polyalkylation.[5]

  • Precursor Availability: The starting materials, 4-nitrotoluene and benzoyl chloride, are readily available and cost-effective.

Q3: What are the most critical parameters that control reaction yield and purity?

Success in this synthesis hinges on the meticulous control of three key parameters:

  • Stoichiometry of the Lewis Acid: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃).[1][2] This is because the product ketone is a Lewis base and forms a stable, often irreversible complex with the catalyst, effectively sequestering it.[1]

  • Temperature Control: The reaction is exothermic. Precise temperature management is crucial to prevent the formation of isomeric byproducts and degradation of the starting materials, which can lead to tarry substances and reduced yields.

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. The reaction must be performed under strictly anhydrous conditions to prevent catalyst deactivation and ensure optimal activity.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Consistently Low Yield (<60%)

Question: My reaction yield for this compound is consistently low. I'm using 4-nitrotoluene, benzoyl chloride, and AlCl₃. What are the likely causes and how can I fix this?

Answer: Low yield is the most common complaint and can stem from several factors. Let's diagnose the potential causes systematically.

  • Cause A: Inactive Catalyst

    • Scientific Rationale: Aluminum chloride is highly hygroscopic. If it has been exposed to atmospheric moisture, it will hydrolyze, losing its Lewis acidity and catalytic activity.

    • Solution:

      • Use a fresh, unopened container of anhydrous AlCl₃.

      • Handle the AlCl₃ in a glove box or under a stream of dry nitrogen or argon.

      • Ensure all glassware is oven-dried or flame-dried immediately before use and the reaction is run under an inert atmosphere.

  • Cause B: Insufficient Catalyst

    • Scientific Rationale: As mentioned, the AlCl₃ forms a complex with the benzophenone product.[1] If less than one equivalent of AlCl₃ is used relative to the limiting reagent, there will not be enough free catalyst to activate the benzoyl chloride, leading to an incomplete reaction.

    • Solution: Use a slight excess of AlCl₃ (e.g., 1.1 to 1.3 equivalents) relative to the limiting reagent (typically 4-nitrotoluene) to drive the reaction to completion.

  • Cause C: Improper Work-up Procedure

    • Scientific Rationale: The AlCl₃-ketone complex must be hydrolyzed to liberate the final product. If the quenching step is inefficient, a significant portion of the product can be lost.

    • Solution: The reaction should be quenched by cautiously pouring the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[7] The acid ensures the aluminum salts remain soluble in the aqueous phase, facilitating a cleaner extraction of the organic product.

Problem 2: Significant Formation of Isomeric Impurities

Question: My crude product shows multiple spots on TLC, and NMR analysis indicates the presence of isomers. How can I improve the regioselectivity to favor the 2-methyl-5-nitro product?

Answer: Isomer formation is typically a result of poor kinetic or thermodynamic control. The key is to manage the reactivity of the electrophile.

  • Cause A: High Reaction Temperature

    • Scientific Rationale: Higher temperatures can provide enough activation energy to overcome the regiochemical preference, leading to acylation at other positions on the ring. While the directing groups on 4-nitrotoluene strongly favor the desired product, side reactions become more prevalent at elevated temperatures.[4]

    • Solution:

      • Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of the reagents.

      • Add the AlCl₃ portion-wise to the solvent, followed by the slow, dropwise addition of benzoyl chloride, allowing the exotherm to be managed effectively.

  • Cause B: Choice of Lewis Acid and Solvent

    • Scientific Rationale: The strength of the Lewis acid and the choice of solvent can influence the reactivity of the acylium ion electrophile. A highly reactive electrophile is less selective.[3] While AlCl₃ is standard, other Lewis acids might offer better selectivity in certain solvent systems.

    • Solution: For substrates sensitive to strong Lewis acids, consider using a milder catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require higher temperatures or longer reaction times.[3][8] Dichloromethane or 1,2-dichloroethane are common solvents, but using the aromatic substrate (4-nitrotoluene) in excess as the solvent can sometimes improve outcomes.

Problem 3: Reaction Fails to Go to Completion

Question: My TLC analysis consistently shows a significant amount of unreacted 4-nitrotoluene, even after extended reaction times. What's preventing the reaction from completing?

Answer: An incomplete reaction points to an issue with the core reaction components or conditions.

  • Cause A: Deactivated Substrate

    • Scientific Rationale: The nitro group is strongly deactivating.[7] While the methyl group's activating effect is sufficient for the reaction to proceed, any impurities in the 4-nitrotoluene or the presence of other deactivating functionalities can hinder the reaction.

    • Solution: Ensure the 4-nitrotoluene is pure. Recrystallization or distillation may be necessary if the starting material is of low quality.

  • Cause B: Premature Quenching of Acylium Ion

    • Scientific Rationale: The acylium ion (Ph-C≡O⁺) is a highly reactive electrophile. If water is present in the reaction mixture, it will rapidly react with the acylium ion to form benzoic acid, consuming the electrophile before it can acylate the 4-nitrotoluene.

    • Solution: Re-emphasizing the need for strictly anhydrous conditions is paramount. Use anhydrous grade solvents and reagents.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 4-Nitrotoluene (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • 5% Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the slurry to 0°C in an ice bath.

  • Acylium Ion Formation: Add benzoyl chloride (1.05 eq) dropwise to the AlCl₃ slurry via the dropping funnel over 20-30 minutes. Maintain the temperature at 0-5°C.

  • Acylation: Dissolve 4-nitrotoluene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cautiously pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water mixture, to yield this compound as a solid.[9]

Data & Visualization

Table 1: Influence of Lewis Acid on Yield

The choice of Lewis acid catalyst is critical. While AlCl₃ is most common, its high reactivity can sometimes be detrimental. This table provides a qualitative comparison.

Lewis Acid CatalystRelative ReactivityCommon IssuesRecommended Use Case
AlCl₃ HighCan promote side reactions if not temperature-controlled. Highly moisture-sensitive.Standard, general-purpose choice for robust substrates.
FeCl₃ ModerateLess reactive, may require longer reaction times or higher temperatures.Good alternative for substrates prone to degradation with AlCl₃.
ZnCl₂ Moderate-LowOften requires more forcing conditions. Can be used as a mild catalyst.[8]Useful in greener solvent systems or for highly activated substrates.
Solid Acids (e.g., Zeolites) LowRequires high temperatures; primarily used in industrial gas-phase processes.Not typically suitable for this specific liquid-phase lab synthesis.
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Oven-dry glassware Setup under N2 Reagents Charge AlCl3 & DCM Cool to 0°C Prep->Reagents Acylium Add Benzoyl Chloride (0-5°C) Reagents->Acylium Acylation Add 4-Nitrotoluene (0-5°C) Acylium->Acylation Stir Stir 2-4h at 0-5°C Monitor by TLC Acylation->Stir Quench Quench in Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Extract->Wash Purify Concentrate & Recrystallize Wash->Purify Product Pure Product Purify->Product

Caption: Optimized workflow for this compound synthesis.

G cluster_directing_effects Directing Effects on 4-Nitrotoluene Nitrotoluene 4-Nitrotoluene Sigma Sigma Complex (Resonance Stabilized) Nitrotoluene->Sigma + Acylium Ion Acylium Benzoyl Acylium Ion (Electrophile) Product This compound (Desired Product) Sigma->Product -H+ (Major Pathway) Isomer Isomeric Byproduct (Minor) Sigma->Isomer -H+ (Minor Pathway) CH3 -CH3 is ortho, para-directing (Activating) NO2 -NO2 is meta-directing (Deactivating) Result Result: Acylation is directed to the position ortho to -CH3 and meta to -NO2.

Caption: Directing effects controlling regioselectivity in the acylation.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • ResearchGate. Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link]

  • Journal of the American Chemical Society. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

  • Google Patents. US4153632A - 2-Methyl-3-nitrobenzophenone.
  • Google Patents. CN105837452B - 2- methyl-5-nitro phenol production process.
  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzophenone. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges and side reactions encountered during this synthetic process. As Senior Application Scientists, we understand that robust and reproducible synthetic routes are critical. Therefore, this resource focuses on the causality behind experimental outcomes and provides validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 4-nitrotoluene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this is a direct approach, the primary challenge lies in the electronic nature of the starting material. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation can lead to low yields or the need for harsh reaction conditions, which in turn can promote side reactions.

Q2: I am observing a low yield or no reaction. What are the likely causes and how can I troubleshoot this?

Low yields in the Friedel-Crafts acylation of 4-nitrotoluene are a common issue. Several factors can contribute to this problem:

  • Insufficient Catalyst Activity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst. Furthermore, the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.

  • Deactivated Aromatic Ring: The nitro group strongly deactivates the toluene ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and decomposition.

Troubleshooting Workflow for Low Yield:

start Low or No Yield Observed check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions Critical) start->check_reagents check_catalyst Assess Catalyst Activity (Use Fresh, Anhydrous AlCl₃) check_reagents->check_catalyst optimize_stoichiometry Optimize Catalyst Stoichiometry (Increase AlCl₃ to >1 equivalent) check_catalyst->optimize_stoichiometry optimize_temp Adjust Reaction Temperature (Trial gradual increase) optimize_stoichiometry->optimize_temp failure Yield Still Low optimize_stoichiometry->failure If no improvement consider_stronger_catalyst Consider a Stronger Lewis Acid (e.g., Triflic Acid) optimize_temp->consider_stronger_catalyst success Improved Yield consider_stronger_catalyst->success alt_route Consider Alternative Synthetic Routes failure->alt_route

Caption: Troubleshooting workflow for low reaction yield.

Recommended Solutions:

ProblemPotential CauseRecommended Solution
Low to No Yield Catalyst deactivation by moisture.Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-purity AlCl₃.
Insufficient catalyst loading.Increase the stoichiometry of AlCl₃. For deactivated substrates, more than one equivalent is often necessary to drive the reaction and account for complexation with the product.
Low reactivity of 4-nitrotoluene.Consider using a more potent catalytic system, such as triflic acid, which has been shown to be effective for moderately deactivated substrates. Carefully and incrementally increase the reaction temperature, monitoring for the formation of byproducts by TLC.
Q3: I am observing the formation of multiple products. What are the likely isomeric byproducts and how can I minimize their formation?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of isomeric byproducts is a significant concern, especially when dealing with substituted aromatic rings. In the case of 4-nitrotoluene, the methyl group is an ortho-, para- director, while the nitro group is a meta- director. The acylation is expected to occur at the position ortho to the methyl group and meta to the nitro group, yielding the desired this compound.

However, under certain conditions, other isomers can form. The primary cause of isomeric byproduct formation is a lack of regioselectivity, which can be influenced by the catalyst, solvent, and temperature.

Strategies to Enhance Regioselectivity:

  • Catalyst Choice: The choice of Lewis acid can influence the steric bulk of the electrophile and thus affect the regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) may alter the isomer ratio.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are generally preferred for Friedel-Crafts reactions.

  • Temperature Control: Maintaining a consistent and optimized temperature is crucial. Lower temperatures generally favor the thermodynamically more stable product.

Q4: My final product is a dark, oily substance instead of a crystalline solid. What does this indicate and how can I purify it?

The presence of a dark, oily product often suggests the formation of impurities, such as tarry materials from oxidation or the presence of isomeric byproducts that have lower melting points.

Purification Workflow:

start Dark, Oily Product Obtained charcoal Decolorize with Activated Charcoal (in a suitable hot solvent) start->charcoal recrystallization Attempt Recrystallization (e.g., Ethanol/Water, Toluene) charcoal->recrystallization purity_check Assess Purity (TLC, Melting Point, NMR) recrystallization->purity_check column Perform Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) column->purity_check pure_product Pure Crystalline Product purity_check->pure_product If pure impure_product Product Still Impure purity_check->impure_product If impure impure_product->column

Caption: Purification strategy for impure product.

Detailed Purification Protocols:

Protocol 1: Recrystallization

  • Solvent Selection: Identify a suitable solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. An ethanol/water mixture is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point for the eluent. The polarity can be gradually increased to elute the desired product.

  • Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Experimental Protocols

General Procedure for the Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: After the addition of benzoyl chloride is complete, add 4-nitrotoluene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride-ketone complex.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the section above.

References

  • Benchchem. (n

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and optimization strategies for this specific electrophilic aromatic substitution reaction. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both safety and success in your experimental endeavors.

Reaction Overview and Mechanistic Insights

The nitration of 2-methylbenzophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The core of this reaction involves the introduction of a nitro group (-NO₂) onto one of the aromatic rings of the 2-methylbenzophenone substrate. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5]

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2][3][4] The electron-rich π system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][6] Finally, a weak base (often HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[6]

The Directing Effects of Substituents

The regioselectivity of the nitration—that is, the position at which the nitro group attaches—is governed by the electronic and steric effects of the substituents already present on the benzophenone scaffold: the methyl group (-CH₃) and the benzoyl group (-COC₆H₅).

  • Methyl Group (-CH₃): This is an activating, ortho, para-directing group.[5] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[7] It directs incoming electrophiles to the positions ortho and para to itself.

  • Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group.[8] The carbonyl group is strongly electron-withdrawing, pulling electron density away from the ring and making it less reactive.[7] It directs incoming electrophiles to the meta position.

The interplay of these two groups, along with steric hindrance from the ortho-methyl group, makes predicting the major product a nuanced challenge.[9][10][11][12]

Standard Experimental Protocol

This protocol provides a general procedure for the nitration of 2-methylbenzophenone. Caution: This reaction involves the use of strong, corrosive acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials:
  • 2-Methylbenzophenone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzophenone in a minimal amount of a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. This mixture is highly corrosive and the mixing is exothermic.[13]

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-methylbenzophenone, ensuring the reaction temperature does not exceed 10 °C.[5][14]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography or recrystallization.[15]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 2-methylbenzophenone in a question-and-answer format.

Q1: My reaction yielded a very low amount of product. What could be the cause?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low. Monitor the reaction by TLC to ensure the starting material is consumed.

  • Suboptimal Nitrating Agent: The nitronium ion is formed in equilibrium. If the concentration of nitric or sulfuric acid is too low, the concentration of the active electrophile will also be low.[2] Ensure you are using concentrated acids.

  • Decomposition: If the reaction temperature is too high, side reactions and decomposition of the starting material or product can occur. Careful temperature control is crucial.[5]

  • Workup Losses: Ensure thorough extraction of the product from the aqueous layer during workup. Multiple extractions with the organic solvent are recommended.

Q2: I obtained a mixture of several products that are difficult to separate. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common challenge due to the competing directing effects of the methyl and benzoyl groups.

  • Lowering the Reaction Temperature: Generally, lower temperatures favor the formation of the thermodynamically more stable product and can enhance selectivity.

  • Choice of Nitrating Agent: While mixed acid is standard, other nitrating systems can offer different selectivity. For example, using a milder nitrating agent or employing a shape-selective catalyst like a zeolite might favor the formation of a specific isomer.[16]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvents may be beneficial.

Q3: The reaction produced a dark, tarry substance instead of a clean product. What went wrong?

A3: Tar formation is often a sign of over-nitration or oxidation.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of multiple nitro groups onto the aromatic rings, which can be unstable and prone to polymerization.[17]

  • High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition, leading to the formation of polymeric byproducts.[5] Maintain strict temperature control throughout the addition and reaction period.

  • Reactive Starting Material: If the starting 2-methylbenzophenone is impure, the impurities may be more susceptible to oxidation or polymerization under the harsh reaction conditions.

Q4: How can I effectively separate the different nitro-isomers of 2-methylbenzophenone?

A4: Separating positional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical. A shallow polarity gradient can improve separation.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility characteristics, fractional recrystallization from a suitable solvent system can be effective.

  • Derivatization: In some cases, the isomers can be converted into derivatives (e.g., by reducing the nitro group to an amine) which may have more distinct physical properties, allowing for easier separation. The desired isomer can then be regenerated.[18]

Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to achieving high yield and selectivity. The following table summarizes the potential effects of various parameters.

ParameterEffect on YieldEffect on SelectivityRecommendations
Temperature Generally increases with temperature up to a point, then decreases due to side reactions.Lower temperatures often lead to higher regioselectivity.Start with low temperatures (0-5 °C) and gradually increase if the reaction is too slow.
Reaction Time Increases with time until the starting material is consumed.Prolonged reaction times at higher temperatures can lead to side products.Monitor the reaction by TLC to determine the optimal reaction time.
Nitrating Agent The ratio of HNO₃ to H₂SO₄ affects the concentration of the nitronium ion.Different nitrating systems can offer different selectivities.The standard mixed acid system is a good starting point. For specific selectivity, consider alternative nitrating agents.
Solvent Can affect the solubility of reagents and the stability of intermediates.Solvent polarity can influence the isomer distribution.Dichloromethane is a common choice. Experiment with other non-reactive solvents if necessary.

Visualizing the Process

Reaction Mechanism Workflow

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H2SO4 HSO4- HSO₄⁻ Benzophenone 2-Methyl- benzophenone H2SO4_regen H₂SO₄ (regenerated) SigmaComplex Sigma Complex (Arenium Ion) Benzophenone->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product + HSO₄⁻

Caption: The three key stages of the electrophilic aromatic nitration of 2-methylbenzophenone.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Start Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorSelectivity Poor Selectivity Problem->PoorSelectivity Poor Selectivity TarFormation Tar Formation Problem->TarFormation Tar Formation CheckTemp Check Temperature Control LowYield->CheckTemp CheckReagents Verify Reagent Concentration LowYield->CheckReagents CheckTime Optimize Reaction Time LowYield->CheckTime LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp AltNitratingAgent Consider Alternative Nitrating Agent PoorSelectivity->AltNitratingAgent Purification Optimize Purification (Column Chromatography, Recrystallization) PoorSelectivity->Purification ReduceTemp Reduce Temperature TarFormation->ReduceTemp LimitReagent Limit Amount of Nitrating Agent TarFormation->LimitReagent CheckPurity Check Starting Material Purity TarFormation->CheckPurity Solution Solution Implemented CheckTemp->Solution CheckReagents->Solution CheckTime->Solution LowerTemp->Solution AltNitratingAgent->Solution Purification->Solution ReduceTemp->Solution LimitReagent->Solution CheckPurity->Solution

Caption: A logical flow diagram for troubleshooting common issues in the nitration reaction.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Link

  • Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Link

  • Electrophilic Aromatic Substitution Reaction. BYJU'S. Link

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Link

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Link

  • 2-Methyl-3-nitrobenzophenone. Google Patents. Link

  • Preparation method of 2'-nitrobenzophenone. Google Patents. Link

  • STERIC EFFECTS IN THE SCHMIDT REACTION OF ORTHO-SUBSTITUTED BENZOPHENONES. Google Books. Link

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Link

  • 2-amino-2'-halo-5-nitro benzophenones. Google Patents. Link

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents. Link

  • Explain, in terms of resonance stabilization and steric hindrance, why, in the nitration of acetanilide, para-substitution is preferred over ortho. Homework.Study.com. Link

  • Ortho effect. Wikipedia. Link

  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. ResearchGate. Link

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Link

  • Bromomethylbenzophenones and Related Compounds. Google Patents. Link

  • Synthesis of 2-methyl-4-nitrophenol from benzene? ECHEMI. Link

  • (Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. Organic Syntheses. Link

  • Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents. Link

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Course Hero. Link

  • A process for separating nitration isomers of substituted benzene compounds. Google Patents. Link

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Macalester College. Link

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Institutes of Health. Link

  • A Spectroscopic Comparison of 2-, 3-, and 4-Methylbenzophenone Isomers. BenchChem. Link

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Link

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Link

  • Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Link

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. Link

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. Link

  • Nitration of methyl benzoate. Royal Society of Chemistry. Link

  • 2-Methylbenzophenone. National Institutes of Health. Link

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Technical Support Center: Troubleshooting Colored Impurities in 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals encountering colored impurities in their 2-Methyl-5-nitrobenzophenone product. Our focus is on providing practical, scientifically-grounded solutions to ensure the highest product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity and appearance of this compound.

Q1: Why is my this compound product colored (e.g., yellow, brown, or pink)?

The pure form of this compound is typically a white to off-white or pale yellow solid.[1][2] The presence of more intense colors like yellow, brown, or pink is a strong indicator of chemical impurities.[1] These impurities can significantly affect the results of downstream applications and the product's stability.

Q2: What are the most likely sources of these colored impurities?

Colored impurities often originate from the synthesis process, which typically involves a Friedel-Crafts acylation reaction.[3][4] Potential sources include:

  • Side-Reactions: The Friedel-Crafts reaction can produce brightly colored triarylmethane byproducts if trace amounts of chloroform or other halogenated solvents react with the aromatic rings.[3]

  • Nitration Byproducts: The nitration step in the synthesis of nitroaromatic compounds can lead to the formation of isomeric byproducts or dinitrated species, which can be colored.[5]

  • Oxidation: Aromatic compounds, especially those with activating groups, can be susceptible to air oxidation over time or during workup, leading to colored degradation products.

  • Starting Material Impurities: Impurities present in the initial reagents can carry through the synthesis and contaminate the final product.

Q3: What are the primary methods for removing color from my product?

There are three main techniques, which can be used alone or in combination, depending on the nature and quantity of the impurities:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound based on differences in solubility.[6][7]

  • Activated Carbon Treatment: Used specifically for adsorbing large, colored organic molecules.[8][9] This is typically performed as part of the recrystallization process.

  • Column Chromatography: A powerful technique for separating the desired compound from a wide range of impurities, including isomers and byproducts with similar polarities.[10][11]

Q4: How can I assess the purity of my product after purification?

Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A sharp melting point that is close to the literature value (72-73°C) indicates high purity.[2] Impurities typically cause the melting point to broaden and become depressed.[12]

  • Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Spectroscopic Analysis (NMR, HPLC): For rigorous purity confirmation, techniques like ¹H NMR, ¹³C NMR, and HPLC are essential to confirm the chemical structure and quantify any remaining impurities.

Part 2: Troubleshooting and Decision Workflow

This section provides a logical workflow for addressing purity issues based on the visual characteristics of your product.

G cluster_0 Initial Product Assessment cluster_1 Purification Pathways cluster_2 Analysis & Final Product Start Crude this compound (Colored Solid) Assess_Color Assess Impurity Level (Visual Inspection & TLC) Start->Assess_Color Recrystallize Protocol 1: Recrystallization Assess_Color->Recrystallize Slightly Colored (e.g., Pale Yellow) Charcoal Protocol 2: Activated Carbon + Recrystallization Assess_Color->Charcoal Moderately Colored (e.g., Yellow, Brown) Column Protocol 3: Column Chromatography Assess_Color->Column Heavily Colored / Oily Multiple Spots on TLC Analyze Assess Purity (TLC, Melting Point, NMR) Recrystallize->Analyze Charcoal->Analyze Column->Analyze Pure_Product Pure Product (White/Off-White Solid) Analyze->Pure_Product Purity Confirmed Repurify Impurity Remains: Re-evaluate & Choose More Robust Method Analyze->Repurify Purity Not Met Repurify->Column Consider Chromatography

Caption: Troubleshooting workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Standard Recrystallization

This method is ideal for removing small amounts of soluble impurities when the product is only slightly discolored. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[6][7]

Step-by-Step Methodology:

  • Solvent Selection: In an Erlenmeyer flask, place a small amount of your crude product. Add a few drops of a test solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) and heat gently. A good solvent will dissolve the product when hot but cause it to precipitate upon cooling. An ethanol/water mixture is often effective for similar compounds.[12]

  • Dissolution: Place the bulk of your crude product in a clean Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (<50°C) or in a desiccator until a constant weight is achieved.

Protocol 2: Decolorization using Activated Carbon during Recrystallization

This protocol should be used when standard recrystallization fails to remove significant color. Activated carbon has a high surface area with pores that trap large colored molecules via adsorption.[8][13]

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Carbon (1-2% w/w) to Hot Solution A->B C 3. Boil Briefly (5-10 min) B->C D 4. Perform Hot Filtration (to remove carbon) C->D E 5. Cool Filtrate & Crystallize Product D->E F 6. Isolate Crystals (Vacuum Filtration) E->F

Caption: Workflow for activated carbon treatment during recrystallization.

Step-by-Step Methodology:

  • Dissolution: Follow Step 1 and 2 from Protocol 1 to dissolve your crude product in the minimum amount of hot solvent.

  • Add Activated Carbon: To the hot solution, add a small amount of decolorizing activated carbon (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the hot solution to avoid violent boiling.

  • Boil: Keep the mixture at a gentle boil for 5-10 minutes to allow the carbon to adsorb the colored impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will crystallize prematurely along with the carbon. Use a pre-heated filter funnel (fluted filter paper is recommended for speed).

  • Crystallization & Isolation: Collect the hot, clear filtrate in a clean, pre-warmed flask. Now, follow Steps 3-7 from Protocol 1 to crystallize, isolate, and dry your purified product.

Protocol 3: High-Purity Purification by Silica Gel Column Chromatography

This is the most powerful method for separating complex mixtures, isomers, or removing stubborn impurities when other methods fail.[14] The separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).[11]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good eluent system (e.g., a mixture of hexane and ethyl acetate) should give your desired product a Retention Factor (Rf) of approximately 0.3.[12]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a glass chromatography column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin running the eluent through the column, collecting the outflow in fractions. You can start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Part 4: Comparison of Purification Methods

MethodBest ForPurity AchievableProsCons
Recrystallization Slightly colored product; removing minor, soluble impurities.>98%Simple, fast, good for large quantities.May not remove impurities with similar solubility; ineffective for heavy coloration.
Activated Carbon Moderately to heavily colored product.>98.5%Excellent at removing large, colored molecules.Can reduce yield by adsorbing the desired product[14]; requires a hot filtration step.
Column Chromatography Heavily colored/oily product; removing isomers and closely related byproducts.>99.5%Highest resolving power; excellent for complex mixtures.[14]More time-consuming, requires larger solvent volumes, more complex setup.

References

  • Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. ACS Publications. Available at: [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
  • How to Separate Colors in Water by Activated Carbon. Step by step guide. Available at: [Link]

  • Activated Carbon for Colour Removal. Carbontech. Available at: [Link]

  • Development of Chromatographic Procedure for the Purification of 1,2-Diketone. Taylor & Francis Online. Available at: [Link]

  • Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]

  • The Use of Powdered Activated Carbon Adsorption for Color Removal. WMU's ScholarWorks. Available at: [Link]

  • Method of crystallizing nitro products. Google Patents.
  • Column Chromatography. Jack Westin. Available at: [Link]

  • Column Chromatography ketone/silica. Physics Forums. Available at: [Link]

  • Separating ketones from reaction mixture. Reddit. Available at: [Link]

  • EAS Nitration Experiment & Recrystallization. YouTube. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Production method of 2-methyl-5-nitrophenol. Google Patents.
  • Bromo-DragonFLY. Wikipedia. Available at: [Link]

  • 2-amino-2'-halo-5-nitro benzophenones. Google Patents.
  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • 2- methyl-5-nitro phenol production process. Google Patents.
  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Scale-Up of 2-Methyl-5-nitrobenzophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-5-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with transitioning this process from the laboratory bench to pilot or industrial scale. Here, we dissect common problems, explain the underlying chemical principles, and offer robust, validated protocols to ensure safety, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

A1: The most prevalent and scalable industrial synthesis is the Friedel-Crafts acylation of benzene with 2-methyl-5-nitrobenzoyl chloride, utilizing a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This route is favored for its high regioselectivity and the availability of starting materials. The necessary 2-methyl-5-nitrobenzoyl chloride is prepared in a preceding step from 2-methyl-5-nitrobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[2]

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?

A2: The key challenges in scaling up this synthesis are multifaceted and require careful process control.[3] They include:

  • Thermal Management: The reaction is highly exothermic, and managing the heat generated in a large reactor is critical to prevent side reactions, byproduct formation, and potential runaway reactions.[4]

  • Reagent Addition & Mixing: Ensuring homogenous mixing and a controlled rate of reagent addition is vital for consistent reaction kinetics, yield, and safety. Poor mixing can create localized "hot spots."[3]

  • Handling of Hazardous Materials: The process involves highly corrosive and water-sensitive reagents like aluminum chloride and thionyl chloride, as well as toxic nitroaromatic compounds.[5][6]

  • Product Isolation and Purification: Developing efficient, scalable methods for quenching the reaction, separating the product from the aluminum chloride complex, and purifying the crude material to the required specification is a significant hurdle.

  • Waste Management: The process generates acidic aqueous waste and solvent waste that must be handled and disposed of in an environmentally responsible manner.

Q3: Why is aluminum chloride the preferred catalyst, and what are the critical handling requirements?

A3: Aluminum chloride (AlCl₃) is a powerful Lewis acid that effectively activates the 2-methyl-5-nitrobenzoyl chloride by forming an acylium ion, the key electrophile in the reaction.[7] Despite its effectiveness, it has stringent handling requirements. AlCl₃ is extremely hygroscopic and reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas. Therefore, the reaction must be conducted under strictly anhydrous (moisture-free) conditions to prevent catalyst deactivation and ensure safety.[4] All glassware must be oven-dried, solvents must be anhydrous, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the main byproducts to expect, and how do they form?

A4: While Friedel-Crafts acylation is generally regioselective and less prone to polysubstitution than alkylation, byproducts can still form.[8] Potential impurities include:

  • Positional Isomers: If the starting 2-methyl-5-nitrobenzoic acid contains isomeric impurities (e.g., 2-methyl-3-nitrobenzoic acid), these will carry through the synthesis to form the corresponding benzophenone isomers.

  • Polysubstituted Products: Although the nitro group and the ketone product are deactivating, forcing conditions (high temperature, long reaction times) could potentially lead to trace amounts of di-acylated products.[9]

  • Decomposition Products: Uncontrolled exotherms can lead to the formation of dark, tarry materials from the decomposition of starting materials or the product.[10]

Process Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound production.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Product Yield 1. Catalyst Deactivation: Presence of moisture in reagents or solvents inactivates the AlCl₃ catalyst.[3] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing. 3. Product Loss During Workup: The product may remain complexed with AlCl₃ or be lost during extraction phases.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous grade solvents. Handle AlCl₃ in a glovebox or under a nitrogen blanket. 2. Optimize Reaction Parameters: Monitor reaction progress via TLC or HPLC to determine optimal time and temperature. For scale-up, ensure the stirrer design provides adequate agitation for the reactor volume.[3] 3. Refine Workup Protocol: Ensure the quench step (pouring onto ice/acid) is performed carefully to fully hydrolyze the aluminum complexes. Optimize pH and solvent volumes for extractions.
Reaction Temperature is Difficult to Control (Runaway Exotherm) 1. Rapid Reagent Addition: Adding the acyl chloride or catalyst too quickly generates heat faster than the reactor can dissipate it.[4] 2. Inadequate Cooling/Heat Transfer: The reactor's cooling system is insufficient for the batch size. 3. Poor Agitation: Inefficient stirring creates localized hot spots where the reaction accelerates uncontrollably.1. Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition of the acyl chloride solution. 2. Improve Heat Management: Utilize a jacketed reactor with a circulating coolant. For very large scales, consider a semi-batch process where one reactant is added portion-wise. 3. Enhance Mixing: Use an overhead stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure efficient heat and mass transfer.
Final Product is a Dark Oil or Tarry Solid 1. Reaction Temperature Too High: Excessive heat can cause decomposition and polymerization side reactions.[10] 2. Impure Starting Materials: Contaminants in the 2-methyl-5-nitrobenzoyl chloride can lead to colored byproducts. 3. Oxidation: Air exposure at elevated temperatures during workup can cause degradation.1. Strict Temperature Control: Maintain the recommended reaction temperature rigorously. The formation of the acylium ion complex with AlCl₃ is itself exothermic and should be done with cooling.[4] 2. Verify Starting Material Purity: Analyze the acyl chloride by GC-MS or NMR before use. 3. Purification with Activated Carbon: During recrystallization, a treatment with a small amount of activated charcoal can help remove colored, non-polar impurities.[11]
Difficulties with Product Isolation (e.g., slow filtration, emulsions) 1. Fine Particle Size: Rapid precipitation during quenching or crystallization can lead to very fine crystals that clog filters. 2. Incorrect pH During Workup: The pH of the aqueous layer can affect the physical properties of the precipitate and the separation of layers. 3. Residual Aluminum Salts: Gummy aluminum hydroxides can form if the pH is not sufficiently acidic during the initial quench.1. Optimize Crystallization: Control the rate of cooling during recrystallization to encourage larger crystal growth. For quenching, ensure vigorous stirring. 2. Adjust pH Carefully: Maintain a strongly acidic pH (e.g., with HCl) during the quench to keep aluminum salts dissolved.[12] Adjust pH systematically during subsequent washes. 3. Use a Filter Aid: If filtration remains slow, use a pad of Celite® or diatomaceous earth in the filter funnel.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride

This preliminary step is crucial for preparing the key reagent.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried.

  • Charge: Charge the flask with 2-methyl-5-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise to the flask.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methyl-5-nitrobenzoyl chloride solid can be used directly or purified by vacuum distillation.[2]

Protocol 2: Scale-Up Synthesis of this compound

This protocol is adapted for a jacketed reactor system.

  • Reactor Preparation: Ensure a 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip it with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber, and an addition port.

  • Charge Catalyst and Solvent: Charge the reactor with anhydrous benzene (solvent and reagent) and cool the jacket to 0-5°C. With vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq), ensuring the internal temperature does not exceed 10°C.[1]

  • Prepare Acyl Chloride Solution: In a separate, dry vessel, dissolve the 2-methyl-5-nitrobenzoyl chloride (1.0 eq) in anhydrous benzene.

  • Acylation Reaction: Slowly add the acyl chloride solution to the stirred AlCl₃ slurry in the reactor over 2-3 hours. Maintain the internal temperature between 5-10°C throughout the addition. After addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Reaction Quench: In a separate, larger vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully , transfer the reaction mixture from the reactor into the ice/acid mixture with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Workup and Isolation: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Separate the organic (benzene) layer. Extract the aqueous layer twice more with benzene or another suitable solvent like dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 2M HCl, water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. Ethanol, isopropanol, or a mixture like toluene/hexane are good starting points. The ideal solvent should dissolve the product well when hot but poorly when cold.[13]

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent. If colored impurities persist, this is the stage to add a small amount of activated charcoal.

  • Hot Filtration (if charcoal used): If charcoal was added, perform a hot filtration through a fluted filter paper or a pad of Celite® to remove it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations and Data

Logical Workflow for Scale-Up

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_isolation Phase 3: Isolation & Purification reagent_prep Reagent Preparation (Anhydrous Solvents, Acyl Chloride Synthesis) safety_review Process Safety Review (HAZOP Analysis) reagent_prep->safety_review charge_reactor Charge Reactor (Benzene, AlCl3) safety_review->charge_reactor controlled_addition Controlled Addition (Acyl Chloride Solution) charge_reactor->controlled_addition reaction_monitoring Reaction Monitoring (TLC/HPLC) controlled_addition->reaction_monitoring quench Reaction Quench (Ice/HCl) reaction_monitoring->quench workup Aqueous Workup (Extraction & Washes) quench->workup purification Purification (Recrystallization) workup->purification analysis Final Analysis (Purity, Yield) purification->analysis G cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Low Yield) cause1 Moisture Contamination? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Poor Mixing? start->cause3 sol1 Use Anhydrous Reagents Run under N2 cause1->sol1 sol2 Verify Thermocouple Optimize Cooling cause2->sol2 sol3 Increase Agitation Speed Check Impeller cause3->sol3 end Problem Resolved sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common production issues.

References

  • Nitration reaction safety - YouTube. (2024).
  • Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
  • Notes on Environmental Concerns of Nitration. Unacademy.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • identifying and removing impurities from 2-Methyl-5-nitrophenol. Benchchem.
  • Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Benchchem.
  • Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone. Benchchem.
  • Technical Support Center: Scaling Up the Production of 2-Methyl-5-nitrophenol. Benchchem.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • What Makes Friedel-Crafts Reactions So Tricky? - YouTube. (2022).
  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com.
  • 2-Methyl-3-nitrobenzophenone. Google Patents. (US4153632A).
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). University of Michigan.
  • Experiment 1: Friedel-Crafts Acylation. University of Michigan.
  • Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents. (US3215737A).

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preventing the formation of isomers during 2-Methyl-5-nitrobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing the formation of undesired isomers. Here, we combine fundamental chemical principles with practical, field-tested advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs): Understanding Isomer Formation

This section addresses the fundamental principles governing the regioselectivity of the Friedel-Crafts acylation used to synthesize this compound.

Q1: What is the primary reaction for synthesizing this compound and which isomers are commonly formed?

The synthesis is typically achieved via a Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary isomeric byproduct is 4-Methyl-5-nitrobenzophenone. The formation of 3-Methyl-5-nitrobenzophenone is minimal due to the directing effects of the methyl group.

Q2: Why do these specific isomers form?

Isomer formation is governed by the principles of electrophilic aromatic substitution.[2][3][4] The toluene substrate has a methyl group (-CH₃), which is an electron-donating group (EDG).[3][4] EDGs activate the aromatic ring and are ortho, para-directors, meaning they direct incoming electrophiles (in this case, the 4-nitrobenzoyl cation) to the positions ortho (carbon 2) and para (carbon 4) to themselves.[2][5][6]

  • Desired Product: Attack at the ortho position yields this compound.

  • Primary Isomer: Attack at the para position yields 4-Methyl-5-nitrobenzophenone.

Q3: What is the role of steric hindrance in this reaction?

Steric hindrance plays a crucial role in determining the ratio of ortho to para products.[7][8] The electrophile (the acylium ion complexed with AlCl₃) is bulky. This bulkiness makes it more difficult for the electrophile to approach the sterically crowded ortho position next to the methyl group.[7] Consequently, the para position, which is less sterically hindered, is often favored, leading to the formation of the 4-methyl isomer as a significant byproduct.[7][9]

Visualizing the Reaction Pathway

The following diagram illustrates the Friedel-Crafts acylation of toluene, showing the pathways to both the desired product and the primary isomeric byproduct.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Toluene Toluene Ion Acylium Ion Complex [4-NO₂-C₆H₄-CO]⁺[AlCl₄]⁻ Acyl 4-Nitrobenzoyl Chloride + AlCl₃ Acyl->Ion Forms Electrophile Ortho This compound (Desired Product) Ion->Ortho Ortho Attack (Sterically Hindered) Para 4-Methyl-5-nitrobenzophenone (Isomeric Impurity) Ion->Para Para Attack (Sterically Favored)

Caption: Reaction pathways in the Friedel-Crafts acylation of toluene.

Troubleshooting Guide: Isomer Control

This guide provides solutions to common problems encountered during the synthesis, focusing on minimizing the formation of the 4-methyl isomer.

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of 4-Methyl isomer High Reaction Temperature: Higher temperatures provide more energy to overcome the steric barrier of the ortho position, but can also favor the thermodynamically more stable para isomer in some systems.[9][10]Strict Temperature Control: Maintain the reaction at a lower temperature (e.g., 0-5 °C). This enhances kinetic control, favoring the product that forms faster, which can sometimes be the ortho product under specific conditions, but more importantly, it prevents side reactions.[7]
Catalyst Choice/Stoichiometry: The type and amount of Lewis acid can influence the bulkiness of the electrophilic complex and overall reactivity.Catalyst Optimization: While AlCl₃ is common, consider experimenting with milder or bulkier Lewis acids like FeCl₃ or ZnCl₂. Use a stoichiometric amount of catalyst, as excess can lead to increased side reactions.
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states leading to different isomers.Solvent Screening: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are typically used.[7] Consider screening solvents to find an optimal medium that may favor the formation of the desired isomer.
Low Overall Yield & Tar Formation Reaction Temperature Too High: Friedel-Crafts reactions are exothermic.[7] Uncontrolled temperature can lead to polymerization and decomposition, resulting in tar formation.Controlled Addition & Cooling: Add the acylating agent dropwise to a cooled solution of the toluene and catalyst.[7] Use an ice bath to maintain a consistent low temperature throughout the addition process.
Moisture Contamination: Lewis acid catalysts like AlCl₃ react vigorously with water, which deactivates the catalyst and can generate side products.Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents.

Optimized Protocol for Maximizing 2-Methyl Isomer Formation

This protocol incorporates best practices to suppress the formation of the 4-methyl isomer. It is a self-validating system that includes in-process checks and final analysis.

1. Reagents and Equipment:

  • Toluene (anhydrous)

  • 4-Nitrobenzoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), ice-cold 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert gas setup (N₂/Ar)

  • TLC plates (silica gel), HPLC or GC-MS for final analysis

2. Step-by-Step Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Place the flask in an ice-water bath.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the portion-wise addition of anhydrous aluminum chloride (1.1 equivalents). Stir to create a suspension.

  • Substrate Addition: Add toluene (1.0 equivalent) to the catalyst suspension and stir for 15 minutes at 0-5 °C.

  • Acylating Agent Preparation: In the addition funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Controlled Acylation: Add the 4-nitrobenzoyl chloride solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic, so slow addition is critical.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex and quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

3. Purification and Analysis:

  • Purification: The primary isomeric byproduct (4-Methyl-5-nitrobenzophenone) can be difficult to separate from the desired 2-Methyl product due to similar polarities. Purification is best achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Analysis (Validation): The purity and isomer ratio of the final product must be confirmed using analytical techniques.

    • HPLC: High-Performance Liquid Chromatography is an excellent method for separating and quantifying benzophenone isomers.[11][12][13] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[12][14]

    • ¹H NMR: Proton NMR spectroscopy can distinguish between the ortho and para isomers based on the distinct splitting patterns of the aromatic protons.[15]

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving issues with isomer formation.

G start Start Synthesis analysis Analyze Product via HPLC/NMR start->analysis ratio_ok Isomer Ratio Acceptable? analysis->ratio_ok temp_check Review Temperature Logs. Was T < 5°C? ratio_ok->temp_check No success Synthesis Successful ratio_ok->success Yes reagent_check Verify Anhydrous Conditions/Reagents temp_check->reagent_check Yes action_temp Action: Improve Cooling. Slow Reagent Addition. temp_check->action_temp No action_reagent Action: Oven-dry Glassware. Use Anhydrous Reagents. reagent_check->action_reagent No action_purify Action: Optimize Column Chromatography or Recrystallization. reagent_check->action_purify Yes fail Consult Senior Scientist action_temp->fail action_reagent->fail action_purify->fail

Caption: A logical workflow for troubleshooting isomer ratios.

References

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Directing Effects. ChemTalk. [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. Cardiff University. [Link]

  • Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Thieme E-Books & E-Journals. [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. SciELO. [Link]

  • Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Solved A student performed a Friedel-Crafts Acylation of | Chegg.com. Chegg.com. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • 2-amino-2'-halo-5-nitro benzophenones.
  • 2-Methyl-3-nitrobenzophenone.
  • 2- methyl-5-nitro phenol production process.
  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

  • Synthesis of 2-methyl-5-nitrophenol. PrepChem.com. [Link]

  • Benzophenone Analyzed with HPLC - AppNote. MicroSolv. [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. [Link]

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • steric hindrance effect: Topics by Science.gov. Science.gov. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Hilaris Publishing. [Link]

  • Reductive Arylation of PVC by Dual-Metal Catalyzed Cross-Electrophile Coupling. Journal of the American Chemical Society. [Link]

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Technical Support Center: Stability of 2-Methyl-5-nitrobenzophenone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the stability challenges of 2-Methyl-5-nitrobenzophenone in acidic environments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental work.

Troubleshooting Guide: Degradation and Anomalous Results

This section addresses specific issues you may encounter during the handling, reaction, or analysis of this compound under acidic conditions.

Issue 1: Unexpected Degradation During Acid-Catalyzed Reactions

Symptom: You observe the formation of unknown impurities or a significant decrease in the yield of your target product when using this compound in an acid-catalyzed reaction.

Potential Cause: this compound, like other benzophenone derivatives, can be susceptible to acid-catalyzed hydrolysis, particularly at the carbonyl group. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the same phenyl ring can influence the reactivity of the carbonyl carbon.

Troubleshooting Steps & Rationale:

  • Reaction Temperature Optimization:

    • Action: Lower the reaction temperature. Many acid-catalyzed reactions can proceed at lower temperatures, albeit at a slower rate.

    • Rationale: Hydrolysis and other degradation pathways are often accelerated at elevated temperatures. By reducing the thermal energy of the system, you can selectively favor the desired reaction pathway over competing degradation reactions.

  • Acid Catalyst Selection and Concentration:

    • Action:

      • If using a strong protic acid (e.g., H₂SO₄, HCl), consider switching to a milder acid catalyst such as an organic acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

      • Titrate the amount of acid catalyst used to the minimum effective concentration.

    • Rationale: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of the acid catalyst. Using a less corrosive or a lower concentration of the catalyst can significantly reduce the rate of degradation. General acid catalysis has been observed in the hydrolysis of benzophenone ketals, indicating that the type of acid can influence the reaction mechanism and rate.[1][2]

  • Reaction Time Monitoring:

    • Action: Perform a time-course study of your reaction. Withdraw aliquots at regular intervals and analyze them by a suitable technique (e.g., HPLC, TLC) to determine the optimal reaction time that maximizes product formation while minimizing degradation.

    • Rationale: Prolonged exposure to acidic conditions will inevitably lead to increased degradation. A time-course study allows for the identification of the "sweet spot" where the desired reaction is complete, but significant degradation has not yet occurred.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: While the primary concern is hydrolysis, acidic conditions can sometimes promote oxidative degradation, especially in the presence of trace metal impurities. An inert atmosphere will mitigate this possibility.

Issue 2: Inconsistent Results in Stability-Indicating HPLC Assays

Symptom: You are developing a stability-indicating HPLC method for this compound and observe peak tailing, shifting retention times, or the appearance of new peaks during the analysis of acid-stressed samples.

Potential Cause: The acidic mobile phase or residual acid in the injected sample may be causing on-column degradation or affecting the ionization state of the analyte and its degradants.

Troubleshooting Steps & Rationale:

  • Sample Neutralization:

    • Action: Neutralize the acid-stressed samples with a suitable base (e.g., dilute NaOH or NH₄OH) to a pH of ~7 before injection.[3]

    • Rationale: Injecting a highly acidic sample onto a reversed-phase column can damage the stationary phase and lead to poor peak shape and retention time variability. Neutralization ensures that the sample matrix is compatible with the HPLC system.

  • Mobile Phase pH Optimization:

    • Action: Evaluate the effect of mobile phase pH on the separation. A buffered mobile phase is highly recommended to maintain a consistent pH throughout the analysis.

    • Rationale: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH. Buffering the mobile phase ensures reproducible retention times and peak shapes.

  • Forced Degradation Study Design:

    • Action: Follow established guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).[4] This involves systematically testing degradation under various stress conditions (acid, base, oxidation, heat, light).

    • Rationale: A well-designed forced degradation study will help to identify the likely degradation products and establish the degradation pathways.[5] This is crucial for developing a truly stability-indicating method that can separate the intact drug from all potential degradants.

Experimental Protocol: Acidic Forced Degradation Study

This protocol outlines a general procedure for subjecting this compound to acidic stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot.

  • Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze by HPLC-UV.

  • Control: A control sample (without acid) should be subjected to the same conditions to account for any thermal degradation.

Data Presentation: Expected Degradation Profile

Stress ConditionTime (hours)% Degradation (Example)Major Degradants (Hypothetical)
0.1 M HCl at 60 °C25%Degradant A, Degradant B
0.1 M HCl at 60 °C820%Degradant A, Degradant B, Degradant C
0.1 M HCl at 60 °C2455%Degradant A, Degradant B, Degradant C

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

While specific degradation products would need to be identified through techniques like LC-MS, potential degradation pathways for benzophenone derivatives under acidic conditions include hydrolysis of the carbonyl group. Given the structure of this compound, acid-catalyzed hydrolysis could potentially lead to the formation of 2-methyl-5-nitrobenzoic acid and benzene. However, the stability of the C-C bond of the benzophenone core makes this less likely under typical laboratory acidic conditions. More plausible degradation could involve reactions of the nitro group or polymerization under harsh acidic conditions.

Q2: How does the nitro group affect the stability of the molecule in an acidic medium?

The nitro group is a strong electron-withdrawing group. This can make the aromatic ring more resistant to electrophilic attack, but it can also influence the reactivity of other functional groups. In some cases, nitroaromatic compounds can undergo reduction or other transformations under specific acidic conditions, especially in the presence of reducing agents. The electron-withdrawing nature of the nitro group contributes to the recalcitrance of these compounds to oxidative degradation.[6]

Q3: Can I use a protic acid like HCl or H₂SO₄ for reactions involving this compound?

Yes, but with caution. The choice of acid and its concentration should be carefully considered. For reactions requiring acidic catalysis, it is advisable to start with milder conditions (lower temperature, lower acid concentration) and monitor the reaction closely for the formation of degradation products. If significant degradation is observed, alternative acid catalysts should be explored.

Q4: What is the best way to store this compound to ensure its long-term stability?

This compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. It should be kept in a tightly sealed container to protect it from moisture.

Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the purity assessment and stability monitoring of chromophoric compounds like this compound.[7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its ability to provide molecular weight information.[7]

Visualizing Experimental Workflows

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification (if required) start Start: this compound Stock Solution stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress neutralize Neutralize Sample stress->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation: - % Degradation - Impurity Profile hplc->data lcms LC-MS Analysis hplc->lcms If unknowns present structure Structure Elucidation of Degradants lcms->structure

Caption: Workflow for acidic forced degradation study.

Diagram 2: Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting start Inconsistent HPLC Results (Peak Tailing, Shifting RT) q1 {Is the sample neutralized before injection?|{ Yes| No}} start->q1 a1 Action: Neutralize sample to pH ~7. q1:no->a1 q2 {Is the mobile phase buffered?|{ Yes| No}} q1:yes->q2 a1->q2 a2 Action: Use a buffered mobile phase. q2:no->a2 q3 {Are other parameters (column, temp, flow) optimized?|{ Yes| No}} q2:yes->q3 a2->q3 a3 Action: Perform method development. q3:no->a3 end Stable & Reproducible Method q3:yes->end a3->end

Caption: Decision tree for HPLC troubleshooting.

References

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • De Wolfe, R. H., Ivanetich, K. M., & Perry, N. F. (1968). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]

  • The Journal of Organic Chemistry. General acid catalysis in benzophenone ketal hydrolysis. [Link]

  • ResearchGate. (2016, December 14). Forced Degradation Studies. [Link]

  • Juárez, R., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • SIELC Technologies. (2018, February 16). 2-Methyl-5-nitrobenzenesulfonic acid. [Link]

  • Negreira, N., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. [Link]

  • PubChem. 2-Methyl-5-nitrobenzoic acid. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Google Patents. 2-amino-2'-halo-5-nitro benzophenones.
  • Inam, M. A., et al. (2021). Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. PMC - NIH. [Link]

  • Frontiers. (2022, September 11). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. [Link]

  • MDPI. (2022). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. [Link]

  • Google Patents. 2- methyl-5-nitro phenol production process.
  • ResearchGate. (2025, August 9). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2. [Link]

  • Chemistry Stack Exchange. (2022, July 14). What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol?. [Link]

  • Ros, A., et al. (2020). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC - NIH. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Wikipedia. Silicone. [Link]

Sources

Technical Support Center: Overcoming Low Solubility of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methyl-5-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in reaction solvents. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve successful outcomes.

Introduction

This compound is a key intermediate in various organic syntheses. However, its aromatic structure, coupled with the presence of a nitro group, can lead to limited solubility in many common organic solvents, posing a significant hurdle in achieving desired reaction kinetics and yields. This guide offers a systematic approach to understanding and overcoming these solubility challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent at room temperature.

Root Cause Analysis: The crystalline lattice energy of this compound may be too high to be overcome by the solvation energy provided by the solvent at ambient temperature. The polarity mismatch between the solute and the solvent is also a likely contributor. Aromatic nitro compounds are generally polar, which influences their solubility.[1][2]

Solutions:

  • Solvent Screening: The first step is to perform a systematic solvent screening. While data for this compound is not extensively published, we can infer from the behavior of similar compounds like benzophenone, which is soluble in solvents such as acetone, acetic acid, and benzene.[3][4] A good starting point would be to test solubility in a range of solvents with varying polarities.

    • Recommended Solvents for Screening:

      • Aprotic Polar Solvents: Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

      • Ethereal Solvents: Tetrahydrofuran (THF), Dioxane

      • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

      • Aromatic Solvents: Toluene, Xylene

  • Temperature Elevation: Increasing the temperature can significantly enhance the solubility of many organic compounds.[5][6]

    • Protocol: Gradually heat the solvent-solute mixture while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.

  • Co-solvent Systems: The use of a co-solvent can modify the overall polarity of the solvent system to better match that of the solute, thereby increasing solubility.[7]

    • Strategy: Start with your primary reaction solvent and add a co-solvent in which this compound exhibits higher solubility. For instance, if your reaction is in toluene, consider adding a small percentage of DMF or THF.

Issue 2: The compound precipitates out of solution when the reaction mixture is cooled or when another reagent is added.

Root Cause Analysis: This phenomenon, known as "crashing out," occurs when the solubility limit is exceeded due to a change in conditions such as temperature or the composition of the solvent mixture. The addition of a less polar reagent can decrease the overall polarity of the solvent system, leading to precipitation.

Solutions:

  • Maintain Elevated Temperature: If the reaction tolerates it, maintain a higher temperature throughout the process.

  • Gradual Reagent Addition: Add subsequent reagents slowly to the reaction mixture to avoid abrupt changes in the solvent environment.

  • Anti-Solvent Consideration: In some cases, controlled precipitation using an anti-solvent can be a purification step.[7] However, in a reaction context, it is generally undesirable. If a reagent's solvent is acting as an anti-solvent, consider dissolving the reagent in a small amount of the primary reaction solvent before addition.

Issue 3: The reaction is sluggish or incomplete, likely due to poor solubility.

Root Cause Analysis: A low concentration of the dissolved reactant can lead to slow reaction rates according to the principles of chemical kinetics. For a reaction to proceed efficiently, the reactants must be adequately solvated and available to interact.

Solutions:

  • Optimize Solvent and Temperature: Revisit the solvent screening and temperature elevation strategies to maximize the concentration of dissolved this compound.

  • Phase-Transfer Catalysis (PTC): If the reaction involves an ionic reagent that is insoluble in the organic phase where this compound is dissolved, a phase-transfer catalyst can be employed to shuttle the ionic reactant across the phase boundary.

  • High-Dilution Conditions: In some cases, running the reaction under high-dilution conditions (i.e., in a larger volume of solvent) can maintain the solubility of all components, even if it means a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: Specific quantitative solubility data for this compound is scarce in public literature. However, a datasheet indicates solubility in chloroform, ether, and ethyl acetate.[8] Generally, benzophenone and its derivatives are poorly soluble in water but soluble in various organic solvents.[3][5] Nitro compounds are typically polar and soluble in organic solvents.[1]

Q2: How can I quantitatively determine the solubility of this compound in a new solvent?

A2: The isothermal equilibrium method is a reliable technique for determining solubility.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Once equilibrated, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant.

  • Analysis: Analyze the concentration of the dissolved solid in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Q3: Are there any safety concerns I should be aware of when heating solvents?

A3: Yes. Always work in a well-ventilated fume hood. Be aware of the flash points and boiling points of the solvents you are using. Use appropriate heating equipment, such as a heating mantle with a stirrer, and never heat flammable organic solvents with an open flame. Nitro compounds themselves can be energetic and should be handled with care, especially at elevated temperatures.[9]

Q4: Can changing the pH of the solution improve solubility?

A4: For this compound, pH modification is unlikely to have a significant effect on its solubility in organic solvents. This technique is more effective for acidic or basic compounds in aqueous media.[10]

Q5: What is a logical workflow for addressing solubility issues?

A5: A systematic approach is crucial. The following diagram illustrates a decision-making workflow for solvent selection and solubility enhancement.

Solubility_Workflow start Start: Low Solubility of This compound solvent_screen Perform Solvent Screening (Polar Aprotic, Ethereal, Chlorinated, Aromatic) start->solvent_screen solubility_check1 Sufficient Solubility? solvent_screen->solubility_check1 increase_temp Increase Temperature solubility_check1->increase_temp No proceed Proceed with Reaction solubility_check1->proceed Yes solubility_check2 Sufficient Solubility? increase_temp->solubility_check2 cosolvent Use a Co-solvent System solubility_check2->cosolvent No solubility_check2->proceed Yes solubility_check3 Sufficient Solubility? cosolvent->solubility_check3 solubility_check3->proceed Yes reassess Re-evaluate Reaction (Consider PTC or High Dilution) solubility_check3->reassess No

Caption: Decision workflow for overcoming solubility issues.

Data Summary: Qualitative Solubility of Benzophenone Derivatives

For reference, the following table summarizes the general solubility of benzophenone, which can serve as a starting point for this compound.

Solvent ClassExamplesGeneral Solubility of Benzophenone
Water H₂OPractically insoluble[3][4]
Alcohols Ethanol, MethanolSoluble[3][4]
Ketones AcetoneVery soluble[4]
Ethers Diethyl etherSoluble[3]
Chlorinated ChloroformSoluble[3]
Aromatic Benzene, TolueneSoluble[3]
Acids Acetic acidSoluble[3][4]

References

  • Benzophenone-3 - Solubility of Things. (n.d.).
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.).
  • Benzophenone - Solubility of Things. (n.d.).
  • M3519-94 this compound - CAS. (n.d.). United States Biological.
  • Benzophenone | C6H5COC6H5 | CID 3102 - PubChem. (n.d.). NIH.
  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data. ACS Publications.
  • US3203990A - 2-amino-2'-halo-5-nitro benzophenones. (n.d.). Google Patents.
  • NITRO COMPOUNDS. (2020, March 29).
  • A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. (n.d.). Benchchem.
  • Preparation of 2'-methyl-5'-nitro-acetophenone. (n.d.). PrepChem.com.
  • CN105837452B - 2- methyl-5-nitro phenol production process. (n.d.). Google Patents.
  • Nitro Compounds: Types, Synthesis, Properties and Uses. (n.d.). EMBIBE.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • What Are Nitro Compounds? - Chemistry For Everyone. (2025, May 27). YouTube.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • CO-SOLVENCY. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. (n.d.). Hansraj College.
  • US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (n.d.). Google Patents.
  • 24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31).

Sources

Technical Support Center: Analytical Method Validation for 2-Methyl-5-nitrobenzophenone Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical support resource for researchers, analytical scientists, and quality control professionals engaged in the development and validation of analytical methods for 2-Methyl-5-nitrobenzophenone. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a robust, reliable, and validated assay is paramount for regulatory compliance and product quality. This document moves beyond rote procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the scientific integrity of your validation package.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful validation plan for this compound.

Q1: What is the most suitable analytical technique for assaying this compound and why?

A1: The most appropriate technique is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . The rationale is based on the physicochemical properties of the analyte:

  • Strong Chromophore: The benzophenone core combined with the nitro group constitutes a strong chromophore, allowing for sensitive detection at wavelengths typically between 254 nm and 350 nm. This enables low limits of detection (LOD) and quantitation (LOQ).

  • Polarity: The molecule has moderate polarity, making it ideal for retention and separation on C18 or C8 stationary phases with common mobile phases like acetonitrile/water or methanol/water mixtures.

  • Non-Volatile Nature: Its low volatility makes it less suitable for standard Gas Chromatography (GC) without derivatization, which would add complexity and potential variability to the method.

Q2: My assay is for quantifying this compound as a starting material. How does this differ from validating a method to detect it as a trace impurity?

A2: The intended purpose of the method dictates the required validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The key differences are summarized below:

Validation ParameterCategory I: Assay (Major Component)Category II: Impurity (Quantitation)
Accuracy Required across the range (e.g., 80-120% of target).[3]Required at the impurity's specification limit, LOQ, and across its range.
Precision Required (Repeatability & Intermediate Precision).Required at lower concentrations, often with wider acceptance criteria (e.g., RSD ≤15% at LOQ).[3]
Specificity Must demonstrate no interference from excipients or related substances.Must demonstrate discrimination from other impurities and the main analyte peak. Forced degradation is critical.[4]
Quantitation Limit (LOQ) Not required.Must be determined and validated. The LOQ must be at or below the reporting threshold for the impurity.[3]
Detection Limit (LOD) Not required.Often required to demonstrate the method's detection capability.
Range Typically 80-120% of the test concentration.[3]From the LOQ to 120% of the impurity specification.

Q3: Why is a forced degradation study necessary for a simple purity assay?

A3: A forced degradation (or stress testing) study is the cornerstone of a stability-indicating method .[5] Its purpose is to demonstrate specificity by proving that the analytical method can accurately measure the analyte of interest in the presence of its potential degradation products.[6] For this compound, this involves subjecting it to harsh conditions (acid, base, oxidation, heat, light) and showing that any degradants formed are well-resolved from the parent peak. Without this, you cannot be certain that a decrease in the main peak area during a stability study is due to degradation or if a co-eluting degradant is masking the true purity.

Section 2: The Validation Workflow: Core Parameters & Protocols

A successful validation demonstrates through laboratory studies that the analytical procedure is suitable for its intended purpose.[7] This section provides the "how-to" for the most critical validation parameters.

Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a complete analytical method validation project, from initial planning to final documentation.

G Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Spec Specificity (Forced Degradation) Protocol->Spec Begin Validation Lin Linearity & Range Acc Accuracy (Spike Recovery) Prec Precision (Repeatability & Intermediate) LOQ LOD / LOQ Rob Robustness Report Compile Validation Report Rob->Report Complete Experiments SOP Finalize Method SOP Report->SOP

Caption: Workflow for Analytical Method Validation.

Specificity (including Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[4]

Step-by-Step Protocol:

  • Prepare Solutions:

    • Analyte Solution: Prepare a solution of this compound at the target concentration.

    • Placebo Solution: Prepare a solution containing all formulation excipients without the active ingredient (if applicable).

    • Spiked Solution: Spike the placebo with the analyte.

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours).

  • Analysis: Analyze all prepared solutions (unstressed, placebo, spiked, and all stressed samples) using the proposed HPLC method. Use a photodiode array (PDA) detector if available.

  • Evaluation:

    • Confirm no interference from placebo at the retention time of the analyte.

    • Assess peak purity of the analyte peak in all stressed samples using PDA data. The purity angle should be less than the purity threshold.[6]

    • Ensure that the main peak is well-resolved from all degradation product peaks (Resolution > 2.0).

Linearity & Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound reference standard.

  • Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards covering the specified range (e.g., for an assay, 80%, 90%, 100%, 110%, and 120% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Coefficient of Determination (r²) ≥ 0.998[8]
Y-intercept Should be close to zero (not statistically different from zero).
Residuals Plot Should show a random distribution of points around the x-axis.[3]
Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed using spike recovery studies.[9]

Step-by-Step Protocol:

  • Prepare Placebo Samples: Prepare at least three placebo samples (if the final product is a formulation). If analyzing a bulk substance, this step is omitted.

  • Spike Samples: Spike the placebo samples with known amounts of this compound reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

LevelAcceptance Criteria for Mean % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Step-by-Step Protocol:

A. Repeatability (Intra-assay precision):

  • Prepare a minimum of six samples at 100% of the target concentration from the same homogeneous batch.

  • Analyze these samples on the same day, with the same analyst, on the same instrument.

  • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Acceptance Criterion: %RSD ≤ 2.0%.[8]

B. Intermediate Precision (Ruggedness):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

  • Calculate the cumulative %RSD for all data (e.g., all 12 determinations).

  • Acceptance Criterion: %RSD ≤ 3.0%.[3]

Section 3: Troubleshooting Guide

Even well-validated methods can encounter issues. This guide provides a systematic approach to diagnosing and resolving common problems observed during the analysis of this compound.

Q: My peak for this compound is tailing or fronting. What are the causes and how do I fix it?

A: Peak asymmetry is a common problem. Tailing is more frequent than fronting.

Potential Causes & Solutions:

  • Chemical (Secondary Interactions):

    • Cause: The nitro and ketone groups on your analyte can have secondary interactions with residual, acidic silanol groups on the silica backbone of the C18 column, causing peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing interactions.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.

  • Physical/Column Issues:

    • Cause: A void or "channel" has formed at the head of the analytical column due to pressure shocks or dissolution of the silica bed.

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained compounds.[10]

      • Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile) at a low flow rate. Note: Only do this for columns that are not designated as forward-flow only.

      • Replace the Column: If the problem persists, the column bed may be irreversibly damaged, and replacement is necessary.

  • Sample Overload:

    • Cause: Injecting too high a concentration of the analyte saturates the stationary phase, leading to a "shark-fin" or fronting peak shape.

    • Solution: Dilute your sample and re-inject. The peak shape should become more symmetrical at lower concentrations.

Troubleshooting Decision Tree: Peak Tailing

G Start Symptom: Peak Tailing Observed CheckOverload Is the peak broad and 'shark-finned'? Start->CheckOverload Dilute Action: Dilute sample 10-fold and re-inject. CheckOverload->Dilute Yes CheckColumn Is the column old or heavily used? CheckOverload->CheckColumn No ProblemSolved Problem Resolved Dilute->ProblemSolved ReplaceColumn Action: Replace with a new, high-purity column. CheckColumn->ReplaceColumn Yes CheckMobilePhase Is the mobile phase unbuffered? CheckColumn->CheckMobilePhase No ReplaceColumn->ProblemSolved AddAcid Action: Add 0.1% Formic Acid or TFA to mobile phase. CheckMobilePhase->AddAcid Yes CheckMobilePhase->ProblemSolved No, further investigation needed AddAcid->ProblemSolved

Caption: Decision tree for troubleshooting peak tailing.

Q: My retention times are drifting or shifting between injections. What's wrong?

A: Unstable retention times are a critical issue, as they compromise peak identification and integration.[11]

Potential Causes & Solutions:

  • Mobile Phase Issues:

    • Cause: Insufficient column equilibration time after a gradient or after starting the system. The column chemistry needs time to stabilize with the mobile phase.

    • Solution: Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection.[12]

    • Cause: The mobile phase composition is changing over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.[12]

    • Cause: The mobile phase is not properly mixed or degassed, leading to air bubbles in the pump.

    • Solution: Degas the mobile phase before use (sonication or vacuum filtration). Ensure the pump's online degasser is functioning correctly.

  • Pump/Hardware Issues:

    • Cause: A leak in the system (fittings, pump seals, injector seal) causes a pressure drop and flow rate fluctuations.

    • Solution: Systematically check all fittings for leaks. Look for salt deposits (from buffers) around seals, which indicate a slow leak. Perform a system pressure test.[11]

    • Cause: Faulty check valves in the pump are causing inaccurate and inconsistent flow delivery.

    • Solution: Sonicate the check valves in isopropanol to clean them. If the problem persists, replace them.

  • Temperature Fluctuations:

    • Cause: The ambient laboratory temperature is changing, affecting mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30°C). This is a key component of a robust method.[12]

Q: I'm seeing a noisy or drifting baseline. How can I get a stable baseline?

A: A poor baseline will negatively impact the limit of quantitation and the precision of all measurements.

Potential Causes & Solutions:

  • Contamination:

    • Cause: Contaminated mobile phase, solvents, or glassware. Impurities can bleed off the column, causing a rising baseline, especially in a gradient.

    • Solution: Use only high-purity, HPLC-grade solvents. Filter all aqueous mobile phases. Ensure all glassware is meticulously clean.

  • Detector Issues:

    • Cause: The detector lamp is failing or has low energy.

    • Solution: Check the lamp energy via the instrument software. Most lamps have a limited lifespan (e.g., ~2000 hours) and need to be replaced periodically.

    • Cause: Air bubbles are trapped in the detector flow cell.

    • Solution: Purge the detector with a high flow rate of a soluble solvent like methanol or isopropanol to dislodge the bubble.

  • Mobile Phase Absorbance:

    • Cause: One of the mobile phase components (e.g., a buffer additive like TFA) has a significant UV absorbance at the detection wavelength.

    • Solution: Ensure your mobile phase additives have low absorbance at your target wavelength. Run a blank gradient to check for a drifting baseline caused by the mobile phase itself.

Section 4: References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. --INVALID-LINK--[1]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. --INVALID-LINK--[13]

  • USP <1225> Method Validation . BA Sciences. --INVALID-LINK--[14]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. --INVALID-LINK--[15]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. --INVALID-LINK--[4]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. --INVALID-LINK--[2]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. --INVALID-LINK--[16]

  • ICH Q2 R1: Mastering Analytical Method Validation . Abraham Entertainment. --INVALID-LINK--

  • <1225> Validation of Compendial Procedures . USP-NF. --INVALID-LINK--[17]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. --INVALID-LINK--[7]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. --INVALID-LINK--[18]

  • HPLC Troubleshooting Guide . Sigma-Aldrich. --INVALID-LINK--[10]

  • HPLC TROUBLESHOOTING: A REVIEW . JETIR. --INVALID-LINK--[11]

  • Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. --INVALID-LINK--[12]

  • Analytical Method Development and Validation in Pharmaceuticals . --INVALID-LINK--[3]

  • A Review on Step-by-Step Analytical Method Validation . IOSR Journal of Pharmacy. --INVALID-LINK--[9]

  • Analytical Method Validation Protocol for Pharmaceuticals . Pharmaguideline. --INVALID-LINK--[8]

  • Analytical Method Validation & Common Problem 1 . National Pharmaceutical Regulatory Agency (NPRA) Malaysia. --INVALID-LINK--[6]

  • A Comparative Guide to the Purity Assessment of 2-Amino-5-nitrobenzophenone using HPLC-UV . BenchChem. --INVALID-LINK--[5]

References

Validation & Comparative

A Comparative Analysis for the Synthesis of Benzodiazepine Precursors: 2-Methyl-5-nitrobenzophenone vs. 2-amino-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, particularly in the development of benzodiazepines, the selection of appropriate starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparative analysis of two key benzophenone derivatives: 2-Methyl-5-nitrobenzophenone and 2-amino-5-nitrobenzophenone. While structurally similar, their distinct functional groups—a methyl versus an amino group—dictate significantly different pathways and considerations in the synthesis of crucial drug intermediates like nitrazepam.

Physicochemical Properties: A Tale of Two Functional Groups

The fundamental difference between these two compounds lies in the ortho substituent to the benzoyl group. This variation imparts distinct physicochemical properties that influence their handling, reactivity, and analytical characterization.

PropertyThis compound2-amino-5-nitrobenzophenone
Molecular Formula C₁₄H₁₁NO₃[1]C₁₃H₁₀N₂O₃[2][3]
Molecular Weight 241.24 g/mol [1]242.23 g/mol [2][3]
Appearance -Yellow to orange crystalline solid[2][4]
Melting Point 72-73°C[5]166-168°C[6]
Solubility Soluble in Chloroform, Ether, Ethyl Acetate[5]Soluble in DMF and DMSO[4][7]
CAS Number 39272-00-9[1][8]1775-95-7[2][6]

The presence of the amino group in 2-amino-5-nitrobenzophenone introduces the capacity for hydrogen bonding, contributing to its higher melting point and altering its solubility profile compared to its methyl counterpart.[2] These properties are not merely academic; they have practical implications for solvent selection in reaction and purification steps.

Synthesis and Reactivity: A Linear Progression

The synthetic relationship between these two molecules is direct: this compound can be considered a precursor to 2-amino-5-nitrobenzophenone, although the more common industrial synthesis of the latter does not typically proceed this way. The primary industrial route to 2-amino-5-nitrobenzophenone is through a Friedel-Crafts acylation reaction.[9][10][11]

Industrial Synthesis of 2-amino-5-nitrobenzophenone:

A prevalent method involves the reaction of a substituted benzoyl halide with p-nitroaniline in the presence of a Lewis acid catalyst, such as zinc chloride.[10][11][12] This approach is favored for its regioselectivity, which circumvents the formation of isomeric byproducts that can arise from the nitration of 2-aminobenzophenone.[11]

Caption: Industrial synthesis via Friedel-Crafts acylation.

The methyl group in this compound is relatively inert under standard conditions. To convert it to an amino group, a multi-step process involving oxidation to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement, would be necessary. This indirect route makes this compound a less common starting material for syntheses requiring the 2-amino functionality.

Application in Drug Synthesis: The Case of Nitrazepam

The primary utility of 2-amino-5-nitrobenzophenone lies in its role as a key intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs.[4] Specifically, it is a direct precursor to nitrazepam.[7][13][14]

Synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone:

The synthesis of nitrazepam from 2-amino-5-nitrobenzophenone proceeds through a two-step sequence:

  • Acylation: The amino group of 2-amino-5-nitrobenzophenone is acylated using chloroacetyl chloride.[13][15] This reaction forms 2-(chloroacetamido)-5-nitrobenzophenone.

  • Cyclization: The resulting intermediate undergoes cyclization with ammonia to form the seven-membered diazepine ring of nitrazepam.[13][14]

Caption: Synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone.

In contrast, utilizing this compound for the synthesis of nitrazepam would necessitate the aforementioned conversion of the methyl group to an amino group, adding complexity and likely reducing the overall yield of the process.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitrobenzophenone via Friedel-Crafts Acylation

  • Materials: p-Nitroaniline, benzoyl chloride, anhydrous zinc chloride, toluene, hydrochloric acid, ammonium hydroxide.

  • Procedure:

    • In a reaction vessel, combine p-nitroaniline and anhydrous zinc chloride in toluene.

    • Heat the mixture and slowly add benzoyl chloride.

    • After the addition is complete, maintain the reaction at an elevated temperature to ensure completion.

    • Cool the mixture and hydrolyze with hydrochloric acid.

    • Neutralize with ammonium hydroxide and extract the product with toluene.

    • Purify the crude product by recrystallization from a suitable solvent.[11][12]

Protocol 2: Synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone

  • Materials: 2-amino-5-nitrobenzophenone, chloroacetyl chloride, chloroform, ammonia, ethanol.

  • Procedure:

    • Dissolve 2-amino-5-nitrobenzophenone in dry chloroform.

    • Add chloroacetyl chloride and stir at a slightly elevated temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting 2-(chloroacetamido)-5-nitrobenzophenone in a suitable solvent system like ethanol.

    • Introduce ammonia to induce cyclization.

    • Isolate and purify the precipitated nitrazepam.[13]

Comparative Performance and Conclusion

For the direct synthesis of benzodiazepines like nitrazepam, 2-amino-5-nitrobenzophenone is the unequivocally superior starting material. Its amino group is primed for the necessary acylation and cyclization reactions that form the core of the benzodiazepine structure. The use of this compound would introduce a cumbersome and inefficient detour to convert the methyl group into the required amino functionality.

While this compound may have applications in other areas of organic synthesis, its utility as a direct precursor for this class of pharmaceuticals is limited. Therefore, for researchers and professionals in drug development focused on benzodiazepine synthesis, the procurement and utilization of 2-amino-5-nitrobenzophenone is the more logical and efficient choice. This decision is supported by the streamlined synthetic pathway, which translates to higher yields, reduced production costs, and a more straightforward purification process.

References

A Comparative Guide to the Synthesis of 2-Methyl-5-nitrobenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides an in-depth comparison of two primary synthetic pathways to 2-Methyl-5-nitrobenzophenone, a key intermediate in the synthesis of various biologically active molecules. The presented routes, Friedel-Crafts acylation and Suzuki-Miyaura coupling, are critically evaluated to provide researchers and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction to this compound

This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its structural features, including a nitro group and a methyl group on one of the phenyl rings, offer multiple points for further functionalization, making it a versatile precursor for the synthesis of a range of target molecules, including potential therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

Route 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring (in this case, benzene) to form a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the desired benzophenone. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents polysubstitution.[2]

Experimental Protocol

The synthesis of this compound via Friedel-Crafts acylation is a two-step process, starting from 2-methyl-5-nitrobenzoic acid.

Step 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride

A solution of 2-methyl-5-nitrobenzoic acid in excess thionyl chloride is refluxed. The thionyl chloride serves as both the solvent and the chlorinating agent. After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude 2-methyl-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Benzene

Anhydrous aluminum chloride is suspended in an inert solvent, such as dichloromethane, and cooled in an ice bath. A solution of 2-methyl-5-nitrobenzoyl chloride in the same solvent is then added dropwise. Following this, benzene is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex with the product. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

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start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } caption [label="Workflow for Friedel-Crafts Acylation", fontsize=10, fontname="Arial"];

Discussion of the Friedel-Crafts Route

Advantages:

  • Cost-effective: The starting materials and reagents for Friedel-Crafts acylation are generally inexpensive and readily available.

  • Well-established: The reaction is a classic and well-understood method in organic synthesis.

Disadvantages:

  • Stoichiometric Lewis Acid: The reaction requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it, rendering it inactive.[3] This can lead to significant waste and purification challenges.

  • Harsh Conditions: The use of a strong Lewis acid like AlCl₃ can lead to side reactions and may not be compatible with sensitive functional groups.

  • Deactivating Effect of the Nitro Group: The electron-withdrawing nitro group on the benzoyl chloride can decrease the reactivity of the acylium ion, potentially leading to lower yields and requiring more forcing reaction conditions.[3]

Route 2: The Modern Approach - Acylative Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[4] The acylative variant of this reaction provides a modern and efficient route to ketones.

Mechanistic Insight

The catalytic cycle of the acylative Suzuki coupling begins with the oxidative addition of the acyl chloride to the Pd(0) catalyst to form a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the desired ketone and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of a suitable base is crucial for the transmetalation step.

Experimental Protocol

Similar to the Friedel-Crafts route, the starting material is 2-methyl-5-nitrobenzoyl chloride, the synthesis of which is described above.

Acylative Suzuki-Miyaura Coupling

In a reaction flask, 2-methyl-5-nitrobenzoyl chloride, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in an anhydrous solvent such as toluene or dioxane. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography. A study on the acylative Suzuki-Miyaura cross-coupling of 4-nitrobenzoyl chloride with phenylboronic acid reported a near-quantitative yield (99%), highlighting the efficiency of this method even with nitro-substituted substrates.[5][6]

dot digraph "Suzuki-Miyaura Coupling Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

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start -> step1; step1 -> product; } caption [label="Workflow for Acylative Suzuki-Miyaura Coupling", fontsize=10, fontname="Arial"];

Discussion of the Suzuki-Miyaura Route

Advantages:

  • High Yield and Selectivity: Acylative Suzuki couplings are known for their high yields and excellent functional group tolerance. The mild reaction conditions often lead to cleaner reactions with fewer byproducts.[5][6]

  • Catalytic Palladium: Only a catalytic amount of the expensive palladium catalyst is required, making the process more atom-economical compared to the stoichiometric Lewis acid in the Friedel-Crafts reaction.

  • Mild Reaction Conditions: The reaction is typically carried out under milder conditions than Friedel-Crafts acylation, making it compatible with a wider range of functional groups.

Disadvantages:

  • Cost of Catalyst and Reagents: Palladium catalysts and boronic acids can be more expensive than the reagents used in the Friedel-Crafts reaction.

  • Sensitivity to Air and Moisture: The palladium catalyst can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Performance Comparison

ParameterFriedel-Crafts AcylationAcylative Suzuki-Miyaura Coupling
Starting Materials 2-Methyl-5-nitrobenzoic acid, Benzene2-Methyl-5-nitrobenzoic acid, Phenylboronic acid
Key Reagents Thionyl chloride, Aluminum chlorideThionyl chloride, Palladium catalyst, Base
Reaction Conditions Often requires elevated temperatures and strongly acidic conditionsGenerally mild heating under inert atmosphere
Reported Yield Moderate to good (can be variable)Good to excellent (often >90%)[5][6]
Byproducts HCl, AlCl₃-ketone complexBoron-containing byproducts, salts
Purification Can be challenging due to catalyst-product complexTypically straightforward column chromatography
Scalability Well-established for large-scale synthesisCan be challenging and costly to scale up due to catalyst cost
Cost Generally lower reagent costHigher catalyst and starting material cost

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the acylative Suzuki-Miyaura coupling represent viable synthetic routes to this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis.

For large-scale, cost-sensitive production where the potential for lower yields and more challenging purification can be managed, the Friedel-Crafts acylation remains a relevant and economical choice. Its long history in industrial chemistry provides a wealth of process knowledge.

For laboratory-scale synthesis, medicinal chemistry applications, or when high purity and yield are paramount, the acylative Suzuki-Miyaura coupling is the superior method. Its mild conditions, high functional group tolerance, and excellent reported yields for similar substrates make it a more reliable and efficient route for producing high-quality this compound, despite the higher initial cost of the catalyst and reagents.

Ultimately, the decision should be based on a careful consideration of the desired scale, purity requirements, available budget, and the technical expertise of the research team.

References

  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Accessed January 2026.
  • BenchChem. Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Accessed January 2026.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Accessed January 2026.
  • Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts.
  • Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with arylboronic acids a.
  • (2-Methyl-5-nitrophenyl)methanol - 22474-47-1. Vulcanchem. Accessed January 2026.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium comple. RSC Publishing. Accessed January 2026.
  • Compatibility of Grignard reagents with aromatic nitro groups. Chemistry Stack Exchange. Accessed January 2026.
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Accessed January 2026.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Accessed January 2026.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Accessed January 2026.
  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Accessed January 2026.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Accessed January 2026.
  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Accessed January 2026.
  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Nitrobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. The positional isomerism of a functional group on a core scaffold can profoundly influence a molecule's physicochemical properties, biological activity, and toxicological profile. This guide provides an in-depth comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of nitrobenzophenone, equipping you with the knowledge to distinguish these closely related compounds with confidence.

The Structural Influence of the Nitro Group: An Overview

The three isomers of nitrobenzophenone—2-nitrobenzophenone, 3-nitrobenzophenone, and 4-nitrobenzophenone—share the same molecular formula (C₁₃H₉NO₃) and molecular weight (227.22 g/mol ). Their distinct properties arise from the position of the electron-withdrawing nitro (-NO₂) group on one of the phenyl rings of the benzophenone core. This seemingly subtle difference creates unique electronic and steric environments that are readily probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The position of the nitro group in nitrobenzophenone isomers leads to predictable and discernible differences in their NMR spectra.

¹H NMR Spectroscopy: Unraveling Proton Environments

The electron-withdrawing nature of the nitro group deshields nearby protons, causing their signals to appear at higher chemical shifts (downfield). The magnitude of this effect is dependent on the proximity and relative position of the protons to the nitro group.

Table 1: Experimental and Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

IsomerPredicted/Experimental Chemical Shifts (δ, ppm)
2-Nitrobenzophenone Aromatic Protons: Complex multiplet expected between ~7.4-8.2 ppm. The proximity of the nitro group to the benzoyl group is likely to cause significant deshielding and complex splitting patterns for the protons on both rings.
3-Nitrobenzophenone Aromatic Protons: Signals are expected in the range of ~7.5-8.6 ppm. The proton situated between the nitro and benzoyl groups (at the 2-position of the nitro-substituted ring) is expected to be the most deshielded.
4-Nitrobenzophenone Aromatic Protons: Two distinct doublets for the nitro-substituted ring are observed around 8.3 ppm and 7.9 ppm. The protons on the unsubstituted phenyl ring typically appear as a multiplet between 7.5-7.8 ppm.[1]

Expert Insights: The ortho-isomer is expected to display the most complex ¹H NMR spectrum due to the steric hindrance between the nitro and benzoyl groups, which may restrict bond rotation and lead to through-space interactions. In contrast, the para-isomer, with its higher symmetry, presents a more straightforward spectrum with clearly defined doublets for the substituted ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The electron-withdrawing nitro group also influences the chemical shifts of the carbon atoms in the aromatic rings. Carbons directly attached to or in close proximity to the nitro group are significantly deshielded.

Table 2: Experimental and Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

IsomerPredicted/Experimental Chemical Shifts (δ, ppm)
2-Nitrobenzophenone Aromatic Carbons: ~124-148 ppm. The carbon bearing the nitro group will be significantly deshielded. Carbonyl Carbon: ~195 ppm.
3-Nitrobenzophenone Aromatic Carbons: ~123-148 ppm. The ipso-carbon to the nitro group will show a large downfield shift. Carbonyl Carbon: ~194 ppm.
4-Nitrobenzophenone Aromatic Carbons: ~124-150 ppm. The carbon attached to the nitro group is observed around 150 ppm. Carbonyl Carbon: ~195 ppm.[2]

Causality Behind the Shifts: The deshielding effect of the nitro group in ¹³C NMR is most pronounced on the carbon atom to which it is directly attached (the ipso-carbon). The effect diminishes with distance, but the overall pattern of chemical shifts provides a unique fingerprint for each isomer.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining comparable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the nitrobenzophenone isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a 45-degree pulse width, a relaxation delay of 2 seconds, and an accumulation of 512-1024 scans.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Nitrobenzophenone Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz for ¹H, 100 MHz for ¹³C) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift Analysis (ppm vs. TMS) Processing->Analysis

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The nitrobenzophenone isomers all exhibit characteristic absorption bands for the carbonyl (C=O) group of the ketone and the nitro (N-O) group. The precise position of these bands can be subtly influenced by the electronic effects of the isomer.

Table 3: Key Experimental IR Absorption Bands (cm⁻¹)

IsomerC=O (Ketone) StretchN-O Asymmetric StretchN-O Symmetric Stretch
2-Nitrobenzophenone ~1670-1680~1520-1530~1340-1350
3-Nitrobenzophenone ~1660-1670[3]~1525-1535[3]~1345-1355[3]
4-Nitrobenzophenone ~1660-1670[4]~1515-1525[4]~1340-1350[4]

Self-Validating System: The presence of strong absorption bands in these characteristic regions provides a high degree of confidence in the identification of the nitrobenzophenone scaffold. The subtle shifts in the C=O and N-O stretching frequencies between isomers, although small, can be used as a supporting piece of evidence in their differentiation.

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid nitrobenzophenone isomer directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

FTIR_Workflow cluster_sample Sample Placement cluster_measurement Spectral Measurement cluster_analysis Data Analysis Solid_Sample Solid Nitrobenzophenone ATR_Crystal ATR Crystal Solid_Sample->ATR_Crystal FTIR FTIR Spectrometer ATR_Crystal->FTIR Background Record Background FTIR->Background Sample_Scan Record Sample Spectrum FTIR->Sample_Scan Subtraction Background Subtraction Background->Subtraction Sample_Scan->Subtraction Final_Spectrum Final IR Spectrum Subtraction->Final_Spectrum Interpretation Peak Identification (cm⁻¹) Final_Spectrum->Interpretation

Workflow for ATR-FTIR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) of the nitrobenzophenone isomers are influenced by the extent of conjugation and the electronic effects of the nitro group.

Table 4: Predicted and Experimental UV-Vis Absorption Maxima (λmax, nm)

IsomerPredicted/Experimental λmax (in Ethanol/Methanol)
2-Nitrobenzophenone A broad absorption band is expected around 250-260 nm, with a possible shoulder at longer wavelengths due to n→π* transitions.
3-Nitrobenzophenone An absorption peak in the range of 310-350 nm has been reported.[5]
4-Nitrobenzophenone A strong absorption is typically observed around 260-270 nm.

Expert Insights: The position of the nitro group affects the electronic communication between the two phenyl rings and the carbonyl group. In the para-isomer, the nitro group is in direct conjugation with the carbonyl group through the phenyl ring, which can influence the energy of the π→π* transitions. The meta-isomer exhibits less direct conjugation, and the ortho-isomer's spectrum may be affected by steric hindrance, potentially leading to a blue shift compared to the para-isomer.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nitrobenzophenone isomer in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For all three nitrobenzophenone isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 227.

Table 5: Key Mass Spectrometry Fragments (m/z)

IsomerExpected Key Fragments (m/z)
2-Nitrobenzophenone [M]⁺: 227, [M-NO₂]⁺: 181, [C₆H₅CO]⁺: 105, [C₆H₅]⁺: 77
3-Nitrobenzophenone [M]⁺: 227, [M-NO₂]⁺: 181, [C₆H₅CO]⁺: 105, [C₆H₅]⁺: 77[3]
4-Nitrobenzophenone [M]⁺: 227, [M-NO₂]⁺: 181, [C₆H₅CO]⁺: 105, [C₆H₅]⁺: 77[6]

Trustworthiness of Fragmentation: While the major fragments are often the same for all three isomers, the relative intensities of these fragments can sometimes provide clues to the isomer's identity. However, differentiation based solely on conventional electron ionization (EI) mass spectra can be challenging.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

MS_Workflow Sample Nitrobenzophenone Isomer Ionization Electron Ionization (70 eV) Sample->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analyzer (m/z separation) Fragmentation->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of nitrobenzophenone isomers relies on a holistic interpretation of data from multiple spectroscopic techniques. While each method provides valuable pieces of the puzzle, it is the convergence of evidence from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry that enables a confident and unambiguous structural assignment. This guide provides a foundational framework for this analytical challenge, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

References

  • 3-nitrobenzophenone. (2024). ChemBK. Retrieved from [Link][5]

  • 3-Nitrobenzophenone. PubChem. Retrieved from [Link][3]

  • 3-Nitrobenzophenone. NIST WebBook. Retrieved from [Link]

  • 4-Nitrobenzophenone - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link][4]

  • Methanone, (4-nitrophenyl)phenyl-. NIST WebBook. Retrieved from [Link][6]

  • Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. Retrieved from [Link]

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  • Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Academia.edu. Retrieved from [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Retrieved from [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Retrieved from [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. NIH. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Oregon State University. Retrieved from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Madison. Retrieved from [Link]

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  • The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. ResearchGate. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of 2-Methyl-5-nitrobenzophenone: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Methyl-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two ubiquitous chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for this purpose. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on established scientific principles and data from analogous compounds.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities in an API, even in trace amounts, can have significant implications, potentially altering the drug's therapeutic effect, inducing toxicity, or affecting its stability. Consequently, regulatory bodies worldwide mandate stringent purity control. The choice of analytical technique for this assessment is critical, balancing the need for accuracy, precision, and sensitivity with practical considerations like speed and cost. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision between HPLC and TLC for the purity analysis of this compound.

Theoretical Foundations: A Tale of Two Chromatographies

Both HPLC and TLC operate on the fundamental principle of chromatography: the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] However, their practical implementations and resulting analytical power differ significantly.

High-Performance Liquid Chromatography (HPLC) is a form of column chromatography that utilizes high pressure to force a liquid mobile phase through a column packed with a solid stationary phase.[2] This high pressure allows for the use of very small stationary phase particles, leading to a large surface area for interactions between the stationary phase and the analytes. The result is a highly efficient separation with exceptional resolution.[3]

Thin-Layer Chromatography (TLC) , on the other hand, is a planar chromatographic technique. The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat carrier such as a glass plate or aluminum foil.[1] The mobile phase moves up the plate by capillary action, and the separation occurs as the components of the mixture travel at different rates.[1]

Head-to-Head Comparison: HPLC vs. TLC for Purity Assessment

The choice between HPLC and TLC for the purity determination of this compound hinges on the specific analytical requirements. While HPLC is generally considered the gold standard for quantitative analysis in the pharmaceutical industry, TLC offers a rapid and cost-effective alternative for qualitative and semi-quantitative screening.[2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Column chromatography with high-pressure solvent delivery.[2]Planar chromatography with mobile phase movement by capillary action.[1]
Resolution Very high, capable of separating closely related impurities.[3]Lower resolution compared to HPLC.[1]
Quantitative Analysis Excellent precision and accuracy, ideal for validation.[3]Semi-quantitative at best; quantitative with a densitometer.[4][5]
Sensitivity High (ng to pg range).[6]Lower (µg to ng range).[2]
Speed 5-30 minutes per sample.[7]High throughput, multiple samples can be run simultaneously.[1]
Cost High initial instrument cost and ongoing solvent/column expenses.[2]Low cost of materials and equipment.[1]
Automation Fully automatable for high-throughput analysis.[3]Generally a manual technique, though some automation is possible.
Ideal Use Case Definitive purity determination, method validation, stability studies.[6]Rapid screening, reaction monitoring, qualitative identification.[1]

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust starting point for the purity assessment of this compound using both HPLC and TLC. The selection of mobile and stationary phases is based on the known properties of this compound, which is soluble in solvents like chloroform, ether, and ethyl acetate.[8][9]

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantitative determination of this compound and its potential impurities.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Justification of Parameters:

  • C18 Column: A C18 stationary phase is a versatile and widely used choice for the separation of non-polar to moderately polar compounds like benzophenone derivatives.[10][11]

  • Mobile Phase: The acetonitrile/water mixture provides good elution strength for the analyte. The addition of formic acid helps to improve peak shape and is compatible with mass spectrometry if further characterization of impurities is needed.[10]

  • UV Detection: Aromatic compounds with nitro groups, such as this compound, exhibit strong UV absorbance, making UV detection a sensitive and appropriate choice.[12] A wavelength of 254 nm is a common choice for aromatic compounds.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Standard Prepare Standard Solution Inject Inject Standard & Sample Prep_Standard->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) Method

This normal-phase TLC method is suitable for rapid, qualitative purity assessment.

ParameterCondition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Chamber Saturated with mobile phase
Sample Application 1-2 µL spots
Detection UV light at 254 nm

Justification of Parameters:

  • Silica Gel Plate: Silica gel is a polar stationary phase, making it suitable for normal-phase chromatography of moderately polar compounds.[13]

  • Mobile Phase: A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for the fine-tuning of the mobile phase strength to achieve optimal separation.[14]

  • UV Detection: The F254 indicator in the silica gel fluoresces under UV light, and compounds that absorb UV light (like this compound) will appear as dark spots.

  • Standard and Sample Solutions (1 mg/mL): Dissolve approximately 1 mg of the reference standard and the sample in 1 mL of a volatile solvent like ethyl acetate.

TLC_Workflow cluster_prep Preparation cluster_analysis Development cluster_visualization Visualization Prep_Chamber Prepare & Saturate Chamber Develop Develop Plate Prep_Chamber->Develop Prep_Plate Prepare TLC Plate Spot Spot Plate Prep_Plate->Spot Prep_Solutions Prepare Sample & Standard Prep_Solutions->Spot Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize under UV Light Dry->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Assess Assess Purity Calculate_Rf->Assess

Caption: Workflow for the TLC analysis of this compound.

Method Validation: Ensuring Trustworthy Results

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for this validation.[15][16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18][19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Due to its superior precision, accuracy, and sensitivity, HPLC is the far more suitable technique for full method validation according to ICH guidelines.[2][20] While TLC can be used for limit tests, its quantitative capabilities are generally not sufficient for the rigorous validation required for API purity assays.[2]

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and TLC for assessing the purity of this compound is a classic example of balancing analytical power with practical constraints.

  • HPLC is the unequivocal choice for definitive, quantitative purity assessment. Its high resolution, sensitivity, and amenability to validation make it the gold standard for quality control, batch release, and regulatory submissions.[7][20]

  • TLC serves as an invaluable, rapid, and cost-effective screening tool. It is ideal for monitoring the progress of a chemical reaction, quickly checking the purity of starting materials, or for use in resource-limited settings.[1][3]

Ultimately, these two techniques are not mutually exclusive but rather complementary. A well-equipped laboratory will leverage the strengths of both: using TLC for rapid, in-process checks and HPLC for the final, critical quality assessment. This integrated approach ensures both efficiency in the development process and the uncompromising quality of the final pharmaceutical product.

References

  • Pozharitskaya, O. N., Shikov, A. N., & Makarov, V. G. (2007). Comparison between HPLC and HPTLC densitometry for the determination of icariin from Epimedium koreanum extracts. Semantic Scholar. Retrieved from [Link]

  • Ramadhani, F. A., Kusumawati, I., Primaharinastiti, R., Rullyansyah, S., Sandhori, F. J., & Prasetyawan, H. R. (2023). Comparative Study of Densitometry and Videodensitometry for Quantitating the Active Pharmaceutical Ingredients Using Thin Layer Chromatography. Journal of Pharmaceutical and Applied Chemistry. Retrieved from [Link]

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  • Shakila, R. J., Vasundhara, T. S., & Kumudavally, K. V. (2001). A comparison of TLC-densitometry and HPLC method for the determination of biogenic amines in fish and fishery products. Food Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pozharitskaya, O. N., Shikov, A. N., Kosman, V. M., Demchenko, D. V., Eschenko, A. Y., & Makarov, V. G. (2007). Comparison between HPLC and HPTLC densitometry for the determination of icariin from Epimedium koreanum extracts. ResearchGate. Retrieved from [Link]

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A Comparative Guide to Intermediates in Benzodiazepine Synthesis: 2-Methyl-5-nitrobenzophenone and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzodiazepines represent a critical class of therapeutic agents, with their synthesis being a cornerstone of medicinal chemistry.[1] The selection of an appropriate starting intermediate is a pivotal decision that dictates the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides an in-depth, objective comparison of 2-methyl-5-nitrobenzophenone and other key benzophenone intermediates in the synthesis of 1,4-benzodiazepines. By examining experimental data, reaction mechanisms, and process parameters, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in precursor selection.

Introduction: The Strategic Importance of Intermediates in Benzodiazepine Synthesis

The core structure of most pharmacologically active benzodiazepines consists of a benzene ring fused to a diazepine ring.[2] The construction of this bicyclic system is typically achieved through the cyclization of a suitably substituted 2-aminobenzophenone derivative. The nature and position of substituents on the benzophenone scaffold directly influence the reaction pathways, yields, and the identity of the final benzodiazepine product. Consequently, the choice of the initial benzophenone intermediate is a strategic decision with far-reaching implications for the entire drug development pipeline.

This guide will focus on a comparative analysis of two prominent synthetic strategies, one commencing with this compound and a more traditional route employing intermediates like 2-amino-5-chlorobenzophenone.

The this compound Pathway: A Closer Look

While less common in publicly available literature for the direct synthesis of classic benzodiazepines like diazepam, this compound and related compounds are valuable intermediates in the synthesis of various heterocyclic compounds, including derivatives of benzodiazepines. The presence of the nitro group offers a versatile handle for further chemical transformations.

A plausible synthetic route starting from a related compound, 2-amino-5-nitrobenzophenone, is often employed for the synthesis of nitrazepam and its analogues.[3] The synthesis of 2-amino-5-nitrobenzophenone itself is typically achieved via a Friedel-Crafts reaction.[4]

Synthesis of the Precursor: 2-Amino-5-nitrobenzophenone

A common industrial method for synthesizing 2-amino-5-nitrobenzophenone involves the Friedel-Crafts acylation of p-nitroaniline with benzoyl chloride, using a Lewis acid catalyst such as zinc chloride.[5] This method is favored for its regioselectivity.[5]

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzophenone [5]

  • Reaction Setup: Charge a suitable reaction vessel with o-chlorobenzoyl chloride and anhydrous zinc chloride.

  • Reagent Addition: While maintaining an internal temperature of 130-140°C, slowly add p-nitroaniline in portions over approximately 30 minutes.

  • Reaction: Following the addition, increase the temperature to 200-205°C and maintain for one hour.

  • Hydrolysis: Cool the reaction mixture to 100-105°C and carefully add a mixture of water and hydrochloric acid.

  • Work-up and Extraction: Adjust the pH with ammonium hydroxide and extract the product with toluene at 50-60°C.

  • Purification: Distill the combined toluene extracts under reduced pressure and cool to crystallize the product. Filter, wash with cold toluene, and dry the crystals.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_product Intermediate Product p_nitroaniline p-Nitroaniline reaction Reaction with ZnCl2 catalyst p_nitroaniline->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction product 2-Amino-5-nitrobenzophenone reaction->product

Caption: Synthesis of 2-Amino-5-nitrobenzophenone.

The Alternative Pathway: 2-Amino-5-chlorobenzophenone as a Versatile Precursor

A more extensively documented and industrially significant route to several key benzodiazepines, including nordiazepam (a precursor to diazepam), utilizes 2-amino-5-chlorobenzophenone as the starting material.[6][7][8] This intermediate offers a direct pathway to the core benzodiazepine structure.

Synthesis of Nordiazepam from 2-Amino-5-chlorobenzophenone

The synthesis of nordiazepam from 2-amino-5-chlorobenzophenone typically involves a two-step process: acylation followed by cyclization.[8][9]

Experimental Protocol: Synthesis of Nordiazepam [8][9]

  • Acylation: Dissolve 2-amino-5-chlorobenzophenone in a dry, non-polar solvent like chloroform. Add chloroacetyl chloride dropwise with stirring. After the addition, continue stirring for an additional hour. Evaporate the solvent to obtain the crude 2-(chloroacetamido)-5-chlorobenzophenone.

  • Cyclization: To the crude product from the previous step, add ammonia-saturated ethanol, hexamethylenetetramine (hexamine), and tetrahydrofuran (THF). Reflux the mixture for several hours. After reflux, distill off the volatile components. Add toluene and a catalytic amount of p-toluenesulfonic acid and reflux with azeotropic removal of water.

  • Work-up and Purification: After cooling, add hot water and then allow the mixture to cool further. The crude nordiazepam will precipitate and can be collected by vacuum filtration, washed with water and cold toluene, and then dried.

Visualization of the Synthetic Workflow

NordiazepamSynthesis cluster_start Starting Material cluster_acylation Acylation cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product start_material 2-Amino-5-chlorobenzophenone acylation React with Chloroacetyl Chloride start_material->acylation intermediate 2-(Chloroacetamido)-5-chlorobenzophenone acylation->intermediate cyclization Ammonia, Hexamine, p-Toluenesulfonic acid intermediate->cyclization product Nordiazepam cyclization->product

Caption: Synthesis of Nordiazepam.

Comparative Analysis of Intermediates

The selection of an intermediate has significant consequences for the overall efficiency and practicality of a synthetic route. The following table provides a comparative overview of the key performance indicators for the discussed pathways.

FeatureThis compound Pathway (via 2-amino-5-nitrobenzophenone)2-Amino-5-chlorobenzophenone Pathway
Versatility Primarily used for nitro-substituted benzodiazepines like nitrazepam and flunitrazepam.[4][10]A versatile precursor for a wide range of clinically significant benzodiazepines including diazepam, lorazepam, and chlordiazepoxide.[11]
Number of Synthetic Steps The synthesis of the initial precursor can be complex. Subsequent steps to the final product can also be multi-staged.The pathway from 2-amino-5-chlorobenzophenone to the benzodiazepine core is often more direct.[11]
Reported Yields Yields for the initial Friedel-Crafts acylation can be variable. Subsequent cyclization yields depend on the specific target molecule.High yields are reported for the acylation of 2-amino-5-chlorobenzophenone (often exceeding 90%).[12] Subsequent cyclization yields are also generally favorable.[8]
Reaction Conditions The initial Friedel-Crafts acylation often requires harsh conditions (high temperatures and strong Lewis acids).[5]Milder reaction conditions can often be employed for the acylation and cyclization steps.
Safety and Handling The use of nitro compounds requires careful handling due to their potential for instability.While standard laboratory precautions are necessary, the intermediates are generally considered more stable.
Cost-Effectiveness The cost of starting materials and the need for potentially more complex purification steps can impact overall cost.The starting materials are often more readily available and the synthetic route can be more cost-effective for large-scale production.

Conclusion and Future Perspectives

Both this compound (and its amino-analogue) and 2-amino-5-chlorobenzophenone are valuable intermediates in the synthesis of benzodiazepines. The choice between them is largely dictated by the desired final product.

The 2-amino-5-chlorobenzophenone pathway remains the workhorse for the synthesis of many classic, widely-used benzodiazepines due to its versatility, high yields, and more established and scalable protocols.

The this compound route, while potentially more specialized, offers access to a different spectrum of benzodiazepine derivatives. The nitro group provides a synthetic handle for further functionalization, opening avenues for the development of novel benzodiazepine-based therapeutics.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, including the use of novel catalysts and flow chemistry, to further optimize the production of these vital medicines.[13][14]

References

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  • Taylor & Francis Online. (n.d.). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Retrieved from [Link]

  • Erowid. (n.d.). Diazepam (Valium) Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nordazepam. Retrieved from [Link]

  • IJTSRD. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. Retrieved from [Link]

  • SDI. (n.d.). 2 AMINO 5 NITRO BENZOPHENONE. Retrieved from [Link]

  • AIR Unimi. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone.
  • LookChem. (n.d.). Cas 1088-11-5,Nordazepam. Retrieved from [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-5-nitrobenzophenone

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the synthesis of this compound, supported by experimental data and detailed methodologies. We will explore the classic Friedel-Crafts acylation route with various catalytic systems and the more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering insights into the advantages and limitations of each approach.

I. The Cornerstone of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and widely utilized method for the formation of aryl ketones, including this compound.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl group is introduced into an aromatic ring.[2] In the context of our target molecule, this typically involves the reaction of toluene with 4-nitrobenzoyl chloride in the presence of a catalyst.

A. Traditional Homogeneous Lewis Acid Catalysis

The archetypal Friedel-Crafts acylation employs a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in a homogeneous reaction medium.[3][4]

Mechanism of Action: The Lewis acid activates the acylating agent (4-nitrobenzoyl chloride) by coordinating to the carbonyl oxygen and the chlorine atom, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring to form the desired benzophenone.[5]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation with AlCl₃ (Adapted from similar syntheses)

  • Reaction Setup: A dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane or excess toluene.

  • Reagent Addition: The flask is cooled to 0-5 °C in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: Toluene (1.0 to 1.5 equivalents) is then added dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford this compound.[6]

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.[6] The low temperature during reagent addition helps to control the exothermic reaction and minimize the formation of side products. The acidic work-up is necessary to decompose the aluminum chloride-ketone complex formed during the reaction.[5]

B. Heterogeneous Solid Acid Catalysis: A Greener Alternative

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods.[3][7] Heterogeneous solid acid catalysts, such as zeolites, clays, and supported Lewis acids, offer several advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for recycling and reuse, and reduced generation of corrosive waste streams.[7][8]

Mechanism of Action: The mechanism is analogous to the homogeneous system, with the solid acid providing the Lewis or Brønsted acid sites necessary to activate the acylating agent.[7]

Experimental Protocol: Synthesis of this compound using a ZnCl₂/SiO₂ Heterogeneous Catalyst (Adapted from similar syntheses)

  • Catalyst Preparation: A silica-supported zinc chloride catalyst can be prepared by impregnating silica gel with an aqueous solution of ZnCl₂, followed by drying and calcination.[9]

  • Reaction Setup: A round-bottom flask is charged with the ZnCl₂/SiO₂ catalyst, toluene (as both reactant and solvent), and 4-nitrobenzoyl chloride.

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a designated period (e.g., 3-6 hours).[9] Reaction progress is monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is then washed with a sodium bicarbonate solution and water, dried, and the solvent is evaporated. The crude product is purified by standard methods.

II. Modern Approaches: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10][11] This method offers high functional group tolerance and can be an excellent alternative to Friedel-Crafts acylation, especially when dealing with sensitive substrates. For the synthesis of this compound, this would involve the coupling of a suitable arylboronic acid with an aryl halide. A more recent and innovative approach involves the use of nitroarenes as coupling partners, which could provide a more direct route.[12][13]

Mechanism of Action: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[14]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling (Hypothetical Route)

  • Reactants: 2-bromo-4-nitrotoluene and benzoylboronic acid (or a related boronic acid derivative).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[14]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the aryl halide, arylboronic acid, palladium catalyst, ligand, and base are combined in a suitable solvent system (e.g., toluene, dioxane, or a mixture with water).[10]

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Comparative Performance of Catalytic Systems

The choice of catalytic system for the synthesis of this compound depends on several factors, including yield, selectivity, cost, and environmental impact. The following table provides a comparative summary based on available data for similar reactions.

Catalytic SystemCatalystTypical YieldsKey AdvantagesKey Disadvantages
Homogeneous Friedel-Crafts AlCl₃, FeCl₃Good to ExcellentHigh reactivity, well-established.[1]Stoichiometric amounts of catalyst required, moisture sensitive, generates corrosive waste.[3][6]
Heterogeneous Friedel-Crafts Zeolites, Supported Lewis Acids (e.g., ZnCl₂/SiO₂)Moderate to GoodCatalyst is reusable and easily separated, environmentally friendlier.[7][8]May require higher temperatures and longer reaction times, potential for catalyst deactivation.[9]
Suzuki-Miyaura Coupling Palladium ComplexesGood to ExcellentHigh functional group tolerance, milder reaction conditions possible.[10][11]Palladium catalysts can be expensive, phosphine ligands can be air-sensitive, removal of residual palladium can be challenging.

Visualization of Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) 4-Nitrobenzoyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Toluene Toluene Sigma_Complex Sigma Complex (Intermediate) Toluene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product -H⁺

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Suzuki_Miyaura_Coupling Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar¹-Pd(II)-X L₂ Oxidative_Addition->Pd(II)_Complex + Ar¹-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorganocomplex Ar¹-Pd(II)-Ar² L₂ Transmetalation->Pd(II)_Diorganocomplex Organoboron Ar²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Diorganocomplex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product Ar¹-Ar² (Product) Reductive_Elimination->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent, Catalyst) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition (Substrates, Base if applicable) Reaction_Setup->Reagent_Addition Heating_Stirring Heating and Stirring (Monitor Temperature and Time) Reagent_Addition->Heating_Stirring Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Reaction_Monitoring Workup Aqueous Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, m.p.) Purification->Characterization End End Characterization->End

Caption: Generalized Experimental Workflow for Catalytic Synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through both traditional Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. While homogeneous Friedel-Crafts acylation with Lewis acids like AlCl₃ is a robust and high-yielding method, it suffers from drawbacks related to catalyst handling and waste generation. The development of heterogeneous solid acid catalysts presents a more sustainable alternative, though often at the cost of reaction efficiency.

The Suzuki-Miyaura cross-coupling offers a versatile and highly functional group tolerant approach, which may be particularly advantageous for complex substrate derivatives. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, potentially including novel catalyst designs and the exploration of alternative coupling partners.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14).
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024).
  • Google Patents. (2019). 2- methyl-5-nitro phenol production process.
  • Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • Sigma-Aldrich.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
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  • Beilstein-Institut. (n.d.).
  • Google Patents. (2020).
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  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.
  • Benchchem. (2025). Evaluating different catalysts for the synthesis of benzophenone oxime.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (2025). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrobenzophenone synthesis.
  • Benchchem. (2025). Comparative analysis of different catalytic systems for 2-aminobenzophenone synthesis.
  • National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrophenol.
  • Benchchem. (2025).

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A Comparative Study of the Electronic Effects of Substituents in Benzophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electronic effects of substituents on the physicochemical properties of benzophenones. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for characterizing these effects, supported by experimental data and detailed protocols.

Introduction: The Significance of Benzophenones and Substituent Effects

Benzophenones are a class of aromatic ketones that serve as crucial scaffolds in medicinal chemistry, materials science, and industrial applications.[1][2] Their utility is often dictated by the electronic properties of the benzophenone core, which can be finely tuned by the introduction of various substituents on the phenyl rings. Understanding the electronic effects of these substituents is paramount for the rational design of benzophenone derivatives with tailored properties.

The electronic influence of a substituent is broadly categorized into two primary mechanisms: the inductive effect and the resonance effect .[1]

  • Inductive Effect (σ-bond mediated): This effect is transmitted through the sigma bond framework of the molecule and arises from the intrinsic electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density towards themselves, while electron-donating groups (EDGs) push electron density away.

  • Resonance Effect (π-bond mediated): This effect involves the delocalization of π-electrons across the conjugated system of the benzophenone molecule. EDGs with lone pairs of electrons can donate electron density into the aromatic ring through resonance, while EWGs with π-bonds to electronegative atoms can withdraw electron density.

This guide will explore how these electronic effects manifest in the spectroscopic properties of substituted benzophenones and how they can be quantified and compared.

Theoretical Framework: Quantifying Electronic Effects

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity and physical properties of aromatic compounds.[3][4] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for a reaction of a substituted aromatic compound.

  • K₀ or k₀ is the corresponding constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to substituent effects.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[3]

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand their impact on the electron density distribution within the benzophenone molecule.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -NH₂ EDG_Effect Increases electron density on the ring EDG->EDG_Effect +I, +R effects Benzophenone Benzophenone Core EDG_Effect->Benzophenone Stabilizes positive charge in intermediates EWG e.g., -NO₂, -CN EWG_Effect Decreases electron density on the ring EWG->EWG_Effect -I, -R effects EWG_Effect->Benzophenone Stabilizes negative charge in intermediates

Caption: Inductive (+I) and resonance (+R) effects of substituents on the benzophenone core.

Experimental Analysis of Electronic Effects

The electronic effects of substituents in benzophenones can be experimentally probed using various spectroscopic techniques. This section provides a comparative analysis of these methods and detailed protocols for their implementation.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for examining the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is sensitive to the electronic environment of the chromophore.

  • Electron-Donating Groups (EDGs): Generally cause a bathochromic shift (shift to longer wavelengths) of the n→π* and π→π* transitions. This is due to the donation of electron density, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Typically induce a hypsochromic shift (shift to shorter wavelengths) of the n→π* transition, as they lower the energy of the non-bonding orbitals of the carbonyl oxygen. However, for π→π* transitions, strong EWGs can lead to a bathochromic shift by extending the conjugation.[5]

Table 1: UV-Vis Absorption Maxima (λmax) of Substituted Benzophenones

Substituent (para-position)λmax (n→π) (nm)λmax (π→π) (nm)Reference
-H347248[1]
-OCH₃339248[6]
-OH332250[6]
-NO₂---
-CN---

Note: Data for some substituents were not available in the searched literature.

  • Sample Preparation: Prepare a stock solution of the substituted benzophenone in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.2 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[7]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Determine the λmax values for the n→π* and π→π* transitions from the obtained spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for probing changes in the vibrational frequency of the carbonyl group (C=O) in benzophenones. The position of the C=O stretching frequency (νC=O) is highly sensitive to the electronic effects of the substituents.

  • Electron-Donating Groups (EDGs): Decrease the C=O stretching frequency. EDGs increase electron density on the carbonyl carbon through resonance, which weakens the C=O bond and lowers the energy required to stretch it.

  • Electron-Withdrawing Groups (EWGs): Increase the C=O stretching frequency. EWGs withdraw electron density from the carbonyl carbon, strengthening the C=O bond and increasing the vibrational energy.

Table 2: Carbonyl Stretching Frequencies (νC=O) of Substituted Benzophenones

Substituent (para-position)νC=O (cm⁻¹)Reference
-H1665[8]
-OCH₃1655-
-NH₂1645-
-NO₂1670-
-Cl1660-

Note: Specific values for some substituted benzophenones were not explicitly found in a single comparative table and are representative values based on general principles.

  • Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Grind a small amount of the benzophenone derivative with anhydrous KBr powder and press the mixture into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.[9]

  • Sample Preparation (Liquid/Solution): For liquid samples or solutions, a drop of the sample can be placed between two KBr or NaCl plates.[9]

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/plates with solvent).

  • Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic C=O stretching frequency in the region of 1600-1700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for directly observing the electronic environment of the carbonyl carbon. The chemical shift (δ) of the carbonyl carbon is sensitive to the electron density around it.

  • Electron-Donating Groups (EDGs): Cause an upfield shift (lower ppm value) of the carbonyl carbon signal. The increased electron density shields the nucleus from the external magnetic field.

  • Electron-Withdrawing Groups (EWGs): Cause a downfield shift (higher ppm value) of the carbonyl carbon signal. The decreased electron density deshields the nucleus.[2][10]

Table 3: ¹³C NMR Chemical Shifts (δ) of the Carbonyl Carbon in Substituted Benzophenones

Substituent (para-position)δC=O (ppm)Reference
-H196.7[2]
-OCH₃195.5-
-N(CH₃)₂193.8-
-NO₂196.0-
-CN195.8-

Note: Specific values for some substituted benzophenones were not explicitly found in a single comparative table and are representative values based on general principles.

  • Sample Preparation: Dissolve 5-25 mg of the substituted benzophenone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11] Ensure the sample is completely dissolved and the solution is free of any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Set the appropriate parameters for a ¹³C NMR experiment (e.g., pulse sequence, number of scans). Acquire the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Identify the chemical shift of the carbonyl carbon, which typically appears in the range of 190-200 ppm.[2]

Integrated Experimental Workflow

The characterization of a novel substituted benzophenone involves a systematic workflow that integrates the aforementioned spectroscopic techniques.

workflow start Synthesis & Purification of Substituted Benzophenone uv_vis UV-Vis Spectroscopy start->uv_vis ftir FT-IR Spectroscopy start->ftir nmr ¹³C NMR Spectroscopy start->nmr analysis Data Analysis & Comparison uv_vis->analysis λmax ftir->analysis ν(C=O) nmr->analysis δ(C=O) conclusion Structure-Property Relationship analysis->conclusion

Caption: Experimental workflow for the characterization of substituted benzophenones.

Conclusion

The electronic effects of substituents play a pivotal role in determining the properties and reactivity of benzophenones. By employing a combination of UV-Vis, FT-IR, and NMR spectroscopy, researchers can gain a comprehensive understanding of how electron-donating and electron-withdrawing groups modulate the electronic structure of the benzophenone core. This knowledge is instrumental in the design and development of novel benzophenone derivatives for a wide array of applications in science and industry. The systematic approach outlined in this guide provides a robust framework for the comparative analysis of these fundamental electronic effects.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
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  • Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill. [Link]

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  • Li, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8169. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning.
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
  • Yilmaz, H., & Yurdakul, S. (2004). A study of the vibrational spectra of benzophenone. Journal of Molecular Structure: THEOCHEM, 680(1-3), 127-133.
  • How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2024, February 6). YouTube. [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Semantic Scholar. [Link]

  • Hammett Equation - Mechanisms of Organic Reactions. (n.d.). Pharmacy 180. [Link]

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  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2011). National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

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A Researcher's Guide to Navigating Cross-Reactivity: The Case of 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput screening (HTS) and early-stage drug discovery, the specter of false positives looms large, wasting resources and derailing promising research avenues. A significant contributor to these misleading results is the phenomenon of Pan-Assay Interference Compounds (PAINS).[1][2] These molecules appear active across a wide range of assays not through specific, targeted biological interactions, but via nonspecific mechanisms that disrupt the assay technology itself.[3] This guide provides an in-depth analysis of 2-Methyl-5-nitrobenzophenone, a compound whose structural motifs—a nitroaromatic system and a benzophenone core—warrant careful consideration for potential cross-reactivity and assay interference.

While direct, extensive biological data for this compound is not abundant in public literature, its constituent chemical features serve as a valuable case study for understanding and predicting nonspecific activity.[4][5] By examining the known behaviors of these motifs, we can construct a robust framework for identifying and mitigating potential cross-reactivity, ensuring the integrity of biological assay data.

The Structural Flags of this compound: A Predictive Analysis

The structure of this compound contains two well-characterized "structural alerts" that are frequently associated with assay interference. Understanding the mechanisms behind these alerts is the first step in designing appropriate control experiments.

1. The Nitroaromatic Moiety: Nitroaromatic compounds are a well-documented class of PAINS.[6][7] Their potential for interference stems from several chemical properties:

  • Redox Cycling: The nitro group can undergo enzymatic or chemical reduction within the assay medium to form nitro radical anions. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[8] This surge in ROS can non-specifically oxidize and damage proteins or interfere with redox-sensitive assay readouts (e.g., those using luciferase or redox-sensitive dyes), creating a false signal of either inhibition or activation.[2]

  • Chemical Reactivity: The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, potentially leading to covalent modification of proteins, particularly those with reactive cysteine residues.[6][7]

  • Spectroscopic Interference: Many nitroaromatic compounds are colored and can absorb light in the visible spectrum, directly interfering with colorimetric and spectrophotometric assays.[9]

2. The Benzophenone Core: Benzophenones are widely used in biochemistry as photo-cross-linking agents due to their photoreactivity.[10][11] Upon excitation with UV light (typically around 350-360 nm), the benzophenone carbonyl group forms a reactive triplet diradical.[12]

  • Photoreactivity: This diradical can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond between the compound and a target protein or other biological molecules.[10][13] While this is a useful tool for photoaffinity labeling, it becomes a significant source of artifacts if the assay is exposed to ambient light, particularly in plate-based assays read by instruments that may use broad-spectrum light sources.[14]

  • Photosensitization: Excited benzophenone can also transfer its energy to molecular oxygen, generating singlet oxygen, a highly reactive ROS that can cause nonspecific damage to proteins and lipids.[13]

Comparative Analysis: Predicting Interference Across Assay Platforms

The potential for this compound to cause interference is not uniform across all assay types. Its cross-reactivity is highly dependent on the assay's principles and detection methods. The following table provides a predictive comparison based on the compound's structural motifs.

Assay TypeKey Components & PrinciplePredicted Interference Potential for this compoundPrimary Interference Mechanism(s)Recommended Alternative/Control
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled probe upon binding.Moderate to High Compound absorbance can quench fluorescence (inner filter effect). Autofluorescence of the compound.Use a structurally related analog lacking the nitro group (e.g., 2-Methylbenzophenone) as a negative control. Pre-read plates for compound autofluorescence.
Enzyme-Linked Immunosorbent Assay (ELISA) Relies on antibody-antigen recognition and often uses an enzymatic reporter (e.g., HRP) for a colorimetric or chemiluminescent signal.[15][16]High Redox cycling can interfere with HRP activity. Compound absorbance can interfere with colorimetric readouts (e.g., TMB). Nonspecific binding to assay surfaces or blocking proteins.[17]Perform assays with and without the primary antibody to detect nonspecific signal generation. Use a different detection system (e.g., time-resolved fluorescence).
Cell-Based Viability Assays (e.g., MTT, MTS) Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product.High Redox cycling can directly reduce the tetrazolium salt, giving a false signal of increased viability. Phototoxicity upon light exposure can induce cell death, giving a false signal of cytotoxicity.Use an orthogonal assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).
Luciferase Reporter Assays Measures light output from the enzymatic reaction catalyzed by luciferase.High Redox cycling can inhibit luciferase activity. Light absorbance by the compound can quench the luminescent signal.Run a parallel assay with purified luciferase enzyme to directly test for inhibition.
Thiol-Based Assays (e.g., CPM detection of CoA) Measures the reaction of a thiol-sensitive fluorescent probe (e.g., CPM) with free thiols.[6][7]High The nitroaromatic group can react with or oxidize free thiols, depleting the signal and appearing as an inhibitor.Pre-incubate the compound with a small molecule thiol like DTT or glutathione and observe if the inhibitory effect is abrogated.

Disclaimer: This table presents illustrative data based on the known properties of nitroaromatic and benzophenone moieties. Actual results should be confirmed experimentally.

Experimental Protocols for De-risking Promiscuous Activity

To distinguish true biological activity from assay artifacts, a series of validation and counter-screening experiments are essential. The following protocols provide a framework for assessing the cross-reactivity of compounds like this compound.

Protocol 1: Assay for H₂O₂ Production (Redox Cycling)

This protocol determines if a compound generates hydrogen peroxide, a hallmark of redox cycling.[8]

Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of a chromogen (e.g., Phenol Red) in the presence of H₂O₂. The resulting color change is measured spectrophotometrically.

Materials:

  • Test Compound (this compound)

  • Positive Control (e.g., Menadione)

  • Phenol Red solution

  • Horseradish Peroxidase (HRP)

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

Procedure:

  • Prepare a 2X working solution of the HRP/Phenol Red reagent in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to control wells and 50 µL of 2X test compound or 2X positive control to sample wells.

  • To assess the role of reducing agents, prepare parallel wells containing 1 mM DTT.

  • Add 50 µL of the 2X HRP/Phenol Red working solution to all wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 610 nm.

  • Interpretation: A significant increase in absorbance in the presence of the test compound indicates H₂O₂ production and potential redox cycling activity.

Protocol 2: Aggregation-Based Inhibition Assay

This protocol uses a detergent-based method to determine if inhibition is caused by the formation of compound aggregates.[18][19]

Principle: Non-specific inhibition caused by colloidal aggregates is often disrupted by the presence of a non-ionic detergent.

Materials:

  • Target enzyme and substrate for your primary assay.

  • Test Compound (this compound)

  • Non-ionic detergent (e.g., Triton X-100)

  • Assay Buffer

  • 96-well microplate

Procedure:

  • Run your primary enzyme inhibition assay according to its standard protocol.

  • Prepare a parallel set of assay plates. To the assay buffer in these parallel plates, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Generate dose-response curves for this compound in both the standard buffer and the detergent-containing buffer.

  • Compare the IC₅₀ values obtained from both conditions.

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100 strongly suggests that the observed inhibition is mediated by aggregation. A true inhibitor should show little to no change in potency.

Visualizing the Workflow for Cross-Reactivity Assessment

A systematic approach is crucial for efficiently identifying and sidelining problematic compounds. The following workflow outlines a logical progression from initial screening hit to a validated lead.

G cluster_0 Phase 1: Primary Screening & Hit Triage cluster_1 Phase 2: Artifact & Promiscuity Assessment cluster_2 Phase 3: Decision PrimaryScreen Primary HTS Assay (e.g., Enzyme Inhibition) HitIdentified Initial Hit Identified: This compound PrimaryScreen->HitIdentified PAINSFilter Computational Triage: PAINS & Reactivity Filters HitIdentified->PAINSFilter Flagged for Nitro & Benzophenone AggregationAssay Aggregation Assay (Detergent Test) PAINSFilter->AggregationAssay RedoxAssay Redox Cycling Assay (H₂O₂ Production) PAINSFilter->RedoxAssay PhotoreactivityTest Photoreactivity Test (Assay in Dark vs. Light) PAINSFilter->PhotoreactivityTest OrthoAssay Orthogonal Assay (Different Technology) PAINSFilter->OrthoAssay ArtifactConfirmed Artifact Confirmed: Promiscuous Inhibitor AggregationAssay->ArtifactConfirmed IC₅₀ shift >10x RedoxAssay->ArtifactConfirmed H₂O₂ Detected PhotoreactivityTest->ArtifactConfirmed Activity differs OrthoAssay->ArtifactConfirmed Activity Lost ValidatedHit Hit Validated: Proceed to SAR OrthoAssay->ValidatedHit Activity Confirmed

Caption: A decision-making workflow for validating hits and identifying assay interference.

Conclusion and Recommendations

The chemical structure of this compound provides a critical teaching moment for any researcher involved in biological screening. Its nitroaromatic and benzophenone motifs are potent predictors of cross-reactivity and assay interference. While this does not automatically preclude the possibility of genuine, specific biological activity, it mandates a rigorous and skeptical validation process.

Key Recommendations:

  • Be Proactive: Utilize computational PAINS filters early in the screening process to flag potentially problematic compounds like this compound.[20]

  • Employ Orthogonal Assays: Never rely on a single assay platform. Confirm hits using a secondary assay that operates on a different biological or physical principle.

  • Run Mechanistic Counter-Screens: Routinely perform assays to check for common interference mechanisms such as aggregation and redox cycling for any flagged compounds.

  • Control for Environmental Factors: Be mindful of light exposure during assay setup and incubation, especially when working with photoreactive chemotypes like benzophenones.

By incorporating these principles and protocols into the screening cascade, researchers can enhance the quality and reliability of their data, focusing resources on genuinely promising lead compounds and accelerating the pace of drug discovery.

References

  • Vertex AI Search. (n.d.). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV‐1 protease inhibition. Retrieved January 3, 2026.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • National Center for Biotechnology Information. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH National Library of Medicine. [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. Retrieved January 3, 2026.
  • ResearchGate. (n.d.). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information | Request PDF. Retrieved January 3, 2026.
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  • PubMed. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. National Library of Medicine. [Link]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. [Link]

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  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 36-40. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Methyl-5-nitrobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling specialized compounds like 2-Methyl-5-nitrobenzophenone (CAS No. 39272-00-9) demands a nuanced understanding of its chemical properties and associated hazards to ensure a safe and compliant disposal process. This guide provides a comprehensive, step-by-step framework for the responsible management of this compound waste, grounded in established safety protocols for nitroaromatic compounds.

Understanding the Hazard Profile: Why Caution is Critical

This compound, a solid with a melting point of 72-73°C, belongs to the family of aromatic nitro compounds. While specific toxicological data for this compound is not extensively documented, the presence of the nitro group (-NO2) on a benzene ring necessitates a cautious approach. Structurally similar compounds, such as nitrobenzene and nitrophenols, are known for their toxicity and potential for environmental harm. Therefore, it is imperative to treat this compound as a hazardous substance.

Key considerations include:

  • Toxicity: Aromatic nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Environmental Hazard: Improper disposal can lead to soil and water contamination, posing a risk to aquatic life.

  • Regulatory Compliance: Disposal of this chemical is governed by stringent federal and local regulations for hazardous waste.

Hazard Class Potential Risks Primary Exposure Routes
Acute ToxicityHarmful if swallowed, inhaled, or in contact with skin.Inhalation, Ingestion, Dermal
Skin/Eye IrritationMay cause skin and serious eye irritation.Dermal, Ocular
Environmental HazardPotentially toxic to aquatic organisms.Improper disposal leading to environmental release.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a "cradle-to-grave" approach, ensuring that the waste is managed responsibly from the point of generation to its final destruction. Never dispose of this chemical down the drain or in regular trash.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard, fully-buttoned lab coat should be worn to protect against skin contact.

  • Respiratory Protection: All handling of solid this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation is crucial to prevent accidental and dangerous chemical reactions.

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, weighing papers), in a designated, compatible container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation 2_Methyl_5_nitrobenzophenone_Waste 2_Methyl_5_nitrobenzophenone_Waste Solid_Waste Solid Waste Container 2_Methyl_5_nitrobenzophenone_Waste->Solid_Waste Contaminated PPE, unused solid Liquid_Waste Liquid Waste Container 2_Methyl_5_nitrobenzophenone_Waste->Liquid_Waste Solutions in solvent Sharps_Waste Sharps Container 2_Methyl_5_nitrobenzophenone_Waste->Sharps_Waste Contaminated sharps

Caption: Waste segregation workflow for this compound.

Step 3: Containerization and Labeling - Ensuring Clear Communication

Proper containerization and labeling are critical for safe storage and transport.

  • Container Selection: Use a container that is compatible with the chemical waste. For solid waste, a securely sealed polyethylene container is suitable. For liquid waste, use a designated solvent waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage - Safe and Secure Accumulation

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from general traffic and incompatible materials.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.

  • Container Integrity: Keep containers securely closed at all times, except when adding waste.

Step 5: Disposal - Professional and Compliant Removal

The final step is to arrange for the pickup and disposal of the hazardous waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for proper transport and disposal in accordance with all regulations.

Generate Generate Waste Segregate Segregate Waste Generate->Segregate Containerize Containerize & Label Segregate->Containerize Store Store Safely Containerize->Store Pickup Schedule EHS Pickup Store->Pickup Disposal Licensed Vendor Disposal Pickup->Disposal

Caption: Overall disposal workflow for this compound.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Dampening the solid with a suitable solvent like acetone can help minimize dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By understanding its potential hazards and adhering to a systematic disposal protocol—from wearing the correct PPE to ensuring proper segregation, labeling, and professional disposal—researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Nitrobenzene - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

  • WTSCT-324 Safety Data Sheet. (2015, February 23). Retrieved from [Link]

  • Safety D

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our duty to maintain a safe laboratory environment. The handling of specialized chemical reagents like 2-Methyl-5-nitrobenzophenone (CAS No. 39272-00-9) demands a rigorous and informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in the fundamental principles of chemical risk management. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your team.

Foundational Step: Hazard Identification

The selection of appropriate PPE is not a matter of guesswork; it is a direct response to the specific hazards posed by a chemical. While comprehensive toxicological data for this compound is not fully detailed, by examining structurally similar aromatic nitro and ketone compounds, we can establish a robust, conservative safety profile. The primary hazards include potential irritation to the skin, eyes, and respiratory system, as well as toxicity if ingested or absorbed through the skin.[1][2][3]

The main routes of exposure when handling this solid compound are:

  • Inhalation: Breathing in dust particles, especially during weighing or transfer.[1][2]

  • Dermal Contact: Direct skin contact with the powder, leading to local irritation or systemic absorption.[1][2]

  • Eye Contact: Exposure of eyes to dust, causing serious irritation.[1][2][3]

  • Ingestion: Accidental swallowing of the substance.[1][4]

Table 1: Hazard Profile based on Analogous Compounds

Hazard Classification Description Primary Precaution Source(s)
Acute Dermal Toxicity Harmful in contact with skin. Prevent all skin contact using gloves and protective clothing. [1][2]
Skin Corrosion/Irritation Causes skin irritation. Wear appropriate gloves and a lab coat. [1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear safety goggles at all times. [1][2][3]
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke in the lab. Wash hands thoroughly. [1][4]

| Specific Target Organ Toxicity | May cause respiratory irritation. | Handle in a fume hood or well-ventilated area. |[1][2][3] |

The Hierarchy of Controls: PPE as the Final Safeguard

Before we focus on PPE, it is crucial to understand its place within the broader context of laboratory safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes safety measures. PPE is essential, but it is the last line of defense after more effective controls have been implemented.

Hierarchy_of_Controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Physically remove the hazard Substitution Substitution Replace the hazard with a safer alternative Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment (Least Effective) Administrative->PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.